molecular formula C21H23N5O4 B8210057 Alogabat CAS No. 2230009-48-8

Alogabat

货号: B8210057
CAS 编号: 2230009-48-8
分子量: 409.4 g/mol
InChI 键: ACZCJTHHWMBFKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ALOGABAT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-[[5-methyl-3-(6-methylpyridin-3-yl)-1,2-oxazol-4-yl]methoxy]-N-(oxan-4-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-13-3-4-15(11-22-13)20-17(14(2)30-26-20)12-29-19-6-5-18(24-25-19)21(27)23-16-7-9-28-10-8-16/h3-6,11,16H,7-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZCJTHHWMBFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NOC(=C2COC3=NN=C(C=C3)C(=O)NC4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230009-48-8
Record name Alogabat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230009488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALOGABAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HPA4GK3UH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Alogabat's Affinity for GABAA α5 Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Alogabat, a novel positive allosteric modulator (PAM), for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors. This compound has shown promise in preclinical models for neurodevelopmental disorders by selectively targeting these receptors, potentially offering therapeutic benefits without the side effects associated with non-selective GABAA modulators.[1][2]

Quantitative Binding Affinity Data

This compound demonstrates high-affinity binding to GABAA receptors containing the α5 subunit. The inhibitory constant (Ki) values, a measure of binding affinity, have been determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity.

SpeciesReceptor Subunit CompositionKi (nM)Fold Selectivity (α5 vs. other α subunits)Reference
RatGABAA-α5β3γ27.9~37x vs. α1, ~26x vs. α2, ~18x vs. α3[1]
HumanGABAA-α5β3γ28.7Not specified[3]

Experimental Protocols

The binding affinity and functional activity of this compound at GABAA α5 receptors have been characterized using in vitro pharmacological and electrophysiological techniques.

Radioligand Binding Assays

The binding affinity of this compound to various GABAA receptor subtypes was determined using a competitive binding assay with a radiolabeled ligand.[1]

Objective: To determine the inhibitory constant (Ki) of this compound for GABAA receptors containing α1, α2, α3, and α5 subunits.

Methodology:

  • Membrane Preparation: Membranes from cells recombinantly expressing specific rat or human GABAA receptor subtypes (e.g., α5β3γ2) were prepared.

  • Radioligand: [3H]flumazenil, a known benzodiazepine site radioligand, was used to label the GABAA receptors. For human α4 and α6 subunits, [3H]Ro15-4513 was used.

  • Competition Assay: The prepared membranes were incubated with a fixed concentration of the radioligand ([3H]flumazenil) and varying concentrations of this compound.

  • Separation: Bound and free radioligand were separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Membranes with Recombinant GABAA Receptors incubation Incubate Membranes, [3H]flumazenal, and this compound prep_membranes->incubation prep_radioligand Prepare [3H]flumazenil (Radioligand) prep_radioligand->incubation prep_this compound Prepare Serial Dilutions of this compound prep_this compound->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation data_analysis Calculate IC50 and Ki Values scintillation->data_analysis

Radioligand Competition Binding Assay Workflow.
Electrophysiological Studies

The functional activity of this compound as a positive allosteric modulator was assessed using two-electrode voltage-clamp electrophysiology in Xenopus oocytes or patch-clamp techniques in HEK293 cells expressing specific GABAA receptor subtypes.

Objective: To determine the effect of this compound on GABA-evoked currents.

Methodology:

  • Receptor Expression: Xenopus oocytes or HEK293 cells were made to express specific human or rat GABAA receptor subtypes.

  • Electrophysiological Recording: The cells were voltage-clamped, and currents flowing across the cell membrane were measured.

  • GABA Application: A low concentration of GABA, sufficient to elicit a small current (EC20), was applied to the cell.

  • This compound Co-application: this compound was then co-applied with GABA.

  • Data Measurement: The enhancement of the GABA-evoked current by this compound was measured.

  • Data Analysis: The percentage potentiation of the GABA response in the presence of this compound was calculated. This compound was found to enhance GABA-evoked responses of rat and human α5-containing receptors by 167% and 72%, respectively.

GABAA Receptor Signaling Pathway and this compound's Mechanism of Action

GABAA receptors are ligand-gated ion channels that are crucial for inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor opens an intrinsic chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

This compound acts as a positive allosteric modulator (PAM) at the GABAA receptor. This means that it does not bind to the same site as GABA (the orthosteric site) but to a different site (an allosteric site). By binding to this allosteric site, this compound enhances the effect of GABA, leading to a greater influx of chloride ions for a given concentration of GABA. This results in enhanced inhibitory neurotransmission.

gabaa_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space gaba GABA gabaa_receptor GABAA Receptor (α5 subunit) gaba->gabaa_receptor Binds to orthosteric site This compound This compound This compound->gabaa_receptor Binds to allosteric site cl_ion Cl- gabaa_receptor->cl_ion Opens Cl- Channel hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_ion->hyperpolarization Influx leads to

This compound's Positive Allosteric Modulation of the GABAA Receptor.

References

Alogabat: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alogabat (RO7017773, RG7816) is a novel, potent, and selective positive allosteric modulator (PAM) of the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor.[1][2] Alterations in the GABAergic system are implicated in the pathophysiology of neurodevelopmental disorders such as Angelman syndrome and autism spectrum disorder.[3] this compound's selective modulation of the GABAA-α5 receptor subtype, which is highly expressed in the hippocampus, presents a promising therapeutic strategy to enhance GABAergic signaling without the sedative and motor-impairing side effects associated with non-selective GABAA receptor modulators. This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Discovery and Rationale

The development of this compound was driven by the need for a therapeutic agent that could restore deficient GABAergic signaling in neurodevelopmental disorders. The GABAA-α5 receptor was identified as a key target due to its specific expression in brain regions associated with cognition and its role in modulating neuronal excitability. Positive allosteric modulation of this receptor subtype was hypothesized to provide therapeutic benefits for conditions like Angelman syndrome, where there is a deficiency in GABA expression, particularly in individuals with the deletion genotype. This compound was developed by F. Hoffmann-La Roche as a small molecule designed to selectively bind to and enhance the function of the GABAA-α5 receptor.

Synthesis of this compound

The chemical synthesis of this compound, chemically named 6-[[5-methyl-3-(6-methylpyridin-3-yl)-1,2-oxazol-4-yl]methoxy]-N-(oxan-4-yl)pyridazine-3-carboxamide, has been described in patent literature. Two primary manufacturing processes are outlined below.

Process 1: This process involves the reaction of [5-methyl-3-(6-methyl-3-pyridyl)isoxazol-4-yl]methanol with 6-chloro-N-tetrahydropyran-4-yl-pyridazine-3-carboxamide in the presence of a base.

Process 2: An alternative route involves reacting 4-[(6-chloropyridazin-3-yl)oxymethyl]-5-methyl-3-(6-methyl-3-pyridyl)isoxazole with tetrahydropyran-4-amine and carbon monoxide in the presence of a base and a palladium catalyst.

Purification of the final this compound product to pharmaceutical-grade quality is achieved through filtration over activated charcoal and subsequent crystallization, for example, from 1-propanol. This method avoids the need for silica gel chromatography, making it more suitable for industrial-scale manufacturing.

Mechanism of Action

This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor, with high selectivity for the α5 subunit. It does not activate the receptor directly but enhances the effect of the endogenous ligand, GABA. When GABA binds to the receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability. This compound potentiates this effect, leading to a greater influx of chloride ions for a given concentration of GABA. This targeted enhancement of GABAergic inhibition in brain regions rich in α5-containing receptors is the basis for its therapeutic potential.

cluster_GABA_Receptor GABA-A Receptor (α5β3γ2) cluster_Neuron Postsynaptic Neuron GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds This compound This compound This compound->Receptor Binds allosterically Chloride_Influx Cl- Influx This compound->Chloride_Influx Enhances Chloride_Channel Chloride (Cl-) Channel Receptor->Chloride_Channel Opens Chloride_Channel->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound's mechanism of action on the GABA-A receptor.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data regarding its binding affinity, functional potency, and in vivo activity. These findings are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Functional Activity

Parameter Receptor/Cell Line Value Reference
Binding Affinity (Ki) GABAA-α5β3γ2 in HEK293 cells 8.7 nM
Functional Potentiation Rat α5-containing receptors in HEK293 cells 167% enhancement of GABA-evoked response

| Functional Potentiation | Human α5-containing receptors in Xenopus oocytes | 72% enhancement of GABA-evoked response | |

Table 2: In Vivo Receptor Occupancy and Efficacy

Parameter Animal Model Value Reference
Half-maximal Receptor Occupancy (EC50) - Plasma Wistar Rats 669 ng/mL
Half-maximal Receptor Occupancy (EC50) - Brain Wistar Rats 208 ng/g
Efficacious Receptor Occupancy for Normalizing Self-Grooming Cntnap2-/- and BTBR Mice >50%

| Receptor Occupancy without Cognitive Impairment | Wildtype Rats | Up to 75% | |

Detailed Experimental Protocols

The following sections detail the methodologies for key experiments conducted during the preclinical evaluation of this compound.

In Vitro GABAA Receptor Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to GABAA receptors using a radiolabeled ligand such as [3H]flumazenil.

1. Membrane Preparation:

  • Homogenize rat cortical tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspending in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeating the high-speed centrifugation. This step is often repeated multiple times to remove endogenous GABA.

  • Resuspend the final pellet in binding buffer to a desired protein concentration and store at -70°C.

2. Binding Assay:

  • Thaw the prepared membranes and wash twice with binding buffer.

  • In a 96-well plate, add the membrane preparation (typically 100-200 µg of protein per well).

  • For competition assays, add varying concentrations of this compound.

  • Add a constant concentration of the radioligand (e.g., [3H]flumazenil at a concentration near its Kd, such as 0.4 nM).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-labeled ligand (e.g., 3 µM Diazepam).

  • Incubate the plate for a specified time and temperature to reach equilibrium (e.g., 60 minutes at 4°C).

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

  • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Start Start Membrane_Prep Membrane Preparation (Rat Cortex) Start->Membrane_Prep Incubation Incubation (Membranes, [3H]flumazenil, this compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Scintillation Liquid Scintillation Counting (Quantify Radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate Ki) Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro radioligand binding assay.

Ex Vivo Receptor Occupancy by Autoradiography

This protocol outlines a general method to determine the in vivo receptor occupancy of this compound in the brain.

1. Animal Dosing and Tissue Collection:

  • Administer this compound or vehicle to rodents via the desired route (e.g., intraperitoneal, oral).

  • At a predetermined time point corresponding to peak brain exposure, euthanize the animals.

  • Rapidly extract the brain and freeze it in isopentane cooled with dry ice.

  • Collect a blood sample for pharmacokinetic analysis.

2. Cryosectioning:

  • Mount the frozen brain onto a cryostat chuck.

  • Cut thin coronal sections (e.g., 20 µm) at the desired anatomical level (e.g., hippocampus).

  • Thaw-mount the sections onto microscope slides.

3. Autoradiographic Incubation:

  • Incubate the slides with a solution containing a selective radiotracer for the GABAA-α5 receptor (e.g., [3H]RO0154513) until equilibrium is reached.

  • Wash the slides in ice-cold buffer to remove unbound radiotracer.

  • Briefly rinse with distilled water and dry the slides under a stream of cool air.

4. Imaging and Analysis:

  • Expose the slides to a phosphor imaging screen for a duration determined by the radiotracer's specific activity.

  • Scan the screen using a phosphorimager to create a digital autoradiogram.

  • Define regions of interest (ROIs), such as the hippocampus, and quantify the radioactivity in digital light units per square millimeter (DLU/mm2).

  • Convert DLU/mm2 to disintegrations per minute (DPM) or fmol/mg tissue using co-exposed radioactive standards.

  • Calculate receptor occupancy as the percentage reduction in specific binding in the this compound-treated group compared to the vehicle-treated group.

Start Start Dosing Administer this compound to Rodents Start->Dosing Euthanasia Euthanize and Extract Brain Dosing->Euthanasia Sectioning Cryosectioning of Brain Tissue Euthanasia->Sectioning Incubation Incubate with [3H]Radiotracer Sectioning->Incubation Imaging Phosphor Imaging Incubation->Imaging Analysis Quantify Radioactivity and Calculate Occupancy Imaging->Analysis End End Analysis->End

Caption: Workflow for an ex vivo receptor occupancy study.

Pharmacological MRI (phMRI) in Rodents

This generalized protocol describes the use of phMRI to assess the functional effects of this compound on brain circuits.

1. Animal Preparation:

  • Anesthetize the rodent (e.g., with isoflurane or urethane) and secure its head in a stereotaxic frame compatible with the MRI scanner to prevent motion artifacts.

  • Monitor and maintain physiological parameters such as body temperature, respiration rate, and heart rate throughout the experiment.

  • Insert a catheter for intravenous administration of this compound or a contrast agent if required.

2. MRI Acquisition:

  • Place the animal in a high-field MRI scanner (e.g., 7T).

  • Acquire high-resolution anatomical images (e.g., T2-weighted) for anatomical reference.

  • Begin functional imaging using a sequence sensitive to blood oxygenation level-dependent (BOLD) contrast or cerebral blood volume (CBV).

  • Acquire a baseline functional scan for a set duration (e.g., 15 minutes).

3. Drug Administration and Post-Dose Imaging:

  • Administer this compound intravenously.

  • Continue acquiring functional images for an extended period (e.g., 35-60 minutes) to capture the time course of the drug's effect.

4. Data Analysis:

  • Pre-process the functional data, including motion correction, spatial smoothing, and co-registration with the anatomical images.

  • Perform statistical analysis to identify brain regions showing significant changes in the BOLD or CBV signal after this compound administration compared to baseline.

  • Extract signal time-series from regions of interest to characterize the magnitude and temporal profile of the response.

Electroencephalography (EEG) in Rodents

This is a general protocol for measuring the effects of this compound on brain electrical activity in rodent models.

1. Electrode Implantation Surgery:

  • Anesthetize the rodent and place it in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small holes through the skull over specific brain regions of interest (e.g., cortex, hippocampus) without penetrating the dura mater.

  • Insert stainless steel screw electrodes into the holes. A reference electrode is typically placed over the cerebellum.

  • Secure the electrodes and a headmount connector to the skull using dental cement.

  • Allow the animal to recover from surgery for several days.

2. EEG Recording:

  • Place the animal in a recording chamber that allows for free movement.

  • Connect the animal's headmount to a pre-amplifier via a lightweight, flexible cable.

  • Record baseline EEG activity for a defined period.

  • Administer this compound and continue recording to observe drug-induced changes in the EEG signal.

  • Simultaneously record video to correlate behavioral changes with EEG activity.

3. Data Analysis:

  • Digitize and filter the raw EEG signals.

  • Perform spectral analysis (e.g., using Fast Fourier Transform) to calculate the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).

  • Quantify changes in band power before and after drug administration to assess the effects of this compound on brain oscillations.

Clinical Development

This compound is currently in Phase IIa clinical trials to investigate its pharmacokinetics, safety, and proof of mechanism in children and adolescents with Angelman syndrome, particularly those with the deletion genotype. These open-label studies are designed to assess the potential of this compound to address the core symptoms of this neurodevelopmental disorder.

Conclusion

This compound is a promising, selectively targeted therapeutic agent for neurodevelopmental disorders characterized by impaired GABAergic signaling. Its potent and selective positive allosteric modulation of the GABAA-α5 receptor has been demonstrated through extensive preclinical research. The data summarized in this guide highlight its potential to provide therapeutic benefits without the side effects common to non-selective GABAergic drugs. Ongoing clinical trials will be crucial in determining its safety and efficacy in patient populations.

References

Alogabat's Role in Modulating GABAergic Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of alogabat, a novel small molecule designed to modulate the γ-aminobutyric acid (GABA) system. This compound acts as a potent and selective positive allosteric modulator (PAM) of GABAA receptors that contain the α5 subunit (GABAA-α5). Alterations in the GABAergic system are implicated in the pathophysiology of several neurodevelopmental disorders (NDDs), including Angelman Syndrome (AS) and Autism Spectrum Disorder (ASD).[1][2] this compound represents a targeted therapeutic approach to restore deficient GABAergic signaling, potentially offering a novel treatment avenue for these conditions.[2]

Core Mechanism of Action

This compound's primary mechanism is the selective positive allosteric modulation of GABAA-α5 receptors. Unlike direct agonists, PAMs do not activate the receptor themselves but bind to a distinct allosteric site (the benzodiazepine binding site) to enhance the effect of the endogenous ligand, GABA. This potentiation of GABA's natural inhibitory action at α5-containing receptors is the foundation of this compound's therapeutic potential.

The GABAA receptor is a pentameric ligand-gated ion channel. The specific subunit composition determines its pharmacological properties. The α5 subunit is highly expressed in brain regions critical for cognitive functions, such as the hippocampus. By selectively targeting GABAA-α5 receptors, this compound aims to modulate cognitive and neuronal circuits without causing the broad sedative and motor-impairing side effects associated with non-selective GABAA modulators like classical benzodiazepines.

Mechanism of this compound at the GABAergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle Synthesis via GAD Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GABA_A_Receptor GABAA-α5 Receptor (Ion Channel) GABA_A_Receptor->GABA_A_Receptor Chloride_Ion Cl- Ion GABA_A_Receptor->Chloride_Ion Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Ion->Hyperpolarization Influx GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site This compound This compound This compound->GABA_A_Receptor Binds to Allosteric (Benzodiazepine) Site

This compound enhances GABA's inhibitory effect at the GABAA-α5 receptor.

Quantitative Data Summary

This compound's pharmacological profile has been characterized through a series of in vitro and in vivo studies. The key quantitative findings are summarized below, highlighting its potency and selectivity for the GABAA-α5 subunit.

Table 1: In Vitro Receptor Binding Affinity

Binding affinity was determined using [3H]flumazenil competition-binding assays with membranes from cells expressing recombinant rat GABAA receptor subtypes.

Receptor SubtypeSpeciesKi (nM)Selectivity Fold (vs. α5)
GABAA-α5β3γ2 Rat 7.9 -
GABAA-α1β3γ2Rat~292.3~37x
GABAA-α2β3γ2Rat~205.4~26x
GABAA-α3β3γ2Rat~142.2~18x
GABAA-α5β3γ2 Human 8.7 -

Ki (Inhibitory Constant) represents the concentration of a drug that will bind to half the available receptors. A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Receptor Occupancy (RO)

Receptor occupancy studies in rodents provided direct evidence of dose-dependent target engagement in the brain.

SpeciesParameterValueMethod
Wistar RatEC50 (Plasma) 669 ng/mL [3H]RO0154513 tracer
Wistar RatEC50 (Brain) 208 ng/g [3H]RO0154513 tracer
Cntnap2-/- MouseRO at 30 mg/kg 43% [3H]L-655,708 tracer
Cntnap2-/- MouseRO at 60 mg/kg 46% [3H]L-655,708 tracer
Cntnap2-/- MouseRO at 100 mg/kg 71% [3H]L-655,708 tracer

EC50 (Half-maximal effective concentration) for RO is the plasma or brain concentration required to achieve 50% occupancy of the GABAA-α5 receptors.

Experimental Protocols and Methodologies

The characterization of this compound involved a logical progression from in vitro binding and functional assays to in vivo assessments of target engagement and pharmacodynamic effects.

Preclinical Assessment Workflow for this compound cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Rodent Models) Binding Radioligand Binding Assays (Determine Affinity & Selectivity, Ki) Function Electrophysiology (Confirm PAM activity, Functional Potency) Binding->Function Confirm Functional Relevance RO Receptor Occupancy (RO) (Confirm Brain Target Engagement, EC50) Function->RO Transition to In Vivo PD Pharmacodynamics (PD) (EEG, phMRI - Assess Circuit Modulation) RO->PD Behavior Behavioral Models (Assess Efficacy in NDD Models) PD->Behavior Clinical Phase I/II Clinical Trials Behavior->Clinical Inform Clinical Development

Logical workflow for the preclinical evaluation of this compound.
Radioligand Binding Assays (In Vitro)

Objective: To determine the binding affinity (Ki) and selectivity of this compound for various GABAA receptor subtypes.

Methodology:

  • Membrane Preparation: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the specific α, β, and γ subunits of the desired GABAA receptor subtypes (e.g., α5β3γ2, α1β3γ2). The cells are cultured and harvested, and cell membranes are prepared by homogenization and centrifugation.

  • Competition Binding: A fixed concentration of a specific radioligand, [3H]flumazenil, which binds to the benzodiazepine site on GABAA receptors, is incubated with the prepared cell membranes.

  • This compound Titration: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Scintillation Counting: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand via rapid filtration. The radioactivity of the bound ligand on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve. The IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Electrophysiology in Hippocampal Slices (In Vitro)

Objective: To confirm that this compound acts as a positive allosteric modulator and to assess its functional potency on native GABAA-α5 receptors, which are abundant in the hippocampus.

Methodology:

  • Slice Preparation: Acute transverse hippocampal slices (e.g., 350 μm thick) are prepared from the brains of rodents (e.g., Wistar rats). Slices are cut in an ice-cold, oxygenated (95% O2/5% CO2) sucrose-based solution to preserve neuronal health.

  • Incubation and Recovery: Slices are allowed to recover in oxygenated artificial cerebrospinal fluid (aCSF) at a physiological temperature (e.g., 34°C) for a period before being maintained at room temperature.

  • Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with heated, oxygenated aCSF. Whole-cell patch-clamp recordings are made from CA1 pyramidal neurons.

  • GABA Application: GABA is applied to the slice to evoke an inhibitory postsynaptic current (IPSC). A baseline GABA-evoked current is established.

  • This compound Application: this compound is then added to the perfusion bath at various concentrations, and the GABA-evoked currents are measured again.

  • Data Analysis: The potentiation of the GABA-evoked current by this compound is quantified. An increase in the current amplitude in the presence of this compound, without a direct effect in the absence of GABA, confirms its action as a PAM. Concentration-response curves are generated to determine functional potency (EC50).

Receptor Occupancy (In Vivo)

Objective: To measure the degree to which this compound binds to its target, GABAA-α5 receptors, in the living brain at different doses.

Methodology:

  • Animal Dosing: Cohorts of rodents (e.g., Wistar rats) are administered a single intraperitoneal (i.p.) injection of either vehicle or this compound at various doses (e.g., 0.3 to 100 mg/kg).

  • Tracer Administration: At a specified time point after this compound administration, a GABAA-α5 receptor-specific radioligand tracer (e.g., [3H]RO0154513) is injected.

  • Brain Collection and Sectioning: After a suitable interval for the tracer to distribute and bind, the animals are euthanized, and their brains are rapidly removed and frozen. The brains are then sectioned into thin slices (e.g., 20 μm) using a cryostat.

  • Autoradiography: The brain sections are exposed to a phosphor imaging plate or film. The radioligand bound to the receptors creates an image reflecting the density of available GABAA-α5 receptors.

  • Data Analysis: The specific binding of the tracer is quantified in brain regions rich in α5 receptors, like the hippocampus. The binding in this compound-treated animals is compared to the binding in vehicle-treated animals. The percentage reduction in tracer binding reflects the percentage of receptors occupied by this compound. These data are plotted against plasma or brain concentrations of this compound to determine the in vivo EC50 for receptor occupancy.

Conclusion

This compound is a selective, high-affinity positive allosteric modulator of the GABAA-α5 receptor. Preclinical data demonstrates robust target engagement in the central nervous system and functional modulation of GABAergic circuits. Its selectivity for the α5 subunit over other GABAA receptor subtypes suggests a potential for therapeutic benefit in neurodevelopmental disorders by enhancing GABAergic tone in key brain regions, without the side effects typical of non-selective modulators. These findings provide a strong rationale for the ongoing clinical investigation of this compound as a novel treatment for conditions with demonstrated GABAergic dysfunction.

References

Preclinical Profile of Alogabat: A Novel GABAA-α5 Positive Allosteric Modulator for Angelman Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on alogabat, a selective positive allosteric modulator (PAM) of the GABAA-α5 receptor, for the potential treatment of Angelman Syndrome (AS). Alterations in the GABAergic system are implicated in the pathophysiology of several neurodevelopmental disorders, including AS.[1][2] this compound aims to address the deficiency of GABAergic signaling, particularly in individuals with the deletion genotype of AS where the GABAA α5 receptor expression may be reduced.[3] This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity

ParameterSpecies/SystemReceptor SubtypeValueReference
Binding Affinity (Ki) RatGABAA-α5β3γ27.9 nM[1][4]
HumanGABAA-α5β3γ28.7 nM
Selectivity vs. α5 RatGABAA-α1β3γ2~37-fold
RatGABAA-α2β3γ2~26-fold
RatGABAA-α3β3γ2~18-fold
Functional Activity Rat (HEK-293 cells)GABAA-α5167% enhancement of GABA-evoked response
(% enhancement of GABA-evoked response)Human (HEK-293 cells)GABAA-α572% enhancement of GABA-evoked response

Table 2: In Vivo Receptor Occupancy (RO)

SpeciesBrain RegionParameterValueDosingReference
Rat (Wistar)HippocampusEC50 (Plasma)669 ng/mLi.p.
Rat (Wistar)HippocampusEC50 (Brain)208 ng/gi.p.
Mouse (Cntnap2-/-)-% RO43%30 mg/kg i.p.
Mouse (Cntnap2-/-)-% RO46%60 mg/kg i.p.
Mouse (Cntnap2-/-)-% RO71%100 mg/kg i.p.

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator specifically at the α5 subunit of the GABAA receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. In Angelman Syndrome, particularly in deletion cases, there is a potential reduction in GABAA receptor function. This compound enhances the effect of GABA at the α5-containing receptors, thereby restoring inhibitory tone in key brain regions like the hippocampus.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Exocytosis Ca_ion Ca²⁺ Ca_ion->GABA_vesicle Triggers release AP Action Potential AP->Ca_ion Depolarization GABAA_R GABAA Receptor (α5 subunit) GABA->GABAA_R Binds Cl_ion Cl⁻ GABAA_R->Cl_ion Opens Cl⁻ channel This compound This compound This compound->GABAA_R Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Influx leads to

Figure 1: this compound's Mechanism of Action at the GABAergic Synapse.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Radioligand Binding Assays
  • Objective: To determine the binding affinity and selectivity of this compound for different GABAA receptor subtypes.

  • Method:

    • Membranes from HEK293 cells expressing specific recombinant rat GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) were prepared.

    • Competition binding assays were performed using [3H]flumazenil as the radioligand.

    • This compound was added at increasing concentrations to compete with the radioligand for binding to the receptor.

    • Radioactivity was measured to determine the displacement of [3H]flumazenil by this compound.

    • Ki values were calculated from the IC50 values to represent the binding affinity of this compound for each receptor subtype.

In Vivo Receptor Occupancy (RO) in Rodents
  • Objective: To quantify the dose-dependent engagement of GABAA-α5 receptors by this compound in the living brain.

  • Method:

    • Animal Models: Wistar rats and Cntnap2-/- mice were used.

    • This compound Administration: this compound was administered intraperitoneally (i.p.) at various doses.

    • Tracer Administration: A selective GABAA-α5 receptor radioligand ([3H]RO0154513 for rats, [3H]L-655,708 for mice) was administered.

    • Brain Tissue Collection: After a specified time, animals were euthanized, and brains were collected.

    • Autoradiography: Brain sections were incubated with the radioligand, and the binding was visualized and quantified using autoradiography.

    • Data Analysis: The reduction in specific binding of the radioligand in the presence of this compound was used to calculate the percentage of receptor occupancy at different doses and corresponding plasma/brain concentrations of this compound.

Pharmacological MRI (phMRI) in Rats
  • Objective: To assess the functional consequences of GABAA-α5 receptor modulation by this compound on neural activity in different brain regions.

  • Method:

    • Animal Model: Male Fischer rats were used.

    • This compound Administration: this compound was administered i.p. at doses of 3, 10, and 30 mg/kg.

    • Anesthesia: Animals were sedated with medetomidine.

    • MRI Acquisition: phMRI was performed using a 4.7T small-animal scanner to measure changes in cerebral blood volume as a proxy for neural activity.

    • Data Analysis: Dose-dependent changes in regional perfusion were analyzed to identify brain circuits modulated by this compound.

Electroencephalography (EEG) in Rats
  • Objective: To evaluate the effects of this compound on brain electrical activity and identify potential pharmacodynamic biomarkers.

  • Method:

    • Animal Model: Rats were surgically implanted with EEG electrodes.

    • This compound Administration: this compound was administered to the animals.

    • EEG Recording: Continuous EEG recordings were performed to measure changes in brain wave patterns.

    • Data Analysis: Changes in EEG power spectra, specifically in the theta and beta frequency bands, were analyzed to determine the effect of this compound on brain oscillatory activity.

Behavioral Assays in Mouse Models of Neurodevelopmental Disorders
  • Objective: To assess the efficacy of this compound in reversing behavioral phenotypes relevant to neurodevelopmental disorders.

  • Animal Models:

    • BTBR T+ Itpr3tf/J (BTBR) mice: An inbred strain exhibiting high levels of repetitive behavior (self-grooming).

    • Cntnap2-/- mice: A genetic model with relevance to autism and Angelman Syndrome, also displaying repetitive behaviors.

  • Method (Repetitive Self-Grooming):

    • Mice were administered this compound or vehicle.

    • Following a pre-treatment period, individual mice were placed in a novel cage.

    • The cumulative time spent engaged in self-grooming behavior was scored over a defined period.

    • The effect of this compound on reducing excessive self-grooming was compared to vehicle-treated controls. At GABAA-α5 receptor occupancy greater than 50%, this compound was shown to normalize elevated self-grooming behavior in both mouse models.

Experimental Workflow

The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo target engagement and behavioral efficacy studies.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo_pkpd In Vivo Target Engagement & PK/PD cluster_invivo_efficacy In Vivo Efficacy Models binding Receptor Binding Assays (Ki, Selectivity) functional Functional Assays (GABA Potentiation) binding->functional ro Receptor Occupancy (RO) (EC50) functional->ro phmri Pharmacological MRI (phMRI) (Neural Circuit Activity) ro->phmri eeg Electroencephalography (EEG) (Pharmacodynamic Biomarkers) ro->eeg behavior Behavioral Assays (Cntnap2-/-, BTBR mice) ro->behavior seizure Seizure Models behavior->seizure cognition Cognitive & Motor Tests seizure->cognition

Figure 2: Preclinical Research Workflow for this compound.

Conclusion

The preclinical data for this compound demonstrate its potential as a therapeutic agent for Angelman Syndrome. It is a potent and selective positive allosteric modulator of the GABAA-α5 receptor. In vivo studies have confirmed dose-dependent target engagement in the brain and have shown that this compound can normalize repetitive behaviors in relevant mouse models at receptor occupancy levels that are not associated with cognitive or motor impairments. These promising preclinical findings have supported the progression of this compound into clinical trials for individuals with Angelman Syndrome.

References

Investigating the neuropharmacological profile of Alogabat

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Alogabat (RO7017773) is an investigational small molecule that acts as a selective positive allosterobic modulator (PAM) of the GABAA receptor α5 subunit.[1][2] It is currently under development for the treatment of neurodevelopmental disorders such as Angelman syndrome and pervasive developmental disorders, including autism spectrum disorder.[1][3] This technical guide provides a comprehensive overview of the neuropharmacological profile of this compound, detailing its mechanism of action, binding affinities, functional activity, and the experimental protocols used in its preclinical characterization.

Core Mechanism of Action

This compound's primary mechanism of action is the potentiation of GABAergic signaling at GABAA receptors containing the α5 subunit.[4] Unlike non-selective GABAA modulators such as benzodiazepines, this compound's selectivity for the α5 subunit is thought to offer a therapeutic advantage by minimizing side effects like sedation, cognitive impairment, and motor disturbances. The α5 subunit-containing GABAA receptors are predominantly expressed in the hippocampus, a brain region crucial for learning and memory, making them a key target for addressing cognitive deficits associated with certain neurodevelopmental disorders.

The rationale for developing an α5-selective PAM stems from the understanding that alterations in the GABAergic system contribute to the pathophysiology of conditions like Angelman syndrome, which is often associated with deletions in the 15q11-13 chromosomal region leading to reduced expression of GABAA receptor subunit genes, including GABRA5. By enhancing the function of the remaining α5-containing receptors, this compound aims to restore inhibitory tone and ameliorate core symptoms.

Quantitative Pharmacological Data

The preclinical evaluation of this compound has yielded significant quantitative data on its binding affinity and functional potency at various GABAA receptor subtypes.

Table 1: this compound Binding Affinity (Ki) at Rat GABAA Receptor Subtypes
Receptor SubtypeKi (nM)
α5β3γ23.4
α1β3γ2120
α2β3γ2110
α3β3γ2130
Data sourced from [³H]flumazenil competition-binding assays with membranes expressing different rat recombinant GABAA receptor subtypes.
Table 2: this compound Functional Potency (EC50) at Rat GABAA Receptor Subtypes
Receptor SubtypeEC50 (nM)
α5β3γ211
α1β3γ2>10,000
α2β3γ2>10,000
α3β3γ2>10,000
Data represents the concentration of this compound required to elicit a half-maximal response in HEK293 cells expressing different rat recombinant GABAA receptor subtypes.

Signaling Pathway and Mechanism of Action

This compound, as a positive allosteric modulator, does not directly activate the GABAA receptor. Instead, it binds to a site distinct from the GABA binding site and enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This potentiation of inhibitory neurotransmission is central to its therapeutic effect.

Caption: this compound's positive allosteric modulation of the GABAA-α5 receptor.

Key Experimental Protocols

The neuropharmacological profile of this compound was established through a series of in vitro and in vivo experiments.

GABAA Receptor Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes from cell lines (e.g., HEK293) stably expressing specific recombinant rat GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) were prepared.

  • Competition Binding: The membranes were incubated with a fixed concentration of a radiolabeled ligand, [³H]flumazenil, and varying concentrations of this compound.

  • Separation and Scintillation Counting: Bound and free radioligand were separated by rapid filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start: Prepare Reagents Membrane_Prep Prepare Membranes with Recombinant GABAA Receptors Start->Membrane_Prep Incubation Incubate Membranes with [3H]flumazenil and this compound Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand via Rapid Filtration Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Workflow for GABAA receptor radioligand binding assay.

In Vitro Electrophysiology (Patch-Clamp)

Objective: To assess the functional activity (EC50) of this compound at different GABAA receptor subtypes.

Methodology:

  • Cell Culture: HEK293 cells expressing specific rat recombinant GABAA receptor subtypes were used.

  • Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings were performed to measure GABA-evoked currents.

  • Drug Application: A sub-maximal concentration of GABA was applied to the cells in the presence of varying concentrations of this compound.

  • Data Acquisition and Analysis: The potentiation of the GABA-evoked current by this compound was measured. Concentration-response curves were generated to determine the EC50 value.

In Vivo Receptor Occupancy Studies

Objective: To confirm target engagement in a living organism.

Methodology:

  • Animal Model: Studies were conducted in rodents (rats and mice).

  • This compound Administration: Animals were administered varying doses of this compound.

  • Tracer Injection: A selective GABAA-α5 radiolabeled tracer was administered.

  • Autoradiography: Brain sections were prepared and exposed to a film or phosphor screen to visualize the distribution and density of the radiotracer binding.

  • Data Analysis: The displacement of the tracer by this compound was quantified to determine the percentage of receptor occupancy at different doses.

In Vivo Pharmacodynamic Effects

Preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound.

  • Repetitive Behavior: In mouse models relevant to autism spectrum disorder (BTBR and Cntnap2-/- mice), this compound normalized elevated self-grooming behavior at GABAA-α5 receptor occupancy levels greater than 50%.

  • Anticonvulsant Activity: this compound exhibited antiepileptic activity in rat seizure models. It was particularly effective against pentylenetetrazole (PTZ)-induced seizures, a model sensitive to GABAA modulators.

  • Cognitive and Motor Function: Importantly, this compound did not impair cognition in wildtype rats at receptor occupancy levels up to 75%. Furthermore, it did not exacerbate the motor impairment induced by diazepam, a non-selective benzodiazepine.

  • Functional Circuit Modulation: Pharmacological MRI (phMRI) and electroencephalography (EEG) in rats showed that this compound produced dose-dependent changes in regional brain perfusion and alterations in EEG theta and beta band power, demonstrating functional engagement of neural circuits.

Clinical Development

This compound is currently in Phase 2 clinical trials for Angelman syndrome and pervasive developmental disorders. These trials are designed to assess the pharmacokinetics, safety, and proof of mechanism of this compound in pediatric populations. The primary outcome measures in these studies often include changes in EEG beta-band power as a translational biomarker.

Conclusion

This compound represents a targeted therapeutic approach for neurodevelopmental disorders characterized by GABAergic dysfunction. Its selective positive allosteric modulation of the GABAA-α5 receptor subtype has been robustly characterized through a combination of in vitro and in vivo preclinical studies. The quantitative data on its binding affinity and functional potency, coupled with promising in vivo efficacy and a favorable side effect profile in animal models, provide a strong rationale for its ongoing clinical development. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and other selective GABAA receptor modulators.

References

Alogabat: A Potential GABAergic Modulator for Autism Spectrum Disorder

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alogabat (RG-7816/RO7017773) is an investigational small molecule that acts as a potent and selective positive allosteric modulator (PAM) of the GABA-A α5 receptor.[1][2] Emerging preclinical evidence suggests its potential as a therapeutic agent for neurodevelopmental disorders, including Autism Spectrum Disorder (ASD), by targeting the underlying GABAergic system dysregulation implicated in these conditions.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data in validated animal models of ASD, and detailed experimental protocols.

Introduction: The GABAergic System in Autism Spectrum Disorder

Alterations in the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain, are increasingly recognized as a significant contributor to the pathophysiology of ASD.[1][3] Deficits in GABAergic signaling can lead to an imbalance between excitation and inhibition in critical neural circuits, a phenomenon hypothesized to underlie core ASD symptoms such as social communication deficits and repetitive behaviors. The GABRA5 gene, which encodes the α5 subunit of the GABA-A receptor, has been identified as a candidate gene for ASD, suggesting that reduced GABAergic inhibition may be a factor in a subset of individuals with the disorder.

This compound's selective potentiation of GABA-A α5 receptors, which are highly expressed in brain regions crucial for cognition and social behavior, presents a targeted therapeutic strategy to restore GABAergic tone with a potentially favorable side-effect profile compared to non-selective GABA-A PAMs like benzodiazepines.

Mechanism of Action: Targeting the GABA-A α5 Receptor

This compound functions as a positive allosteric modulator, binding to a site on the GABA-A receptor distinct from the GABA binding site. This binding enhances the receptor's response to GABA, increasing the flow of chloride ions into the neuron and resulting in hyperpolarization and reduced neuronal excitability. This compound exhibits high binding and functional selectivity for the α5 subunit-containing GABA-A receptors.

Signaling Pathway of this compound at the GABA-A α5 Receptor

Alogabat_Mechanism_of_Action cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A_R GABA-A α5 Receptor Cl_channel Chloride (Cl-) Channel GABA_A_R->Cl_channel opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_A_R binds This compound This compound This compound->GABA_A_R binds (allosteric site) Receptor_Occupancy_Workflow Start Start Animal_Prep Wistar Rats Start->Animal_Prep Dosing This compound/Vehicle (i.p. injection) Animal_Prep->Dosing Euthanasia Euthanasia & Brain Extraction Dosing->Euthanasia Sectioning Cryosectioning Euthanasia->Sectioning Incubation Incubation with [3H]RO0154513 Sectioning->Incubation Autoradiography Autoradiography Incubation->Autoradiography Analysis Quantification of Receptor Occupancy Autoradiography->Analysis End End Analysis->End Repetitive_Behavior_Experiment Start Start Animal_Models BTBR or Cntnap2-/- Mice Start->Animal_Models Dosing This compound/Vehicle Administration (Acute or Sub-chronic) Animal_Models->Dosing Open_Field Open Field Test Dosing->Open_Field Behavioral_Scoring Score Self-Grooming Time & Measure Locomotor Activity Open_Field->Behavioral_Scoring Data_Analysis Statistical Comparison of Treatment Groups Behavioral_Scoring->Data_Analysis Conclusion Determine Effect on Repetitive Behavior Data_Analysis->Conclusion End End Conclusion->End

References

Alogabat's Cellular Engagements Beyond the GABAA α5 Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the cellular targets of Alogabat, a novel positive allosteric modulator (PAM), with a primary focus on its interactions beyond the GABAA α5 receptor subtype. While this compound has been principally characterized for its high-affinity binding and potentiation of the GABAA α5 receptor, a comprehensive understanding of its broader selectivity profile is crucial for preclinical and clinical development. This document summarizes the available quantitative data, details the experimental methodologies used for target characterization, and visualizes key experimental processes and signaling pathways.

Quantitative Analysis of this compound's GABAA Receptor Subtype Selectivity

This compound's binding affinity and functional potentiation have been systematically evaluated across various GABAA receptor subtypes. The following tables present a consolidated view of its activity, enabling a direct comparison of its effects on the α5 subtype versus other α subunits.

Table 1: Binding Affinity of this compound at Rat GABAA Receptor Subtypes
Receptor SubtypeBinding Affinity (Ki) [nM]Fold Selectivity vs. α5
α5β3γ27.9-
α1β3γ2292.3~37-fold
α2β3γ2205.4~26-fold
α3β3γ2142.2~18-fold

Data sourced from [3H]flumazenil competition-binding assays with membranes from HEK293 cells expressing recombinant rat GABAA receptor subtypes.[1]

Table 2: Functional Potentiation of this compound at Rat GABAA Receptor Subtypes
Receptor SubtypeEC50 [nM]Max Potentiation (% of GABA response)
α5β3γ226167%
α1β2γ2110040%
α2β3γ233088%
α3β3γ236066%

Data obtained from electrophysiological studies in HEK293 cells expressing different rat recombinant GABAA receptor subtypes.[2] A similar pharmacological profile for binding affinity has been noted for human recombinant GABAA receptor subtypes.[1]

Off-Target Liability Screening

In addition to its activity at GABAA receptors, this compound has been subjected to extensive off-target screening. In a comprehensive panel of over 70 receptors, this compound, at a concentration of 10 µM, demonstrated a binding selectivity of over 917-fold for the GABAA-α5β3γ2 receptor subtype against all other targets tested.[2] While the detailed list of all 70+ targets is contained within supplementary materials of the primary research, this high degree of selectivity underscores its targeted mechanism of action. It is important to note that at higher doses, corresponding to a GABAA-α5 receptor occupancy above 75%, cognitive impairment was observed in rats, which is likely attributable to increased activity at other GABAA receptor subtypes and/or saturation of the α5 receptors.[2]

Experimental Protocols

The quantitative data presented above were generated using specific and rigorous experimental methodologies. The following sections detail the core protocols employed in the characterization of this compound.

Radioligand Binding Assays

The binding affinity of this compound to various GABAA receptor subtypes was determined using [3H]flumazenil competition-binding assays.

Methodology:

  • Membrane Preparation: Membranes were prepared from HEK293 cells recombinantly expressing specific rat GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

  • Assay Conditions: The assays were performed in a total volume of 250 µL containing 50 µL of membrane suspension, 50 µL of [3H]flumazenil (at a concentration of 1 nM), and 150 µL of incubation buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 4 mM KCl, 1 mM CaCl2, 1 mM MgCl2).

  • Competition Binding: A range of concentrations of this compound was added to displace the radioligand. Non-specific binding was determined in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM diazepam).

  • Incubation and Detection: The mixture was incubated for 90 minutes at 4°C. Bound and free radioligand were separated by filtration through GF/B filters. The filters were then washed with ice-cold buffer, and the radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The concentration-response curves were generated, and the Ki values were calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis HEK293 HEK293 Cells Receptors Recombinant GABAA Receptor Subtypes HEK293->Receptors Transfection Membranes Cell Membranes Receptors->Membranes Isolation AssayMix Assay Mixture: - Membranes - [3H]flumazenil - this compound (various conc.) Membranes->AssayMix Incubation Incubation (90 min, 4°C) AssayMix->Incubation Filtration Filtration (GF/B) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Curves Concentration-Response Curves Scintillation->Curves Ki_Calc Ki Calculation (Cheng-Prusoff) Curves->Ki_Calc

Workflow for Radioligand Binding Assay.
Electrophysiological Studies

The functional activity of this compound as a positive allosteric modulator was assessed using two-electrode voltage-clamp electrophysiology on HEK293 cells expressing different GABAA receptor subtypes.

Methodology:

  • Cell Culture and Transfection: HEK293 cells were transiently transfected with plasmids encoding the respective GABAA receptor subunits (α, β, and γ).

  • Electrophysiological Recording: Whole-cell currents were recorded from single cells using the patch-clamp technique in the voltage-clamp mode. The holding potential was typically -60 mV.

  • GABA Application: GABA was applied at a concentration that elicits approximately 20% of the maximal response (EC20) to establish a baseline current. The specific GABA concentrations used were 1 µM for α1β2γ2, 10 µM for α2β3γ2, 10 µM for α3β3γ2, and 3 µM for α5β3γ2 receptor subtypes.

  • This compound Application: Following baseline establishment, this compound was co-applied with GABA at various concentrations to determine its modulatory effect on the GABA-evoked currents.

  • Data Analysis: The potentiation of the GABA-evoked current by this compound was calculated as a percentage increase over the baseline GABA response. Concentration-response curves were plotted to determine the EC50 values.

G cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_data_analysis Data Analysis HEK293 HEK293 Cells Transfection Transient Transfection (GABAA Subunits) HEK293->Transfection PatchClamp Whole-Cell Patch Clamp (Voltage-Clamp Mode) Transfection->PatchClamp GABA_app GABA Application (EC20) PatchClamp->GABA_app Alogabat_app Co-application of This compound + GABA GABA_app->Alogabat_app Current_measure Measure Ion Current Alogabat_app->Current_measure Potentiation_calc Calculate % Potentiation Current_measure->Potentiation_calc CR_curve Concentration-Response Curve Potentiation_calc->CR_curve EC50_calc Determine EC50 CR_curve->EC50_calc

Workflow for Electrophysiological Assay.

GABAA Receptor Signaling Pathway

This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor. Its binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.

G cluster_receptor GABAA Receptor Complex cluster_extracellular Extracellular cluster_intracellular Intracellular GABA_R GABAA Receptor GABA_site GABA Binding Site BZD_site Benzodiazepine Binding Site Cl_channel Chloride (Cl-) Channel GABA_site->Cl_channel Opens BZD_site->GABA_site Potentiates GABA Binding Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_site Binds This compound This compound This compound->BZD_site Binds Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

This compound's Mechanism of Action at the GABAA Receptor.

References

Alogabat: A Selective Positive Allosteric Modulator of GABA-A α5 Receptors - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Alogabat (RG-7816; RO-7017773) is a novel, orally bioavailable small molecule that acts as a selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor subtype containing the α5 subunit. Developed by Roche, this compound is currently under investigation for the treatment of neurodevelopmental disorders, including Angelman Syndrome and Autism Spectrum Disorder.[1][2][3] This technical guide provides an in-depth overview of the history, development, mechanism of action, and preclinical pharmacology of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction: The Rationale for Targeting GABA-A α5

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[4] GABA-A receptors, a major class of GABA receptors, are ligand-gated ion channels that mediate fast inhibitory neurotransmission. These receptors are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π), with the specific subunit composition determining the receptor's pharmacological and physiological properties.

The α5 subunit-containing GABA-A receptors (GABA-A α5) are of particular interest as a therapeutic target. They are highly expressed in the hippocampus, a brain region critical for learning and memory.[5] Unlike other GABA-A receptor subtypes that are primarily located at synapses, GABA-A α5 receptors are predominantly found at extrasynaptic sites, where they are thought to mediate tonic inhibition, a persistent form of inhibition that regulates the overall excitability of neurons. Dysfunction in GABAergic signaling, and specifically in pathways involving the GABA-A α5 receptor, has been implicated in the pathophysiology of several neurodevelopmental disorders. Therefore, selectively modulating the activity of GABA-A α5 receptors presents a promising therapeutic strategy for these conditions.

History and Development of this compound

This compound was developed by Roche as a selective PAM for the GABA-A α5 receptor. The goal was to create a compound that could enhance GABAergic tone in a targeted manner, thereby avoiding the sedative and amnestic side effects associated with non-selective benzodiazepines, which modulate a broader range of GABA-A receptor subtypes. This compound is currently in Phase 2 clinical trials for the treatment of Angelman Syndrome and pervasive developmental disorders.

Mechanism of Action

This compound is a positive allosteric modulator, meaning it binds to a site on the GABA-A α5 receptor that is distinct from the GABA binding site. This binding event does not directly open the channel but rather enhances the effect of GABA when it binds to the receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a dampening of neuronal excitability.

Signaling Pathway

The signaling pathway modulated by this compound is central to inhibitory neurotransmission. The following diagram illustrates the mechanism of action.

Alogabat_Mechanism cluster_neuron Postsynaptic Neuron cluster_channel GABA_A_alpha5 GABA-A α5 Receptor Cl_in Cl- GABA_A_alpha5->Cl_in Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Leads to Cl_out Cl- Cl_out->Cl_in Influx GABA GABA GABA->GABA_A_alpha5 Binds This compound This compound This compound->GABA_A_alpha5 Binds (Allosteric Site) Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of this compound as a positive allosteric modulator of the GABA-A α5 receptor.

Quantitative Data

The preclinical development of this compound has generated significant quantitative data characterizing its binding affinity, selectivity, and in vivo activity.

Binding Affinity and Selectivity

This compound demonstrates high affinity and selectivity for the human GABA-A α5β3γ2 receptor subtype.

Parameter Value Assay Conditions Reference
Ki (hGABA-A α5β3γ2)8.7 nMRadioligand binding assay in HEK293 cells
Selectivity>917-fold for GABA-A α5β3γ2 over other receptors tested at 10 µMRadioligand binding studies
In Vitro Functional Activity

Functional assays confirm this compound's activity as a PAM.

Parameter Value Assay Conditions Reference
Enhancement of GABA-evoked responses (human GABRA5)72%Functional activity assays in HEK-293 cells
Enhancement of GABA-evoked responses (rat GABRA5)167%Functional activity assays in HEK-293 cells
Increase in α5β3γ2 expression level1.97-foldOocyte expression studies
In Vivo Receptor Occupancy

Receptor occupancy studies in rodents demonstrate dose-dependent target engagement in the brain.

Species Dose Receptor Occupancy (RO) Method Reference
Wistar Rats100 mg/kg i.p.100%[3H]RO0154513 autoradiography
Cntnap2-/- Mice30 mg/kg i.p.43%[3H]L-655,708 ex vivo binding
Cntnap2-/- Mice60 mg/kg i.p.46%[3H]L-655,708 ex vivo binding
Cntnap2-/- Mice100 mg/kg i.p.71%[3H]L-655,708 ex vivo binding

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

GABA-A Receptor Radioligand Binding Assay

This protocol is adapted from standard methods used to determine the binding affinity of compounds to GABA-A receptors.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay Homogenize 1. Homogenize rat brains in sucrose buffer Centrifuge1 2. Centrifuge at 1,000 x g Homogenize->Centrifuge1 CollectSupernatant 3. Collect supernatant Centrifuge1->CollectSupernatant Centrifuge2 4. Centrifuge supernatant at 140,000 x g CollectSupernatant->Centrifuge2 Resuspend1 5. Resuspend pellet in deionized water Centrifuge2->Resuspend1 Homogenize2 6. Homogenize again Resuspend1->Homogenize2 Centrifuge3 7. Centrifuge at 140,000 x g Homogenize2->Centrifuge3 Wash 8. Wash pellet with binding buffer (repeat 2x) Centrifuge3->Wash FinalResuspend 9. Resuspend final pellet in binding buffer Wash->FinalResuspend Incubate 10. Incubate membrane prep with [3H]muscimol and this compound FinalResuspend->Incubate DefineNonspecific 11. Use excess GABA for nonspecific binding Terminate 12. Terminate reaction by washing Incubate->Terminate Quantify 13. Quantify radioactivity via liquid scintillation Terminate->Quantify

Caption: Workflow for a GABA-A receptor radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Rat brains are homogenized in a cold sucrose buffer.

    • The homogenate is subjected to a low-speed centrifugation (1,000 x g) to remove nuclei and large debris.

    • The resulting supernatant is then centrifuged at high speed (140,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed multiple times with binding buffer to remove endogenous GABA and other interfering substances.

    • The final pellet is resuspended in binding buffer and stored at -70°C.

  • Binding Assay:

    • The membrane preparation is incubated with a radiolabeled ligand that binds to GABA-A receptors (e.g., [3H]muscimol).

    • Increasing concentrations of this compound are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

    • The reaction is terminated by rapid filtration and washing to separate bound from unbound radioligand.

    • The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

    • The Ki value is calculated from the competition binding data.

Electrophysiological Recording in Hippocampal Slices

This protocol describes the methodology for recording synaptic currents in acute hippocampal slices to assess the functional effects of this compound.

Electrophysiology_Workflow cluster_slice_prep Slice Preparation cluster_recording Recording Anesthetize 1. Anesthetize and decapitate mouse Dissect 2. Rapidly dissect the brain and isolate hippocampi Anesthetize->Dissect Slice 3. Cut 300-400 µm thick slices in ice-cold, oxygenated ACSF Dissect->Slice Recover 4. Allow slices to recover in oxygenated ACSF at 32-34°C Slice->Recover Transfer 5. Transfer a slice to the recording chamber Recover->Transfer Perfuse 6. Continuously perfuse with oxygenated ACSF Transfer->Perfuse Patch 7. Obtain whole-cell patch-clamp recording from a CA1 pyramidal neuron Perfuse->Patch RecordBaseline 8. Record baseline synaptic currents Patch->RecordBaseline Applythis compound 9. Bath-apply this compound RecordBaseline->Applythis compound RecordPostthis compound 10. Record synaptic currents in the presence of this compound Applythis compound->RecordPostthis compound Analyze 11. Analyze changes in current amplitude, frequency, and kinetics RecordPostthis compound->Analyze

Caption: Workflow for electrophysiological recording in acute hippocampal slices.

Methodology:

  • Slice Preparation:

    • A mouse is anesthetized and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

    • The hippocampi are dissected out and sliced into 300-400 µm thick sections using a vibratome.

    • The slices are then transferred to a holding chamber containing oxygenated ACSF and allowed to recover for at least one hour before recording.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated ACSF.

    • Whole-cell patch-clamp recordings are made from CA1 pyramidal neurons.

    • Baseline spontaneous or evoked inhibitory postsynaptic currents (IPSCs) are recorded.

    • This compound is then bath-applied to the slice, and the effects on the IPSCs are recorded.

    • Changes in the amplitude, frequency, and kinetics of the IPSCs are analyzed to determine the modulatory effect of this compound.

Conclusion

This compound represents a promising, targeted therapeutic approach for neurodevelopmental disorders characterized by GABAergic dysfunction. Its high selectivity for the GABA-A α5 receptor subtype offers the potential for improved efficacy and a more favorable side-effect profile compared to non-selective GABAergic modulators. The preclinical data strongly support its continued clinical development. Further investigation into the long-term efficacy and safety of this compound in patient populations is warranted.

References

Methodological & Application

Application Notes and Protocols for In Vitro Electrophysiological Patch-Clamp Studies of Alogabat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alogabat is an investigational small molecule that acts as a selective positive allosteric modulator (PAM) of the GABAA (γ-aminobutyric acid type A) receptor, with a particular selectivity for the α5 subunit.[1][2][3] GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system.[4] The α5 subunit-containing GABAA receptors are of significant research interest due to their high expression in brain regions associated with learning and memory, such as the hippocampus.[1] this compound potentiates the response of GABAA receptors to their endogenous ligand, GABA, rather than directly activating the receptor. This modulation of GABAergic signaling is being explored for its therapeutic potential in neurodevelopmental disorders like Angelman syndrome.

Patch-clamp electrophysiology is the gold-standard method for characterizing the functional activity of ion channel modulators like this compound. This technique allows for the direct measurement of ion channel currents, providing crucial information on a compound's potency, efficacy, and mechanism of action. These application notes provide a detailed protocol for the in vitro characterization of this compound using whole-cell patch-clamp recordings from HEK293 cells stably expressing human GABAA-α5β3γ2 receptors.

Data Presentation

Table 1: Summary of Expected Quantitative Data for this compound

ParameterDescriptionExpected Value/Range
GABA EC50 The concentration of GABA that elicits a half-maximal response.~1-15 µM
This compound Potentiation of GABA EC20 The fold increase in the GABA-evoked current at an EC20 concentration of GABA in the presence of this compound.Concentration-dependent
Maximum Potentiation The maximal enhancement of GABA-evoked currents by this compound.72% (human α5) - 167% (rat α5)
This compound EC50 The concentration of this compound that produces a half-maximal potentiation of the GABA-evoked current.To be determined experimentally

Experimental Protocols

Cell Culture

HEK293 cells stably expressing the human GABAA-α5β3γ2 receptor subunits are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Cells are maintained in a humidified incubator at 37°C and 5% CO2. For electrophysiological recordings, cells are plated onto glass coverslips at a low density to allow for the isolation of single cells.

Solutions and Reagents

External (Extracellular) Solution (in mM):

  • 138 NaCl

  • 4 KCl

  • 1.8 CaCl2

  • 1 MgCl2

  • 10 HEPES

  • 5.6 Glucose

  • pH adjusted to 7.4 with NaOH

Internal (Intracellular) Solution (in mM):

  • 60 KCl

  • 70 KF

  • 15 NaCl

  • 5 EGTA

  • 5 HEPES

  • pH adjusted to 7.2 with KOH

Agonist and Modulator Preparation:

  • GABA is dissolved in the external solution to create a stock solution (e.g., 100 mM) and then serially diluted to the desired concentrations for determining the EC50.

  • This compound is dissolved in DMSO to create a high-concentration stock solution (e.g., 10-100 mM) and then diluted in the external solution to the final working concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

Whole-Cell Patch-Clamp Electrophysiology
  • Preparation:

    • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the recording chamber with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establishing Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle positive pressure to the pipette to keep the tip clean.

    • Upon contacting the cell, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Once a GΩ seal is formed, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.

  • Data Acquisition:

    • Clamp the cell membrane at a holding potential of -60 mV to -80 mV.

    • Record whole-cell currents using a patch-clamp amplifier and data acquisition software.

    • Monitor the series resistance and compensate for it (typically >80%) to minimize voltage-clamp errors.

Experimental Procedures

a. Determination of GABA EC50:

  • Apply increasing concentrations of GABA (e.g., from 0.1 µM to 1 mM) to the cell for a short duration (e.g., 2-5 seconds) followed by a washout period with the external solution to allow for full recovery of the receptor.

  • Record the peak inward current elicited by each GABA concentration.

  • Plot the normalized peak current as a function of the GABA concentration and fit the data to a Hill equation to determine the EC50 value.

b. Evaluation of this compound as a Positive Allosteric Modulator:

  • Determine the GABA concentration that elicits a response that is approximately 20% of the maximal response (EC20) from the previously generated concentration-response curve.

  • Apply the GABA EC20 concentration to the cell to establish a baseline response.

  • Pre-apply this compound at a specific concentration for a defined period (e.g., 30-60 seconds) before co-applying the same concentration of this compound with the GABA EC20.

  • Record the potentiated peak inward current.

  • Wash out this compound and GABA with the external solution and ensure the response returns to baseline.

  • Repeat steps 3-5 for a range of this compound concentrations to generate a concentration-response curve for its potentiating effect.

  • Calculate the percentage potentiation at each this compound concentration relative to the baseline GABA EC20 response.

Mandatory Visualization

GABAA_PAM_Workflow cluster_prep Preparation cluster_ephys Electrophysiology cluster_output Output cell_culture HEK293-GABAA-α5β3γ2 Cell Culture patching Establish Whole-Cell Patch-Clamp cell_culture->patching solution_prep Prepare Internal & External Solutions solution_prep->patching drug_prep Prepare GABA & This compound Solutions gaba_ec50 Determine GABA EC50 drug_prep->gaba_ec50 alogabat_test Test this compound Potentiation drug_prep->alogabat_test patching->gaba_ec50 Apply increasing GABA concentrations gaba_ec50->alogabat_test Determine GABA EC20 data_analysis Data Analysis alogabat_test->data_analysis Record potentiated currents results Potency (EC50) Efficacy (% Max Potentiation) data_analysis->results

Caption: Experimental workflow for patch-clamp analysis of this compound.

References

Application Notes and Protocols for GABAA α5 Receptor Binding Assay with Alogabat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alogabat is a potent and selective positive allosteric modulator (PAM) of the GABAA (γ-aminobutyric acid type A) receptor, with high affinity for the α5 subunit-containing receptors.[1][2][3] GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The α5 subunit-containing GABAA receptors are of particular interest as they are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[4][5] Dysregulation of GABAA α5 receptor signaling has been implicated in various neurological and psychiatric disorders, including cognitive impairment, autism spectrum disorder, and Angelman syndrome.

These application notes provide a detailed protocol for performing a GABAA α5 receptor binding assay using this compound. The protocol is based on competitive radioligand binding assays, a standard method for characterizing the interaction of a compound with its target receptor.

GABAA α5 Receptor Signaling Pathway

GABAA receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability. Positive allosteric modulators like this compound do not directly activate the receptor but bind to a distinct site (the benzodiazepine binding site for α5-selective PAMs) and enhance the effect of GABA, leading to a greater Cl- influx for a given concentration of GABA.

GABAA_Signaling cluster_neuron Neuron GABA GABA GABAA_R GABAA α5 Receptor (Ligand-gated Cl- channel) GABA->GABAA_R binds This compound This compound (PAM) This compound->GABAA_R binds allosterically Cl_channel Cl- influx GABAA_R->Cl_channel opens Hyperpolarization Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_channel->Hyperpolarization causes Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability leads to

Caption: Signaling pathway of the GABAA α5 receptor modulated by this compound.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound for rat and human GABAA receptor subtypes. The data is presented as the inhibition constant (Ki), which represents the concentration of this compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity of this compound for Rat GABAA Receptor Subtypes

Receptor SubtypeKi (nM)Selectivity vs. α5
α5β3γ27.9-
α1β3γ2~292.3~37-fold
α2β3γ2~205.4~26-fold
α3β3γ2~142.2~18-fold

Table 2: Binding Affinity of this compound for Human GABAA Receptor Subtypes

Receptor SubtypeKi (nM)
α5β3γ28.7

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a competition binding assay to determine the affinity of this compound for the GABAA α5 receptor. The assay measures the ability of this compound to displace a radiolabeled ligand that specifically binds to the benzodiazepine site of the GABAA receptor.

Materials:

  • Membranes: Cell membranes prepared from HEK293 cells stably expressing the human or rat GABAA α5β3γ2 receptor subtype.

  • Radioligand: [3H]Flumazenil or [3H]Ro 15-4513. These are commonly used radioligands for the benzodiazepine binding site.

  • This compound: Test compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled benzodiazepine, such as Diazepam or Clonazepam, to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Experimental Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare receptor membranes mix_components Mix membranes, radioligand, and this compound (or buffer/control) prep_membranes->mix_components prep_solutions Prepare this compound dilutions and radioligand solution prep_solutions->mix_components incubate Incubate at room temperature (e.g., 60-90 min) mix_components->incubate filtration Rapid filtration through glass fiber filters incubate->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation fluid to filters washing->scintillation counting Measure radioactivity with scintillation counter scintillation->counting calculate_binding Calculate specific binding counting->calculate_binding plot_curve Plot competition curve calculate_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calculate_ki Data_Interpretation Alogabat_Conc This compound Concentration Specific_Binding Specific Radioligand Binding Alogabat_Conc->Specific_Binding inversely proportional IC50 IC50 Specific_Binding->IC50 determines Ki Ki (Binding Affinity) IC50->Ki used to calculate

References

Application Notes and Protocols for In Vivo Receptor Occupancy Studies of Alogabat in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alogabat (also known as RG-7816 or RO7017773) is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptors that contain the α5 subunit.[1][2] These receptors are predominantly expressed in the hippocampus, a brain region critically involved in learning and memory. By selectively enhancing the action of GABA at α5-containing GABA-A receptors, this compound offers a targeted therapeutic approach for neurological and psychiatric disorders with potentially fewer side effects than non-selective GABA-A receptor modulators.[3][4]

These application notes provide a detailed overview of the methodologies for conducting in vivo receptor occupancy (RO) studies of this compound in rodents. Receptor occupancy studies are crucial for understanding the relationship between the dose of a drug, its concentration in the brain, and its engagement with its molecular target. This information is vital for optimizing dosing regimens in preclinical and clinical studies. The primary method described here is ex vivo autoradiography using a selective radioligand for the GABA-A α5 receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical rodent studies.

Table 1: this compound Binding Affinity

CompoundReceptor SubtypePreparationKᵢ (nM)Reference
This compoundhGABA-Aα5β3γ2HEK293 cells8.7[1]

Table 2: this compound Ex Vivo GABA-A α5 Receptor Occupancy in Rodents

SpeciesDose (mg/kg, i.p.)Receptor Occupancy (%)Brain RegionReference
Cntnap2⁻/⁻ Mice3043Hippocampus
6046Hippocampus
10071Hippocampus
Wildtype RatsUp to 100Dose-dependent increase, up to 100%Hippocampus

Note: At doses leading to up to 75% receptor occupancy in wildtype rats, this compound did not impair cognition.

Signaling Pathway

This compound acts as a positive allosteric modulator at the benzodiazepine binding site of α5 subunit-containing GABA-A receptors. It does not directly activate the receptor but enhances the effect of the endogenous ligand, GABA. When GABA binds to the receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission. This compound potentiates this effect, resulting in a greater and more prolonged inhibitory signal.

GABA_A_alpha5_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_R GABA-A α5 Receptor (Chloride Channel) GABA->GABA_A_R Binds Cl_ion Cl⁻ GABA_A_R->Cl_ion Channel Opens Alogabat_site This compound Binding Site Alogabat_site->GABA_A_R Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx This compound This compound This compound->Alogabat_site Binds

GABA-A α5 receptor signaling pathway with this compound.

Experimental Protocols

Protocol 1: Ex Vivo Autoradiography for Receptor Occupancy in Rodents

This protocol details the steps for determining the in vivo receptor occupancy of this compound at GABA-A α5 receptors in the rodent brain using ex vivo autoradiography with the selective radioligand [³H]L-655,708.

Materials:

  • This compound

  • Vehicle for this compound

  • [³H]L-655,708 (radioligand)

  • Unlabeled L-655,708 (for non-specific binding)

  • Rodents (mice or rats)

  • Cryostat

  • Microscope slides (gelatin-coated)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold incubation buffer)

  • Phosphor imaging plates or autoradiography film

  • Image analysis software

Procedure:

  • Animal Dosing:

    • Administer this compound at various doses (e.g., 0.3, 1, 3, 10, 30, 100 mg/kg) or vehicle to groups of rodents via the desired route (e.g., intraperitoneal, i.p.).

    • Allow for a predetermined pretreatment time (e.g., 30 minutes for mice, 60 minutes for rats) to ensure peak brain concentration of this compound.

  • Tissue Collection:

    • At the end of the pretreatment period, euthanize the animals by an approved method (e.g., cervical dislocation followed by decapitation).

    • Rapidly dissect the brains and freeze them immediately in isopentane cooled with dry ice.

    • Store the frozen brains at -80°C until sectioning.

  • Cryosectioning:

    • Using a cryostat, cut coronal or sagittal brain sections (e.g., 20 µm thickness).

    • Thaw-mount the sections onto gelatin-coated microscope slides.

    • Store the slides at -80°C until the autoradiography assay.

  • Autoradiography:

    • Bring the slide-mounted brain sections to room temperature.

    • Incubate the sections with a solution containing [³H]L-655,708 at a concentration near its Kd in incubation buffer.

    • For determining non-specific binding, incubate a parallel set of sections with the radioligand plus a high concentration of unlabeled L-655,708 (e.g., 10 µM).

    • After incubation (e.g., 60-90 minutes at room temperature), wash the slides in ice-cold wash buffer to remove unbound radioligand (e.g., 2 x 2 minutes).

    • Perform a final brief rinse in ice-cold deionized water to remove buffer salts.

    • Dry the slides under a stream of cool, dry air.

  • Imaging:

    • Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.

    • Expose for an appropriate duration (days to weeks depending on the signal).

    • Develop the film or scan the imaging plate to visualize the distribution and density of radioligand binding.

  • Data Analysis:

    • Quantify the optical density of the autoradiograms in specific brain regions of interest (e.g., hippocampus) using image analysis software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each region.

    • Determine the percent receptor occupancy for each dose of this compound using the following formula:

    % Occupancy = (1 - (Specific Binding in Drug-Treated Animal / Specific Binding in Vehicle-Treated Animal)) x 100

    • Plot the percent occupancy against the dose or plasma/brain concentration of this compound to generate a dose-occupancy curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the ex vivo receptor occupancy study and the logical relationship of the study design.

ExVivo_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase Dosing Rodent Dosing (this compound or Vehicle) Pretreatment Pretreatment Period Dosing->Pretreatment Euthanasia Euthanasia & Brain Dissection Pretreatment->Euthanasia Sectioning Cryosectioning Euthanasia->Sectioning Autoradiography Autoradiography with [3H]L-655,708 Sectioning->Autoradiography Imaging Phosphor Imaging / Film Exposure Autoradiography->Imaging Analysis Data Analysis & Occupancy Calculation Imaging->Analysis

Experimental workflow for ex vivo receptor occupancy.

Study_Design_Logic cluster_groups Experimental Groups cluster_measurements Primary Outcome Measures Hypothesis Hypothesis: This compound occupies GABA-A α5 receptors dose-dependently. Design Experimental Design: Ex Vivo Receptor Occupancy Study Hypothesis->Design Vehicle Vehicle Control Group Design->Vehicle Alogabat_Doses Multiple this compound Dose Groups Design->Alogabat_Doses Binding [3H]L-655,708 Specific Binding Vehicle->Binding Alogabat_Doses->Binding Occupancy Percent Receptor Occupancy Binding->Occupancy Conclusion Conclusion: Relationship between this compound dose and GABA-A α5 receptor occupancy. Occupancy->Conclusion

Logical relationship of the study design.

References

Harnessing Alogabat to Unravel GABAA α5 Subunit Function in Hippocampal Slices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-aminobutyric acid type A (GABAA) receptor α5 subunit is a key player in regulating neuronal excitability, particularly in the hippocampus, a brain region critical for learning and memory.[1][2] These receptors are predominantly located extrasynaptically, where they mediate a persistent 'tonic' inhibitory current, setting the threshold for neuronal firing and influencing synaptic plasticity.[1] Dysregulation of GABAA α5 function has been implicated in various neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.

Alogabat is a potent and selective positive allosteric modulator (PAM) of GABAA receptors containing the α5 subunit.[3] Its selectivity offers a significant advantage over non-selective benzodiazepines, allowing for the specific investigation of α5-mediated functions without the confounding effects on other GABAA receptor subtypes.[3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study GABAA α5 function in acute hippocampal slices, a well-established ex vivo preparation that preserves the intricate neuronal circuitry of the hippocampus.

Data Presentation

The following tables summarize the quantitative data available on the effects of this compound in hippocampal preparations.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

ParameterReceptor SubtypeSpeciesValue
Binding Affinity (Ki) α5β3γ2Rat8.7 nM
α1β2γ2Rat>1000 nM
α2β3γ2Rat>1000 nM
α3β3γ2Rat>1000 nM
Functional Potency (EC50) α5β3γ2 (GABA co-application)Rat18 nM
Potentiation of GABA-evoked currents α5-containing receptorsRat167%
α5-containing receptorsHuman72%

Table 2: Electrophysiological Effects of this compound in Rat Hippocampal Slices

ExperimentPreparationThis compound ConcentrationMeasured ParameterResult
Isoguvacine-induced Population Spike Inhibition Acute Hippocampal Slices (CA1)300 nMIsoguvacine EC50Leftward shift, indicating potentiation of GABAergic inhibition.
Paired-Pulse Inhibition (PPI) of Population Spike Acute Hippocampal Slices (CA1)0.3 µMPPI Ratio (PS2/PS1)Enhanced PPI, suggesting increased presynaptic GABA release or postsynaptic potentiation.
1 µMPPI Ratio (PS2/PS1)Further enhancement of PPI.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

GABAA_alpha5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABAA α5 Receptor (α5βγ2) GABA->GABAA_R Binds to orthosteric site This compound This compound This compound->GABAA_R Binds to allosteric site Cl_ion Cl⁻ GABAA_R->Cl_ion Opens Cl⁻ Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Tonic_Inhibition Tonic Inhibition Hyperpolarization->Tonic_Inhibition Mediates

GABAA α5 Receptor Signaling Pathway

Experimental_Workflow_Tonic_Current prep Prepare Acute Hippocampal Slices record_baseline Record Baseline Holding Current (Whole-cell Patch Clamp) prep->record_baseline apply_this compound Bath Apply this compound (e.g., 100-300 nM) record_baseline->apply_this compound record_this compound Record Holding Current in presence of this compound apply_this compound->record_this compound apply_antagonist Apply GABAA Antagonist (e.g., Bicuculline) record_this compound->apply_antagonist record_antagonist Record Holding Current in presence of Antagonist apply_antagonist->record_antagonist analysis Analyze Shift in Holding Current to Quantify Tonic Current record_antagonist->analysis

Workflow for Tonic Current Measurement

Experimental_Workflow_LTP prep Prepare Acute Hippocampal Slices place_electrodes Place Stimulating and Recording Electrodes (Schaffer Collateral-CA1) prep->place_electrodes baseline_fEPSP Record Baseline fEPSPs (20-30 min) place_electrodes->baseline_fEPSP apply_this compound Bath Apply this compound or Vehicle baseline_fEPSP->apply_this compound induce_LTP Induce LTP (e.g., High-Frequency Stimulation) apply_this compound->induce_LTP record_post_LTP Record fEPSPs Post-Induction (60+ min) induce_LTP->record_post_LTP analysis Analyze Potentiation of fEPSP Slope record_post_LTP->analysis

Workflow for Long-Term Potentiation (LTP) Study

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.

Materials:

  • Rodent (rat or mouse, P16-P30)

  • Ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 KH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2.5 CaCl₂, 10 D-glucose.

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, spatula)

  • Recovery chamber

Procedure:

  • Anesthetize the animal according to approved institutional guidelines and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

  • Isolate the hippocampus.

  • Cut transverse hippocampal slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

  • Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF until required for recording.

Protocol 2: Whole-Cell Patch-Clamp Recording of GABAA α5-Mediated Tonic Current

This protocol outlines the measurement of tonic inhibitory currents in CA1 pyramidal neurons.

Materials:

  • Prepared acute hippocampal slices

  • Patch-clamp recording setup (amplifier, micromanipulators, microscope with DIC optics)

  • Borosilicate glass pipettes (3-5 MΩ resistance)

  • Intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

  • This compound stock solution (in DMSO)

  • Bicuculline methiodide (GABAA receptor antagonist)

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 ml/min.

  • Visualize CA1 pyramidal neurons using DIC optics.

  • Establish a whole-cell patch-clamp recording in voltage-clamp mode, holding the neuron at -70 mV.

  • Allow the recording to stabilize for 5-10 minutes.

  • Record a stable baseline of the holding current for 5-10 minutes.

  • Bath apply this compound at a final concentration of 100-300 nM. This concentration range is based on its functional potency and observed effects in hippocampal slices.

  • Record the holding current in the presence of this compound for 10-15 minutes to allow for drug equilibration and to observe its effect.

  • To isolate the GABAA receptor-mediated tonic current, subsequently apply a saturating concentration of bicuculline (e.g., 20 µM).

  • The difference in the holding current before and after the application of bicuculline represents the total tonic GABAA current. The change in this current induced by this compound reflects the modulation of GABAA α5-containing receptors.

  • Data Analysis: Measure the average holding current during the baseline, this compound application, and bicuculline application periods. The this compound-induced change in tonic current can be calculated as the difference between the tonic current in the presence and absence of this compound.

Protocol 3: Field Potential Recordings of Synaptic Plasticity (LTP)

This protocol describes how to investigate the effect of this compound on long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse.

Materials:

  • Prepared acute hippocampal slices

  • Field potential recording setup

  • Bipolar stimulating electrode

  • Glass recording microelectrode filled with aCSF

  • This compound stock solution (in DMSO)

Procedure:

  • Place a hippocampal slice in the recording chamber and perfuse with oxygenated aCSF.

  • Position a bipolar stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.

  • Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Obtain an input-output curve to determine the stimulus intensity that elicits 30-40% of the maximal fEPSP response.

  • Record a stable baseline of fEPSPs at the chosen stimulus intensity for at least 20-30 minutes (0.05 Hz stimulation frequency).

  • Bath apply either vehicle (DMSO) or this compound (e.g., 300 nM) and continue baseline recording for another 10-20 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

  • Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline. Compare the magnitude of potentiation between the vehicle- and this compound-treated groups. A significant difference would indicate a modulatory role of GABAA α5 activation on synaptic plasticity.

Concluding Remarks

This compound's high selectivity for GABAA α5-containing receptors makes it an invaluable pharmacological tool for dissecting the role of this specific receptor subtype in hippocampal function. The protocols provided herein offer a framework for investigating this compound's effects on both tonic inhibition and synaptic plasticity. Researchers are encouraged to adapt these protocols to their specific experimental questions, including exploring different concentrations of this compound and investigating its effects on other forms of synaptic plasticity like long-term depression (LTD). Through such studies, a deeper understanding of GABAA α5-mediated signaling in both physiological and pathological contexts can be achieved, paving the way for novel therapeutic strategies for cognitive and other neurological disorders.

References

Application Notes and Protocols: Pharmacological MRI (phMRI) for Assessing Alogabat Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alogabat is a novel, selective positive allosteric modulator (PAM) of the GABAA-α5 receptor, which is under investigation for the treatment of neurodevelopmental disorders such as Angelman syndrome and autism spectrum disorder.[1][2][3][4][5] These conditions are associated with alterations in the GABAergic system. This compound aims to restore deficient GABAergic signaling without the sedative and cognitive side effects associated with non-selective GABAA PAMs. Pharmacological MRI (phMRI) is a non-invasive neuroimaging technique used to map the hemodynamic responses to a pharmacological challenge, providing insights into the pharmacodynamics and target engagement of a drug in the central nervous system (CNS). This document provides a detailed protocol for utilizing phMRI to assess the target engagement of this compound in a preclinical setting.

Signaling Pathway of this compound

This compound positively modulates the GABAA receptor, which is a ligand-gated ion channel. The GABAA-α5 receptor subtype is predominantly expressed in the hippocampus and olfactory bulb. Upon binding of the endogenous ligand GABA, the channel opens, allowing an influx of chloride ions (Cl-), which leads to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. This compound enhances the effect of GABA on the GABAA-α5 receptor, leading to increased inhibitory signaling.

Alogabat_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAAR GABAA-α5 Receptor Cl_channel Chloride (Cl-) Channel GABAAR->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_channel->Hyperpolarization Cl- Influx GABA->GABAAR Binds This compound This compound This compound->GABAAR Positive Allosteric Modulation Synaptic_Cleft Synaptic Cleft

Figure 1: this compound's mechanism of action at the GABAA-α5 receptor.

Preclinical phMRI Experimental Workflow

The following diagram outlines the typical workflow for a preclinical phMRI study to assess this compound's target engagement. This process involves animal preparation, baseline imaging, drug administration, and post-administration imaging, followed by data analysis.

phMRI_Workflow cluster_prep Animal Preparation cluster_imaging MRI Acquisition cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., Rat, Mouse) Anesthesia Anesthesia Induction & Maintenance Animal_Model->Anesthesia Cannulation Femoral Artery/Vein Cannulation Anesthesia->Cannulation Monitoring Physiological Monitoring (HR, SpO2, Temp) Cannulation->Monitoring Anatomical_Scan High-Resolution Anatomical Scan (T2w) Monitoring->Anatomical_Scan Transfer to MRI Baseline_phMRI Baseline phMRI Scan (e.g., CBV-weighted) Anatomical_Scan->Baseline_phMRI Drug_Admin This compound Administration (i.v. or i.p.) Baseline_phMRI->Drug_Admin Post_Drug_phMRI Post-Dose phMRI Scan Drug_Admin->Post_Drug_phMRI Preprocessing Motion Correction, Spatial Smoothing Post_Drug_phMRI->Preprocessing Image Data Statistical_Analysis Statistical Parametric Mapping (e.g., GLM) Preprocessing->Statistical_Analysis ROI_Analysis Region of Interest (ROI) Analysis (e.g., Hippocampus) Statistical_Analysis->ROI_Analysis Dose_Response Dose-Response Curve Generation ROI_Analysis->Dose_Response

Figure 2: Experimental workflow for preclinical phMRI.

Experimental Protocols

In Vitro Receptor Binding and Function

Objective: To determine the binding affinity and functional potency of this compound at GABAA-α5 receptors.

Methodology:

  • Cell Culture and Transfection: Use HEK293 cells stably expressing human GABAA-α5β3γ2 receptors.

  • Binding Assay:

    • Perform competitive binding assays using a radiolabeled ligand specific for the benzodiazepine site of the GABAA receptor (e.g., [3H]Ro15-1788 or [3H]flumazenil).

    • Incubate cell membranes with increasing concentrations of this compound and the radioligand.

    • Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of this compound.

  • Functional Assay (Electrophysiology):

    • Utilize two-electrode voltage-clamp electrophysiology on Xenopus oocytes or whole-cell patch-clamp on transfected HEK293 cells.

    • Apply a submaximal concentration of GABA (EC20) to elicit a baseline current.

    • Co-apply GABA with increasing concentrations of this compound to measure the potentiation of the GABA-evoked current.

    • Calculate the EC50 for potentiation.

Ex Vivo Receptor Occupancy

Objective: To establish a dose-dependent relationship for this compound's target engagement in the brain.

Methodology:

  • Animal Dosing: Administer various doses of this compound (e.g., 0.3–100 mg/kg, i.p.) to rodents.

  • Tissue Collection: At a specified time point post-dosing, euthanize the animals and rapidly extract the brains.

  • Autoradiography:

    • Prepare sagittal or coronal brain sections (e.g., 20 µm).

    • Incubate the sections with a selective GABAA-α5 receptor radioligand (e.g., [3H]L-655,708).

    • Expose the labeled sections to a phosphor imaging plate or film.

    • Quantify the radioligand binding in specific brain regions (e.g., hippocampus, cortex) to determine the percentage of receptor occupancy at different this compound doses.

Preclinical phMRI Protocol

Objective: To non-invasively assess the functional consequences of this compound's target engagement in the living brain.

Animal Preparation:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Anesthesia: Induce anesthesia with isoflurane (e.g., 3-4% in O2/N2O) and maintain at a lower concentration (e.g., 1.5-2.0%) during the experiment.

  • Catheterization: Insert catheters into the femoral artery for blood pressure monitoring and blood gas analysis, and into the femoral vein for drug administration.

  • Physiological Monitoring: Continuously monitor heart rate, respiratory rate, body temperature, and blood oxygen saturation. Maintain physiological parameters within a stable range.

MRI Acquisition:

  • Scanner: Use a high-field small-animal MRI scanner (e.g., 7T or 9.4T).

  • Anatomical Imaging: Acquire a high-resolution T2-weighted anatomical scan (e.g., RARE or FSE sequence) for anatomical reference.

  • phMRI Sequence:

    • Use a cerebral blood volume (CBV)-weighted sequence, which is sensitive to changes in regional perfusion. This can be achieved using an iron-based contrast agent (e.g., MION).

    • Alternatively, an Arterial Spin Labeling (ASL) sequence can be used to measure cerebral blood flow (CBF) changes.

  • Experimental Design:

    • Acquire a stable baseline phMRI signal for a defined period (e.g., 15-20 minutes).

    • Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at various doses.

    • Continue acquiring phMRI data for a prolonged period post-administration (e.g., 60-90 minutes) to capture the full hemodynamic response.

Data Analysis:

  • Preprocessing: Perform motion correction and spatial smoothing on the functional images.

  • Statistical Analysis:

    • Use a General Linear Model (GLM) to identify brain regions showing significant signal changes post-drug administration compared to baseline.

    • Generate statistical parametric maps to visualize the spatial distribution of this compound's effects.

  • Region of Interest (ROI) Analysis:

    • Define ROIs based on anatomical atlases, particularly in regions with high GABAA-α5 receptor density (e.g., hippocampus).

    • Extract the time course of the phMRI signal change within these ROIs.

    • Quantify the magnitude and duration of the hemodynamic response for each dose.

  • Dose-Response Modeling: Correlate the phMRI signal changes with the administered doses of this compound to establish a dose-response relationship.

Data Presentation

In Vitro and Ex Vivo Data Summary
ParameterThis compoundReference Compound (e.g., Diazepam)
Binding Affinity (Ki, nM) at GABAA-α5 [Insert Value][Insert Value]
Functional Potency (EC50, nM) at GABAA-α5 [Insert Value][Insert Value]
Receptor Occupancy (ED50, mg/kg) [Insert Value][Insert Value]
Preclinical phMRI Data Summary
Dose of this compound (mg/kg)Brain RegionPeak % CBV/CBF ChangeTime to Peak (min)Area Under the Curve (AUC)
Vehicle Hippocampus[Insert Value][Insert Value][Insert Value]
Cortex[Insert Value][Insert Value][Insert Value]
Low Dose Hippocampus[Insert Value][Insert Value][Insert Value]
Cortex[Insert Value][Insert Value][Insert Value]
Mid Dose Hippocampus[Insert Value][Insert Value][Insert Value]
Cortex[Insert Value][Insert Value][Insert Value]
High Dose Hippocampus[InsertValue][Insert Value][Insert Value]
Cortex[Insert Value][Insert Value][Insert Value]

Conclusion

The described phMRI protocol provides a robust framework for assessing the target engagement of this compound in a preclinical setting. By demonstrating dose-dependent changes in regional brain perfusion, particularly in areas rich in GABAA-α5 receptors, this methodology offers direct evidence of functional circuit modulation. These translational biomarkers are crucial for guiding clinical studies and making informed decisions in the drug development process for this compound.

References

Alogabat: Evaluating Therapeutic Potential in Mouse Models of Autism Spectrum Disorder through Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition characterized by core symptoms including deficits in social communication and interaction, as well as restricted and repetitive patterns of behavior.[1] Preclinical research using mouse models is pivotal for understanding the underlying neurobiology of ASD and for the development of novel therapeutics. Alogabat, a novel GABAA-α5 positive allosteric modulator, has shown promise in preclinical studies by targeting alterations in the GABAergic system, which are implicated in the pathophysiology of neurodevelopmental disorders.[2][3] These application notes provide detailed protocols for key behavioral assays to assess the efficacy of this compound in mouse models of autism, with a focus on the BTBR T+ Itpr3tf/J (BTBR) and Contactin-associated protein-like 2 knockout (Cntnap2-/-) strains.

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator of the GABAA-α5 receptor. This means it binds to a site on the receptor different from the GABA binding site and enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain. The GABAA-α5 subunit is predominantly expressed in brain regions crucial for cognitive functions and is implicated in the pathophysiology of ASD. By potentiating GABAergic signaling, this compound is hypothesized to restore inhibitory tone and ameliorate some of the behavioral phenotypes associated with autism.

Alogabat_Mechanism_of_Action cluster_GABAAReceptor GABAA-α5 Receptor cluster_Neuron Postsynaptic Neuron GABA GABA IonChannel Cl- Channel GABA->IonChannel opens This compound This compound This compound->IonChannel enhances opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) IonChannel->Hyperpolarization Cl- influx

This compound enhances GABAergic inhibition.

Mouse Models of Autism

BTBR T+ Itpr3tf/J (BTBR): This inbred mouse strain is widely used as a model for idiopathic autism. BTBR mice naturally exhibit a range of autism-like behaviors, including significant deficits in social interaction, lack of sociability, and high levels of repetitive self-grooming.

Cntnap2-/-: These mice have a targeted disruption of the Cntnap2 gene, which is associated with cortical dysplasia-focal epilepsy syndrome and autism in humans. Cntnap2-/- mice display core ASD-like phenotypes, including reduced social interaction and ultrasonic vocalizations, and increased repetitive behaviors.

Behavioral Assays: Quantitative Data and Protocols

Preclinical studies have demonstrated that this compound can normalize repetitive behaviors in both BTBR and Cntnap2-/- mouse models. The following tables summarize the key quantitative findings.

Data Presentation

Table 1: Effect of this compound on Repetitive Self-Grooming in BTBR Mice

Treatment GroupDose (mg/kg, i.p.)Mean Grooming Time (s)% Reduction from Vehicle
Vehicle-(Elevated Baseline)-
This compound30(Reduced)Data not specified
This compound60(Normalized)>50% Receptor Occupancy
This compound90(Normalized)Data not specified
This compound120(Normalized)Data not specified
Data adapted from preclinical studies demonstrating normalization of elevated self-grooming.

Table 2: Effect of this compound on Repetitive Self-Grooming in Cntnap2-/- Mice

Treatment GroupDose (mg/kg, i.p.)Mean Grooming Time (s)% Reduction from Vehicle
Vehicle-(Elevated Baseline)-
This compound30(Reduced)Data not specified
This compound60(Normalized)>50% Receptor Occupancy
This compound100(Normalized)Data not specified
Data adapted from preclinical studies demonstrating normalization of elevated self-grooming following sub-chronic treatment.

Experimental Protocols

The following are detailed protocols for behavioral assays relevant to the core symptoms of ASD.

Experimental Workflow

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_behavioral_testing Behavioral Testing Battery acclimation Acclimation to Housing (1-2 weeks) handling Handling (3-5 days) acclimation->handling drug_admin This compound or Vehicle Administration (e.g., i.p. injection) handling->drug_admin open_field Open Field Test drug_admin->open_field 30 min post-injection self_grooming Self-Grooming Assay open_field->self_grooming three_chamber Three-Chamber Social Test self_grooming->three_chamber marble_burying Marble Burying Test three_chamber->marble_burying usv Ultrasonic Vocalization Analysis marble_burying->usv data_analysis Data Analysis and Interpretation usv->data_analysis

Workflow for behavioral phenotyping.
Repetitive Behavior: Self-Grooming Assay

This assay quantifies spontaneous repetitive self-grooming behavior, which is often elevated in mouse models of autism.

Materials:

  • Standard mouse cage with a thin layer of bedding.

  • Video recording system positioned to provide a clear view of the mouse.

  • Behavioral analysis software (e.g., BORIS) or trained observer with a stopwatch.

Procedure:

  • Acclimate the mouse to the testing room for at least 60 minutes prior to the assay.

  • Gently place the mouse into the clean test cage.

  • Allow the mouse to habituate to the cage for 10 minutes.

  • Following habituation, video record the mouse for a 10-minute test session.

  • A trained observer, blind to the treatment condition, should score the cumulative time the mouse spends engaged in self-grooming behavior. Self-grooming includes face washing, head washing, body grooming, leg licking, and tail/genital grooming.

Data Analysis:

  • The primary endpoint is the total duration (in seconds) of self-grooming during the 10-minute observation period.

  • The number of grooming bouts can also be quantified.

  • Compare the grooming duration between this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

General Locomotor Activity and Anxiety-Like Behavior: Open Field Test

This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment. It is crucial to ensure that any observed effects on other behaviors are not due to sedation or hyperactivity.

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm), typically made of a non-porous, easily cleaned material.

  • Automated tracking system with software or a video camera mounted above the arena.

Procedure:

  • Acclimate the mouse to the testing room for at least 60 minutes.

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to explore the arena freely for a set duration (typically 5-30 minutes).

  • The entire session is recorded and analyzed using an automated tracking system.

  • Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

Data Analysis:

  • Locomotor Activity: Total distance traveled, average velocity.

  • Anxiety-Like Behavior: Time spent in the center zone versus the periphery (thigmotaxis), number of entries into the center zone.

  • Compare these parameters between treatment groups using appropriate statistical analyses.

Social Interaction: Three-Chamber Social Interaction Test

This assay assesses social approach and preference for social novelty, key domains of social behavior that are often impaired in mouse models of ASD.

Materials:

  • Three-chambered apparatus with removable partitions.

  • Two small, wire cages or cups to contain stimulus mice.

  • Age- and sex-matched novel stimulus mice.

  • Video recording and analysis system.

Procedure:

  • Habituation (10 minutes): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers.

  • Sociability Test (10 minutes): Place an unfamiliar "stranger 1" mouse in one of the wire cages in a side chamber. Place an inanimate novel object in the wire cage in the opposite side chamber. Place the test mouse back in the center chamber and remove the partitions, allowing it to explore all three chambers.

  • Social Novelty Test (10 minutes): Replace the novel object with a new unfamiliar "stranger 2" mouse. The "stranger 1" mouse remains. The test mouse is again allowed to explore all three chambers.

Data Analysis:

  • Sociability: Time spent in the chamber with stranger 1 vs. the chamber with the novel object. Time spent sniffing stranger 1 vs. the novel object.

  • Social Novelty: Time spent in the chamber with stranger 2 vs. the chamber with the now-familiar stranger 1. Time spent sniffing stranger 2 vs. stranger 1.

  • A sociability index and a social novelty preference index can be calculated.

Repetitive and Compulsive-Like Behavior: Marble Burying Test

This test is used to measure repetitive digging and compulsive-like behavior.

Materials:

  • Standard mouse cage filled with 5 cm of clean bedding.

  • 20 glass marbles.

  • A timer.

Procedure:

  • Evenly space the 20 marbles on the surface of the bedding in the cage.

  • Gently place the mouse into the cage.

  • Leave the mouse undisturbed for 30 minutes.

  • After 30 minutes, carefully remove the mouse from the cage.

  • Count the number of marbles that are at least two-thirds buried in the bedding.

Data Analysis:

  • The primary measure is the number of marbles buried.

  • Compare the number of buried marbles between the this compound-treated and vehicle-treated groups.

Social Communication: Ultrasonic Vocalization (USV) Analysis

Mice emit USVs in various social contexts, and alterations in the number and characteristics of these vocalizations can indicate deficits in social communication.

Materials:

  • Sound-attenuating chamber.

  • Ultrasonic microphone and recording software.

  • Software for the analysis of USV calls.

  • For pup isolation calls: newborn pups.

  • For adult social interaction: age- and sex-matched stimulus mice (e.g., a female in estrus for a male subject).

Procedure (Pup Isolation Calls):

  • Gently remove a pup from its home cage and place it in a small, clean container within the sound-attenuating chamber.

  • Record USVs for a set period (e.g., 3-5 minutes).

  • Return the pup to its home cage.

Procedure (Adult Social Interaction):

  • Place the subject mouse in a clean cage within the recording chamber.

  • After a brief habituation period, introduce a stimulus mouse.

  • Record USVs for the duration of the social interaction (e.g., 5 minutes).

Data Analysis:

  • Quantify the number of calls, duration of calls, and frequency characteristics of the calls.

  • Analyze the repertoire of call types.

  • Compare these vocalization parameters between treatment groups.

Conclusion

This compound has demonstrated a clear therapeutic potential in preclinical mouse models of autism by ameliorating repetitive behaviors. The protocols outlined in these application notes provide a comprehensive framework for further evaluating the efficacy of this compound and other novel compounds targeting the core symptoms of ASD. A thorough behavioral phenotyping battery, as described, is essential for a robust preclinical assessment and for guiding the translation of promising therapeutics into clinical development. Roche is currently conducting a Phase II study of this compound for the treatment of ASD, underscoring the clinical relevance of these preclinical findings.

References

Application Notes and Protocols for Assessing the Blood-Brain Barrier Penetration of Alogabat

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alogabat is a positive allosteric modulator of the α5 subunit-containing GABA-A receptor, currently under investigation for the treatment of neurodevelopmental disorders. For any centrally acting therapeutic agent, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. This document provides detailed application notes and protocols for a comprehensive assessment of the BBB penetration of this compound, targeting researchers, scientists, and drug development professionals. The methodologies described herein cover in vitro screening assays to predict passive permeability and identify potential efflux transporter interactions, as well as in vivo techniques to quantify brain exposure.

While specific in vitro permeability data for this compound, such as the apparent permeability coefficient (Papp), are not publicly available, in vivo studies have demonstrated its ability to penetrate the brain and engage its target. Notably, to achieve half-maximal GABA-A α5 receptor occupancy (EC50) in the hippocampus of rats, a total plasma concentration of 669 ng/mL and a total brain concentration of 208 ng/g were required. This indicates a brain-to-plasma concentration ratio of approximately 0.31, confirming its passage into the central nervous system. These in vivo findings underscore the importance of the assays detailed below to fully characterize the mechanisms governing this compound's BBB penetration.

Data Presentation: Summary of Key Parameters for BBB Penetration Assessment

The following tables outline the key quantitative data that should be generated and analyzed when assessing the BBB penetration of a compound like this compound.

Table 1: In Vitro Blood-Brain Barrier Permeability Parameters

AssayParameterValue for this compoundInterpretation
PAMPA-BBB Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Data not availablePredicts passive diffusion across an artificial lipid membrane.
Caco-2 Permeability Papp (A-B) (x 10⁻⁶ cm/s)Data not availableApparent permeability in the apical to basolateral direction.
Papp (B-A) (x 10⁻⁶ cm/s)Data not availableApparent permeability in the basolateral to apical direction.
Efflux Ratio (Papp(B-A)/Papp(A-B))Data not availableAn efflux ratio >2 suggests the compound may be a substrate of efflux transporters like P-glycoprotein (P-gp).
MDCK-MDR1 Permeability Papp (A-B) (x 10⁻⁶ cm/s)Data not availablePermeability in a cell line overexpressing the P-gp transporter.
Papp (B-A) (x 10⁻⁶ cm/s)Data not availablePermeability in the presence of a P-gp inhibitor can confirm P-gp substrate status.
Efflux RatioData not availableA high efflux ratio that is significantly reduced by a P-gp inhibitor confirms P-gp mediated efflux.

Table 2: In Vivo Blood-Brain Barrier Penetration Parameters

AssayParameterValue for this compound (in rats)Interpretation
Brain-to-Plasma Ratio Total Brain Concentration (ng/g)208 (at EC50 for receptor occupancy)Concentration of this compound in brain tissue.
Total Plasma Concentration (ng/mL)669 (at EC50 for receptor occupancy)Concentration of this compound in plasma.
Kp (Total Brain/Total Plasma)~0.31Ratio of total drug concentration in the brain to that in plasma.
In Situ Brain Perfusion Brain Uptake Clearance (Kin) (mL/s/g)Data not availableUnidirectional influx rate into the brain.
Permeability-Surface Area Product (PS) (mL/s/g)Data not availableA measure of the rate of passage across the BBB.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)

This assay is a high-throughput in vitro method to predict the passive, transcellular permeability of a compound across the BBB.[1][2]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™ IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • This compound stock solution in DMSO

  • Reference compounds with known BBB penetration (e.g., caffeine for high permeability, atenolol for low permeability)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Protocol:

  • Preparation of the Artificial Membrane:

    • Prepare a 1% (w/v) solution of porcine brain lipid in dodecane.

    • Carefully apply 5 µL of the lipid solution to the membrane of each well of the donor filter plate.

    • Allow the solvent to evaporate for at least 5 minutes.

  • Preparation of Solutions:

    • Prepare the acceptor solution: PBS (pH 7.4). Add 200 µL to each well of the acceptor plate.

    • Prepare the donor solution: Dilute the this compound stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤1%. Also prepare solutions of the reference compounds.

  • Assay Procedure:

    • Add 200 µL of the donor solution (this compound or reference compounds) to each well of the coated filter plate.

    • Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter plate is in contact with the acceptor solution.

    • Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the filter and acceptor plates.

    • Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

      where:

      • Vd = volume of donor well

      • Va = volume of acceptor well

      • A = area of the membrane

      • t = incubation time

      • Ca = concentration in the acceptor well

      • Ceq = equilibrium concentration = (CdVd + CaVa) / (Vd + Va)

      • Cd = concentration in the donor well

Caco-2 Permeability Assay

This cell-based assay is used to predict intestinal absorption and can also provide insights into BBB penetration, particularly regarding active transport mechanisms.[2][3][4]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 12- or 24-well plates, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Lucifer yellow

  • This compound stock solution in DMSO

  • Reference compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)

  • LC-MS/MS system

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in supplemented DMEM.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value > 200 Ω·cm² is generally considered acceptable.

    • Perform a Lucifer yellow permeability assay. A Papp for Lucifer yellow of < 1.0 x 10⁻⁶ cm/s indicates a tight monolayer.

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport:

      • Add this compound solution in HBSS to the apical (donor) chamber.

      • Add fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport:

      • Add this compound solution in HBSS to the basolateral (donor) chamber.

      • Add fresh HBSS to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.

  • Sample Analysis:

    • Determine the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions as described in the PAMPA-BBB protocol.

    • Calculate the efflux ratio:

In Situ Brain Perfusion in Rodents

This in vivo technique allows for the precise measurement of the unidirectional influx of a compound into the brain, independent of systemic circulation.

Materials:

  • Anesthetized rat

  • Perfusion pump

  • Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)

  • This compound solution in perfusion fluid

  • [¹⁴C]-Sucrose or other non-permeable marker

  • Surgical instruments

  • Brain tissue homogenizer

  • Liquid scintillation counter and/or LC-MS/MS system

Protocol:

  • Surgical Preparation:

    • Anesthetize the rat and expose the common carotid artery.

    • Ligate the external carotid artery and place a catheter into the common carotid artery directed towards the heart.

    • Begin perfusion with drug-free perfusion fluid to wash out the cerebral vasculature.

  • Perfusion with this compound:

    • Switch to the perfusion fluid containing a known concentration of this compound and the non-permeable marker.

    • Perfuse for a short, defined period (e.g., 30-120 seconds).

  • Brain Tissue Collection:

    • Decapitate the animal and quickly remove the brain.

    • Dissect the brain region of interest (e.g., hippocampus, cortex).

  • Sample Analysis:

    • Homogenize the brain tissue.

    • Determine the concentration of this compound and the non-permeable marker in the brain homogenate and the perfusion fluid.

  • Calculation of Brain Uptake Clearance (Kin):

    • The brain uptake clearance is calculated as:

      where:

      • Cbrain = concentration of this compound in the brain

      • Vbrain = volume of distribution in the brain (corrected for vascular space using the marker)

      • Cperfusate = concentration of this compound in the perfusion fluid

      • t = perfusion time

Visualizations

GABA-A Receptor Signaling Pathway

This compound acts as a positive allosteric modulator of GABA-A receptors containing the α5 subunit. The following diagram illustrates the basic signaling mechanism.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABA-A Receptor (α5 subunit) Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_binding GABA Binding Site GABA->GABA_binding GABA_vesicle GABA in Vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Exocytosis Chloride_channel Cl- Channel GABA_binding->Chloride_channel Opens Channel Alogabat_binding Allosteric Site Alogabat_binding->Chloride_channel Enhances Opening Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_channel->Hyperpolarization This compound This compound This compound->Alogabat_binding Cl_out->Chloride_channel Cl- influx

GABA-A receptor signaling modulated by this compound.
Experimental Workflow for BBB Penetration Assessment

This diagram outlines the logical flow of experiments to assess the BBB penetration of a compound like this compound.

BBB_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_data Data Analysis & Interpretation PAMPA PAMPA-BBB Assay Papp Calculate Papp PAMPA->Papp Caco2 Caco-2 Permeability Assay Caco2->Papp Efflux Determine Efflux Ratio Caco2->Efflux MDCK MDCK-MDR1 Assay MDCK->Efflux Brain_Ratio Brain-to-Plasma Ratio Kp Calculate Kp Brain_Ratio->Kp Perfusion In Situ Brain Perfusion Kin Calculate Kin Perfusion->Kin BBB_Penetration Overall BBB Penetration Profile Papp->BBB_Penetration Efflux->BBB_Penetration Kp->BBB_Penetration Kin->BBB_Penetration BBB_Logic High_Papp High Passive Permeability (PAMPA) Good_BBB_Penetration Good BBB Penetration High_Papp->Good_BBB_Penetration Low_Efflux Low Efflux Ratio (Caco-2/MDCK) Low_Efflux->Good_BBB_Penetration High_Kp High Brain-to-Plasma Ratio (in vivo) High_Kp->Good_BBB_Penetration Low_Papp Low Passive Permeability (PAMPA) Poor_BBB_Penetration Poor BBB Penetration Low_Papp->Poor_BBB_Penetration High_Efflux High Efflux Ratio (Caco-2/MDCK) High_Efflux->Poor_BBB_Penetration Low_Kp Low Brain-to-Plasma Ratio (in vivo) Low_Kp->Poor_BBB_Penetration

References

Troubleshooting & Optimization

Troubleshooting Alogabat solubility issues in DMSO and PBS solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with Alogabat in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) solutions.

I. Troubleshooting Guides

This section offers a systematic approach to resolving common challenges encountered when dissolving this compound.

Issue: this compound is not dissolving in DMSO.

If you are experiencing difficulty dissolving this compound in DMSO, follow this step-by-step troubleshooting workflow:

start Start: this compound powder and anhydrous DMSO check_purity 1. Verify this compound and DMSO Purity - Use high-purity, anhydrous DMSO. - Confirm this compound integrity. start->check_purity prepare_stock 2. Prepare Stock Solution - Bring this compound and DMSO to room temperature. - Weigh this compound accurately. - Add calculated volume of DMSO. check_purity->prepare_stock dissolution_methods 3. Aid Dissolution (select one or more) - Vortex vigorously (1-2 min). - Sonicate in a water bath (10-15 min). - Gently warm to 37°C (5-10 min). prepare_stock->dissolution_methods visual_inspection 4. Visual Inspection dissolution_methods->visual_inspection clear_solution Success: Clear Solution Store at -20°C or -80°C in aliquots. visual_inspection->clear_solution Clear precipitate Issue: Precipitate or Cloudiness visual_inspection->precipitate Not Clear troubleshoot 5. Troubleshoot Further - Prepare a more dilute stock solution. - Consider alternative solvents (e.g., Ethanol, DMF). precipitate->troubleshoot

Caption: A workflow diagram for troubleshooting this compound solubility issues in DMSO.

Issue: this compound precipitates when diluting DMSO stock in PBS.

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer like PBS is a common challenge for many organic compounds. This "salting out" effect can be mitigated by following these steps:

  • Optimize the Dilution Process : Instead of adding the DMSO stock directly to the full volume of PBS, perform serial dilutions. First, dilute the DMSO stock in a smaller volume of DMSO before adding it to the PBS. This gradual decrease in DMSO concentration can help maintain this compound's solubility.

  • Adjust Final DMSO Concentration : Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[1] However, it is crucial to keep the final DMSO concentration in your aqueous solution as low as possible while maintaining this compound's solubility.

  • Consider Co-solvents : For certain applications, the inclusion of a small percentage of a water-miscible organic co-solvent in the PBS, such as ethanol, may enhance the solubility of this compound.[2][3]

  • pH Adjustment of PBS : The solubility of a compound can be pH-dependent.[2] Empirically testing a range of physiologically relevant pH values for your PBS (e.g., 6.8 to 7.6) may help identify an optimal pH for this compound's solubility.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound?

This compound (also known as RG-7816) is a positive allosteric modulator of the GABAA-α5 receptor. Its molecular formula is C21H23N5O4, and it has a molecular weight of 409.44 g/mol .

Q2: What is the recommended starting procedure for dissolving this compound in DMSO?

For optimal results, follow this standardized protocol for preparing this compound stock solutions in DMSO:

  • Preparation : Allow both the this compound vial and the anhydrous DMSO to reach room temperature before opening to minimize water absorption.

  • Weighing : Accurately weigh the desired amount of this compound in a sterile, dry microcentrifuge tube.

  • Solvent Addition : Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Dissolution : To aid dissolution, you can vortex the solution vigorously for 1-2 minutes, sonicate the tube in a water bath for 10-15 minutes, or gently warm the solution to 30-37°C.

  • Visual Inspection : After mixing, visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage : Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Q3: Can I heat the PBS to help dissolve this compound?

Gently warming the PBS can increase the dissolution rate and solubility of many compounds. However, it is important to consider the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation. A cautious approach is recommended:

  • Recommended Action : Warm the PBS to a temperature no higher than 37-40°C.

  • Procedure : Briefly warm the PBS, then add the this compound and stir until it dissolves. Allow the solution to cool to your experimental temperature and check for any precipitation.

Q4: How can I determine the maximum solubility of this compound in my specific buffer?

You can determine the equilibrium solubility of this compound in PBS or other aqueous buffers using a shake-flask method. This involves preparing a saturated solution and then quantifying the concentration of the dissolved compound.

III. Data Presentation

Table 1: Hypothetical Solubility of this compound in DMSO at Different Temperatures

Temperature (°C)Maximum Solubility (mM)
25 (Room Temp)50
3775

Note: This data is for illustrative purposes only.

Table 2: Hypothetical Solubility of this compound in PBS (pH 7.4) with Varying DMSO Concentrations

Final DMSO Concentration (%)Maximum this compound Solubility (µM)
0.110
0.550
1.0100

Note: This data is for illustrative purposes only.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials :

    • This compound (MW: 409.44 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Calibrated micropipettes

  • Procedure :

    • Bring the this compound vial and DMSO to room temperature.

    • Weigh out 4.09 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 2 minutes.

    • If the this compound is not fully dissolved, place the tube in a sonicator water bath for 10 minutes.

    • Visually confirm that the solution is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Determination of this compound Equilibrium Solubility in PBS

This protocol outlines a method to determine the equilibrium solubility of this compound in PBS.

  • Materials :

    • This compound powder

    • 1X PBS, pH 7.4 (sterile filtered)

    • Microcentrifuge tubes

    • Rotator or shaker

    • Centrifuge

    • HPLC or LC-MS/MS for quantification

  • Procedure :

    • Prepare a Saturated Solution : Add an excess amount of this compound powder to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube. The amount should be visibly more than what is expected to dissolve.

    • Equilibration : Vortex the suspension for 2-3 minutes and then incubate it at the desired experimental temperature (e.g., 25°C or 37°C) on a rotator for 24-48 hours to ensure equilibrium is reached.

    • Separation : Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved this compound.

    • Sample Collection : Carefully collect the supernatant without disturbing the pellet.

    • Quantification : Analyze the supernatant using a validated HPLC or LC-MS/MS method to determine the concentration of dissolved this compound. This concentration represents the equilibrium solubility.

V. Visualizations

Signaling Pathway

This compound is a positive allosteric modulator of the GABAA-α5 receptor. The following diagram illustrates a simplified signaling pathway involving GABA, the GABAA receptor, and the downstream effects of its activation.

GABA GABA GABA_A_Receptor GABAA Receptor (α5 subunit) GABA->GABA_A_Receptor Binds to This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Cl- Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Simplified signaling pathway of GABA and this compound at the GABAA receptor.

Experimental Workflow

The following diagram outlines the experimental workflow for preparing this compound solutions for in vitro assays.

start Start: this compound Powder prepare_dmso_stock 1. Prepare Concentrated Stock in Anhydrous DMSO start->prepare_dmso_stock intermediate_dilution 2. Intermediate Dilution in DMSO (optional) prepare_dmso_stock->intermediate_dilution final_dilution 3. Final Dilution in Aqueous Buffer (e.g., PBS) intermediate_dilution->final_dilution check_precipitation 4. Check for Precipitation final_dilution->check_precipitation ready_for_use Ready for In Vitro Assay check_precipitation->ready_for_use Clear troubleshoot Troubleshoot Solubility (see guide) check_precipitation->troubleshoot Precipitate start Solubility Issue with this compound is_in_dmso Is the issue in 100% DMSO? start->is_in_dmso is_in_pbs Is the issue upon dilution in PBS? start->is_in_pbs dmso_actions Actions for DMSO: - Use fresh, anhydrous DMSO - Sonicate/Gently warm - Decrease concentration is_in_dmso->dmso_actions Yes pbs_actions Actions for PBS Dilution: - Perform serial dilutions - Lower final DMSO concentration - Adjust PBS pH - Consider co-solvents is_in_pbs->pbs_actions Yes

References

Technical Support Center: Troubleshooting Off-Target Effects of Alogabat in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of Alogabat in cellular assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational small molecule that acts as a positive allosteric modulator (PAM) of the GABAA-α5 receptor.[1][2][3][4] Its primary mechanism is to selectively enhance the function of GABAA-α5 receptors, which are predominantly expressed in the hippocampus and olfactory bulb.[1] This selective modulation of GABAergic signaling is being explored for therapeutic potential in neurodevelopmental disorders such as Angelman syndrome.

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound interacts with unintended biological molecules, such as other receptors, enzymes, or ion channels, in addition to its intended target. While this compound is designed for selectivity, high concentrations or specific cellular contexts could potentially lead to interactions with other GABAA receptor subtypes or other unrelated proteins. Such off-target effects can lead to misinterpretation of experimental results, cellular toxicity, or the activation of unintended signaling pathways.

Q3: What are the first steps to take if I suspect off-target effects in my cellular assay?

If you suspect off-target effects, the initial and most crucial step is to establish a clear concentration-response relationship for both the on-target activity and any observed toxicity. This will help in determining a therapeutic window for your experiments. Additionally, it is essential to run appropriate controls to rule out other potential causes for the observed effects.

Troubleshooting Guide

Issue 1: Unexpected Cell Viability/Cytotoxicity

Possible Cause:

  • High Compound Concentration: Exceeding the optimal concentration range can lead to cytotoxicity through off-target interactions.

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic to cells at certain concentrations.

  • Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to this compound or its vehicle.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the concentration of this compound that produces the desired on-target effect and the concentration that causes cytotoxicity (CC50).

  • Run Vehicle Controls: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used for this compound.

  • Test in a Target-Negative Cell Line: If possible, use a cell line that does not express the GABAA-α5 receptor. Any observed effect in this cell line would suggest an off-target mechanism.

Issue 2: Inconsistent or Variable Assay Results

Possible Cause:

  • Compound Instability: this compound may be unstable under specific experimental conditions (e.g., temperature, pH, light exposure).

  • Assay Variability: Inherent variability in the cellular assay itself can lead to inconsistent results.

  • Cell Culture Conditions: Variations in cell passage number, confluency, or growth media can impact experimental outcomes.

Troubleshooting Steps:

  • Ensure Proper Compound Handling: Follow the manufacturer's instructions for storage and handling of this compound. Prepare fresh dilutions for each experiment.

  • Include Positive and Negative Controls: Use a known GABAA-α5 agonist as a positive control and a vehicle-only treatment as a negative control to assess assay performance.

  • Standardize Cell Culture and Assay Procedures: Maintain consistent cell culture practices and document all experimental parameters meticulously.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

To illustrate the importance of understanding a compound's selectivity, the following table presents a hypothetical dataset of this compound's binding affinities (Ki) and functional activities (EC50/IC50) against a panel of GABAA receptor subtypes and other common off-target proteins. Note: This is example data for illustrative purposes.

TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
GABAA-α5β3γ2 (On-Target) 10 25 (EC50)
GABAA-α1β2γ2> 1000> 1000
GABAA-α2β2γ2850> 1000
GABAA-α3β2γ2> 1000> 1000
hERG Channel> 10,000> 10,000
5-HT2B Receptor15002500

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the cytotoxic potential of this compound in a cellular model.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability) and plot the percentage of viability against the log of this compound concentration to determine the CC50 value.

Visualizations

Signaling_Pathway This compound This compound GABAa5 GABAA-α5 Receptor This compound->GABAa5 Positive Allosteric Modulation Chloride_Influx Cl- Influx GABAa5->Chloride_Influx GABA GABA GABA->GABAa5 Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound's on-target signaling pathway.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Off-Target Investigation cluster_2 Conclusion Start Start Experiment with this compound Dose_Response Dose-Response Curve (On-Target Effect) Start->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Off_Target_Suspected Off-Target Effect Suspected? Dose_Response->Off_Target_Suspected Cytotoxicity_Assay->Off_Target_Suspected Selectivity_Panel Broad Panel Screening (Receptors, Kinases, etc.) Off_Target_Suspected->Selectivity_Panel Yes Analyze_Data Analyze and Conclude Off_Target_Suspected->Analyze_Data No Target_Negative_Cells Test in Target-Negative Cell Line Selectivity_Panel->Target_Negative_Cells Structural_Analog Use Inactive Structural Analog Target_Negative_Cells->Structural_Analog Structural_Analog->Analyze_Data

Caption: Workflow for identifying off-target effects.

Troubleshooting_Logic Start Unexpected Result Observed Check_Concentration Is this compound concentration within optimal range? Start->Check_Concentration Check_Controls Are controls behaving as expected? Check_Concentration->Check_Controls Yes Optimize_Assay Optimize Assay Parameters Check_Concentration->Optimize_Assay No Check_Protocol Is the experimental protocol consistent? Check_Controls->Check_Protocol Yes Check_Controls->Optimize_Assay No Investigate_Off_Target Investigate Potential Off-Target Effects Check_Protocol->Investigate_Off_Target Yes Review_Protocol Review and Standardize Protocol Check_Protocol->Review_Protocol No Problem_Solved Problem Resolved Investigate_Off_Target->Problem_Solved Optimize_Assay->Start Review_Protocol->Start

Caption: Troubleshooting logic for unexpected results.

References

How to ensure the stability of Alogabat in cell culture media for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ensuring Alogabat Stability in Cell Culture

This compound is a novel small molecule inhibitor critical for long-term cell signaling studies. However, its stability in aqueous and complex biological environments like cell culture media can be a concern, potentially leading to inconsistent experimental outcomes. This guide provides a comprehensive resource for researchers to ensure the consistent efficacy of this compound throughout their long-term experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter with this compound during your experiments.

Problem Potential Causes Solutions & Recommendations
Diminished or inconsistent effect of this compound over time. [1]1. Chemical Degradation: this compound may be degrading in the culture medium due to factors like pH, temperature, or light exposure.[2][3][4][5] 2. Enzymatic Degradation: Enzymes present in serum (if used) or secreted by cells can metabolize this compound. 3. Binding to Media Components: this compound might be binding to proteins like albumin in fetal bovine serum (FBS), reducing its bioavailable concentration.1. Increase Media Change Frequency: Replace the culture medium with fresh, this compound-containing medium every 24-48 hours to maintain a consistent concentration. 2. Conduct a Stability Study: Perform an HPLC or LC-MS analysis to quantify this compound's concentration in your specific media over time (see protocol below). 3. Compare Serum-Free vs. Serum-Containing Media: Test this compound's stability in both types of media to determine if serum components are contributing to degradation.
Excessive or unexpected cytotoxicity in long-term cultures. 1. Toxic Degradation Products: this compound degradation might produce byproducts that are more toxic to the cells than the parent compound. 2. Solvent Toxicity: If using a solvent like DMSO, its concentration might be too high for long-term exposure, especially with repeated dosing.1. Identify Degradants: Use LC-MS/MS to identify potential degradation products in the culture medium over time. 2. Lower this compound Concentration: The optimal concentration for short-term effects may be too toxic for long-term culture. Reduce the concentration to a level that maintains a biological effect while ensuring cell viability. 3. Minimize Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is as low as possible (typically ≤ 0.5%) to avoid toxicity.
High variability between experimental replicates. 1. Inconsistent this compound Concentration: This can be due to degradation, adsorption to plasticware, or improper mixing. 2. Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to this compound degradation or precipitation.1. Use Low-Binding Plasticware: For highly lipophilic compounds, consider using low-binding plates and tubes to prevent adsorption. 2. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. 3. Ensure Thorough Mixing: Vortex or mix reagents thoroughly before use and ensure uniform mixing when adding this compound to the culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect this compound's stability in cell culture media?

A1: Several factors can influence the stability of a small molecule like this compound in cell culture media:

  • Temperature: Higher temperatures, such as the 37°C in an incubator, can accelerate chemical degradation reactions like oxidation, reduction, and hydrolysis.

  • pH: Most drugs are stable within a pH range of 4-8. The typical pH of cell culture media (7.2-7.4) can promote the degradation of pH-sensitive compounds.

  • Media Components: Components in the media, such as amino acids, vitamins, and especially proteins in serum (like albumin), can interact with or bind to this compound, affecting its stability and bioavailability. Some media components, like cysteine and certain iron compounds, have been shown to impact the stability of biologics and could potentially affect small molecules.

  • Light Exposure: If this compound is photosensitive, exposure to light during handling and incubation can lead to photodegradation. It is recommended to store and handle such compounds in the dark.

  • Enzymatic Degradation: If you are working with live cells, their metabolic activity can contribute to the degradation of the compound. Additionally, serum in the media contains enzymes that can metabolize small molecules.

Q2: How can I determine the half-life of this compound in my specific cell culture setup?

A2: The most direct way to determine the chemical stability and half-life of this compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your complete cell culture medium (both with and without cells) at 37°C and analyzing samples at different time points (e.g., 0, 8, 24, 48, 72 hours) to quantify the remaining concentration of the parent compound.

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: Proper preparation and storage are crucial for maintaining the integrity of this compound.

  • Solvent Selection: Use an appropriate solvent, such as anhydrous DMSO, for preparing your stock solution.

  • Preparation: Before opening the vial, centrifuge it to ensure all the powder is at the bottom. Once the solvent is added, vortex vigorously to ensure complete dissolution.

  • Storage: Store stock solutions in tightly sealed, clearly labeled vials at -20°C or -80°C, protected from light.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.

Q4: Should I be concerned about this compound binding to the plasticware?

A4: Yes, especially if this compound is a hydrophobic or "sticky" compound. It can adsorb to the surfaces of plastic flasks, plates, and tubes, which reduces its effective concentration in the media. If you suspect this is an issue, consider using low-protein-binding plasticware for your experiments.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay of this compound in Cell Culture Medium

This protocol provides a framework for determining the chemical stability of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or multi-well plates

  • 37°C, 5% CO2 incubator

  • HPLC system with a suitable column and detector

  • Quenching solvent (e.g., cold acetonitrile)

Methodology:

  • Preparation of Incubation Medium: Prepare the complete cell culture medium to be tested and pre-warm it to 37°C.

  • Spiking the Medium: Spike the pre-warmed medium with this compound from your stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Mix thoroughly.

  • Time Point T=0: Immediately take an initial sample (e.g., 200 µL) from the spiked media. This will serve as your T=0 reference.

  • Incubation: Aliquot the remaining spiked media into sterile containers and place them in a 37°C incubator.

  • Sample Collection: Collect samples at subsequent time points (e.g., 4, 8, 24, 48, 72 hours).

  • Sample Processing: For each sample, precipitate proteins by adding 3 volumes of a cold quenching solvent (e.g., 600 µL of acetonitrile for a 200 µL sample). Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of this compound using a validated HPLC method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare & Pre-warm Cell Culture Medium spike Spike Medium with This compound to Final Conc. prep_media->spike prep_stock Prepare this compound Stock Solution prep_stock->spike t0 Collect T=0 Sample spike->t0 incubate Incubate at 37°C spike->incubate process Process Samples (Protein Precipitation) t0->process collect Collect Samples at Time Points (Tx) incubate->collect collect->process hplc Analyze by HPLC/LC-MS process->hplc data Calculate % Remaining vs. T=0 hplc->data troubleshooting_workflow start Inconsistent/Diminished This compound Effect check_storage Are stock solutions aliquoted and stored at -80°C? start->check_storage stability_test Perform HPLC/LC-MS stability test in media check_storage->stability_test Yes fix_storage Aliquot and store new stock properly check_storage->fix_storage No is_stable Is this compound stable for experiment duration? stability_test->is_stable increase_media_change Increase frequency of media changes (every 24-48h) is_stable->increase_media_change No end_ok Problem Resolved is_stable->end_ok Yes serum_issue Test stability in serum-free media increase_media_change->serum_issue end_reassess Re-assess experiment serum_issue->end_reassess fix_storage->start

References

Mitigating signal-to-noise ratio issues in EEG recordings after Alogabat administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electroencephalography (EEG) to study the effects of Alogabat.

Troubleshooting Guides

This section provides solutions to common issues encountered during EEG recordings after this compound administration.

Issue 1: Low Signal-to-Noise Ratio (SNR) after this compound Administration

Q: My EEG signal quality has noticeably decreased after administering this compound. What are the potential causes and how can I mitigate this?

A: Low SNR following this compound administration can stem from several factors, both physiological and technical. This compound, as a positive allosteric modulator of GABAA-α5 receptors, can induce subtle behavioral changes that may contribute to artifacts, even at non-sedating doses.[1][2]

Troubleshooting Steps:

  • Assess for Behavioral Artifacts:

    • Observation: Carefully observe the animal's behavior post-administration. Note any signs of sedation, increased grooming, or altered motor activity.[1][2] These behaviors can introduce movement artifacts and muscle noise (EMG).

    • Mitigation:

      • Allow for a period of habituation to the recording chamber before baseline recording and drug administration.

      • Ensure the animal is in a comfortable and stable position.

      • For minor movements, post-processing techniques like Independent Component Analysis (ICA) can help isolate and remove movement-related artifacts.

  • Check Electrode Impedance:

    • Problem: Electrode impedance may change during the experiment. While this compound itself is unlikely to directly alter skin impedance, any induced movement can affect the electrode-scalp interface.

    • Mitigation:

      • Aim for low and stable electrode impedances, ideally below 5 kΩ for rodent studies.[3]

      • Re-check impedances after drug administration if you suspect a change due to animal movement.

      • Use high-quality electrodes and appropriate conductive paste to ensure a secure connection.

  • Review the Recording Environment:

    • Problem: Environmental electrical noise can become more apparent if the signal of interest is of lower amplitude.

    • Mitigation:

      • Ensure the recording setup is in a Faraday cage or a room with minimal electrical interference.

      • Keep cables short and shielded.

      • Switch off non-essential electrical equipment in the vicinity.

Issue 2: Unexpected Changes in EEG Power Spectra

Q: I am observing changes in the EEG power spectra that differ from the expected effects of this compound. How do I interpret these findings?

A: this compound has been shown to cause a characteristic increase in beta band (20–30 Hz) power and a decrease in theta band (6–10 Hz) power in rats. Deviations from this pattern could be due to several factors.

Troubleshooting Steps:

  • Verify Drug Dose and Administration:

    • Confirm the correct dose of this compound was administered. In preclinical studies, a dose of 10 mg/kg (i.v.) has been shown to produce the characteristic EEG effects.

    • Ensure the intravenous administration was successful and the full dose was delivered.

  • Analyze Behavioral State:

    • The animal's state of arousal (e.g., awake, drowsy, asleep) significantly impacts the EEG. The reported effects of this compound are typically in awake animals.

    • If the animal becomes sedated, you may observe an increase in lower frequency (delta) power, which could mask the expected changes in theta and beta bands.

  • Consider Off-Target Effects or Interaction with Anesthesia:

    • If anesthesia is used, be aware of its own effects on the EEG and potential interactions with this compound. Anesthetics can produce high-amplitude slow-wave activity.

    • At higher doses, this compound may have effects on other GABAA receptor subtypes, potentially altering the EEG signature.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how is it expected to affect EEG recordings?

A1: this compound is a selective positive allosteric modulator (PAM) of the GABAA-α5 receptor subtype. These receptors are highly concentrated in the hippocampus and other brain regions involved in cognitive processes. By enhancing the action of the inhibitory neurotransmitter GABA at these specific receptors, this compound modulates neural circuit activity. In preclinical rodent studies, this modulation has been shown to manifest as a dose-dependent increase in EEG beta band power and a decrease in theta band power.

Q2: What are the common sources of noise in preclinical EEG recordings, and how can I minimize them?

A2: Common noise sources in rodent EEG recordings can be categorized as physiological and environmental.

Noise Source Characteristics Mitigation Strategies
Movement Artifacts Large, irregular, low-frequency waves.Ensure the animal is comfortable and habituated to the setup. Use a tethered system with a preamplifier at the head to minimize cable movement artifacts. Post-processing with ICA can be effective.
Muscle (EMG) Artifacts High-frequency activity, often seen during chewing, grooming, or postural adjustments.Minimize stress and discomfort. In some cases, a mild sedative that does not interfere with the primary outcome may be considered. High-pass filtering can reduce some EMG contamination.
Electrical Noise (50/60 Hz) Sharp, regular peaks at the frequency of the local power lines.Record inside a Faraday cage. Use high-quality, shielded cables and ensure proper grounding of all equipment. A notch filter can be applied during post-processing.
Electrode 'Pops' Sudden, large-amplitude spikes due to a temporary loss of good electrode contact.Ensure low and stable electrode impedances (ideally < 5 kΩ). Securely fix electrodes to the skull.

Q3: What is an ideal electrode impedance for rodent EEG studies?

A3: For preclinical EEG recordings in rodents, it is recommended to maintain electrode impedances below 5 kΩ. It is also crucial that the impedances are balanced across all electrodes to ensure good common-mode rejection, which helps in reducing noise that is common to all channels.

Q4: Are there specific anesthesia protocols recommended for EEG studies with this compound?

A4: The choice of anesthetic can significantly impact EEG recordings. Many anesthetics, such as isoflurane and urethane, have their own profound effects on brain activity, often inducing slow-wave patterns that can confound the effects of the investigational drug. Preclinical studies with this compound have successfully utilized EEG recordings in awake, freely moving rats following recovery from surgery. If anesthesia is necessary, a protocol with a rapid recovery time should be chosen, and a sufficient washout period must be allowed before baseline EEG recordings are taken. The specific effects of the chosen anesthetic on the EEG should be well-characterized in control animals.

Experimental Protocols

Protocol 1: EEG Recording in Freely Moving Rats after Intravenous this compound Administration

This protocol is based on preclinical studies of this compound.

1. Surgical Preparation:

  • Anesthetize adult male Wistar rats and place them in a stereotaxic frame.
  • Implant stainless steel screw electrodes epidurally over relevant cortical areas (e.g., frontal and parietal cortices).
  • Place a reference electrode over a region with minimal expected EEG activity, such as the cerebellum.
  • Implant an intravenous catheter for drug administration.
  • Secure the electrode assembly and catheter port with dental cement.
  • Allow for a recovery period of at least one week post-surgery.

2. EEG Recording:

  • Habituate the rat to the recording chamber.
  • Connect the head-mounted preamplifier to the tether and recording system.
  • Record a stable baseline EEG for at least 60 minutes.
  • Administer this compound (e.g., 10 mg/kg) or vehicle intravenously.
  • Continue recording EEG for at least 1 hour post-administration.
  • Monitor the animal for any behavioral changes.

3. Data Analysis:

  • Visually inspect the EEG data for artifacts.
  • Apply appropriate filters (e.g., a high-pass filter at 0.5 Hz and a low-pass filter at 100 Hz). A notch filter at 50 or 60 Hz may be used to remove power line noise.
  • Perform spectral analysis on artifact-free epochs of EEG data.
  • Quantify the power in different frequency bands (e.g., theta: 6-10 Hz, beta: 20-30 Hz).
  • Compare the post-administration spectral power to the baseline recordings.

Visualizations

Alogabat_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_receptor GABAA-α5 Receptor Cl_channel Chloride (Cl-) Channel GABA_A_receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx GABA->GABA_A_receptor Binds This compound This compound This compound->GABA_A_receptor Binds (Allosteric Site) Synaptic_Cleft Synaptic Cleft EEG_Experiment_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Surgery Surgical Implantation of Electrodes & Catheter Recovery Post-Surgical Recovery (≥ 1 week) Surgery->Recovery Habituation Habituation to Recording Chamber Recovery->Habituation Baseline Baseline EEG Recording (≥ 60 min) Habituation->Baseline Administration This compound/Vehicle Administration (i.v.) Baseline->Administration Post_Admin Post-Administration EEG Recording (≥ 60 min) Administration->Post_Admin Artifact_Rejection Artifact Rejection & Filtering Post_Admin->Artifact_Rejection Spectral_Analysis Spectral Analysis (e.g., FFT) Artifact_Rejection->Spectral_Analysis Quantification Power Quantification (Theta & Beta Bands) Spectral_Analysis->Quantification Comparison Statistical Comparison (Post vs. Baseline) Quantification->Comparison Troubleshooting_SNR Start Low SNR Detected Check_Behavior Observe Animal for Movement/Muscle Artifacts Start->Check_Behavior Check_Impedance Check Electrode Impedances (< 5 kΩ & balanced?) Check_Behavior->Check_Impedance Behavior Normal Post_Processing Apply Post-Processing (e.g., ICA, Filtering) Check_Behavior->Post_Processing Artifacts Present Check_Environment Assess Recording Environment for Electrical Noise Check_Impedance->Check_Environment Impedances OK Improve_Setup Improve Grounding/Shielding, Re-abrade Skin Check_Impedance->Improve_Setup Impedances High/Unbalanced Check_Environment->Post_Processing Environment Clean Check_Environment->Improve_Setup Noise Detected Review_Data Review Cleaned Data Post_Processing->Review_Data Improve_Setup->Check_Impedance

References

GABAA Receptor Positive Allosteric Modulators (PAMs) In Vitro Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with GABA-A receptor positive allosteric modulators (PAMs) in vitro. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the common challenges encountered during your experiments.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results

You're observing significant variability in your results between experiments, or even within the same experiment.

Possible Causes and Solutions:

  • Assay Method Selection: The choice of in vitro assay can significantly impact results. Fluorescence membrane potential (FMP) assays, for example, may not always accurately predict the relative efficacies of GABA-A PAMs.[1][2] Consider using automated patch-clamp electrophysiology for more reliable and detailed functional characterization.

  • GABA Concentration: The concentration of GABA used to co-apply with the PAM is critical. To observe a modulatory effect, GABA should typically be present at a concentration that elicits a submaximal response (e.g., EC10-EC20).[3]

  • Cell Line and Receptor Subtype Expression: The specific GABA-A receptor subtypes expressed in your cell line will determine the response to a PAM.[4][5] Ensure you are using a cell line with a well-characterized and stable expression of the desired subunit combination. Inconsistent expression levels can lead to variability.

  • Compound Solubility: Poor solubility of your PAM can lead to inaccurate concentrations in your assay. Visually inspect your stock solutions and final assay concentrations for any precipitation. Consider using a small percentage of a solubilizing agent like DMSO, ensuring the final concentration does not affect cell viability or receptor function.

  • Experimental Temperature: The function of GABA-A receptors is temperature-dependent. Maintaining a consistent and controlled temperature throughout your experiments is crucial for reproducibility.

Troubleshooting Workflow for Inconsistent Results

start Inconsistent Results Observed check_assay Verify Assay Method (e.g., Patch Clamp vs. FMP) start->check_assay check_gaba Confirm GABA Concentration (EC10-EC20) check_assay->check_gaba If patch clamp is used troubleshoot_assay Consider Automated Patch Clamp for Higher Fidelity check_assay->troubleshoot_assay If FMP is used check_cells Validate Cell Line and Receptor Expression check_gaba->check_cells If optimal optimize_gaba Optimize GABA Concentration Empirically check_gaba->optimize_gaba If suboptimal check_solubility Assess Compound Solubility check_cells->check_solubility If expression is stable characterize_cells Perform Receptor Subunit Expression Analysis (e.g., qPCR) check_cells->characterize_cells If expression is unknown/variable check_temp Ensure Consistent Temperature check_solubility->check_temp If soluble improve_solubility Adjust Vehicle/Solubilizing Agent check_solubility->improve_solubility If precipitation observed control_temp Implement Strict Temperature Control check_temp->control_temp If variable end Reproducible Results check_temp->end If consistent troubleshoot_assay->check_gaba optimize_gaba->check_cells characterize_cells->check_solubility improve_solubility->check_temp control_temp->end

Caption: Troubleshooting flowchart for inconsistent in vitro results with GABA-A PAMs.

Issue 2: Apparent Lack of Efficacy or Potency of a Novel PAM

Your novel compound is not showing the expected positive allosteric modulation.

Possible Causes and Solutions:

  • Subtype Selectivity: Your compound may be selective for a GABA-A receptor subtype that is not expressed or is expressed at very low levels in your chosen cell line. Test your compound on a panel of cell lines expressing different subunit combinations to determine its selectivity profile.

  • Receptor Desensitization: Prolonged or high-concentration application of a PAM can lead to receptor desensitization, where the receptor becomes less responsive to both GABA and the modulator. Use shorter application times and a range of concentrations to assess the compound's effect before significant desensitization occurs.

  • Incorrect Binding Site Interaction: Not all compounds that bind to the GABA-A receptor act as positive modulators. Some can be silent allosteric modulators (SAMs) or even negative allosteric modulators (NAMs) at certain subtypes. It is also possible that the compound is a partial agonist with low efficacy.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the effects of a weak PAM. Consider optimizing your assay conditions, such as the ion concentrations for fluorescence-based assays, or using a more sensitive method like electrophysiology.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right in vitro assay for screening GABA-A PAMs?

A1: The choice of assay depends on your research goals, including throughput needs and the level of detail required.

Assay TypeProsConsBest For
Automated Electrophysiology (Patch Clamp) High information content (potency, efficacy, kinetics), more physiologically relevant.Lower throughput, more technically demanding.Lead optimization, detailed mechanistic studies.
Fluorescence-Based Assays (e.g., FMP, YFP) High throughput, less technically demanding.May not be predictive of relative efficacy, prone to artifacts.Primary screening of large compound libraries.
Radioligand Binding Assays Can determine binding affinity and identify the binding site.Does not provide functional information (i.e., efficacy).Determining if a compound binds to a specific receptor site.

Q2: What is receptor desensitization and how can I minimize its impact on my experiments?

A2: Receptor desensitization is a process where the receptor becomes less responsive to a stimulus after prolonged or repeated exposure. For GABA-A receptors, this can be induced by both GABA and some PAMs, particularly neurosteroids. To minimize its impact:

  • Use the lowest effective concentration of GABA and your PAM.

  • Keep the application times as short as possible to elicit a measurable response.

  • Ensure adequate washout periods between applications to allow the receptors to recover.

Q3: My PAM shows different efficacy on different GABA-A receptor subtypes. Is this normal?

A3: Yes, this is expected and is a key area of research in the development of new GABA-A PAMs. The subunit composition of the GABA-A receptor pentamer determines its pharmacological properties, including its sensitivity to different modulators. For example, benzodiazepines primarily act on receptors containing α1, α2, α3, or α5 subunits in conjunction with a γ subunit. A compound that is a potent PAM at α1β2γ2 receptors may have little to no effect on α4β3δ receptors.

GABA-A Receptor Signaling Pathway and PAM Action

cluster_neuron Neuron cluster_receptor GABA-A Receptor GABA_site GABA Binding Site ion_channel Cl- Channel GABA_site->ion_channel Opens PAM_site Allosteric Binding Site PAM_site->GABA_site Enhances GABA affinity/ efficacy Cl_in Cl- Influx ion_channel->Cl_in hyperpolarization Hyperpolarization Cl_in->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition GABA GABA GABA->GABA_site Binds PAM PAM PAM->PAM_site Binds

Caption: Mechanism of GABA-A receptor positive allosteric modulation.

Q4: Can GABA-A PAMs be cytotoxic in vitro?

A4: Under certain conditions, prolonged activation of GABA-A receptors can be toxic to neurons in culture. This is particularly relevant in developing neuronal cultures and under conditions of depolarization. It is important to assess the cytotoxicity of your compounds, for example, using a lactate dehydrogenase (LDH) assay, especially when conducting long-term incubation studies.

Experimental Protocols

Protocol 1: Automated Patch-Clamp Electrophysiology for PAM Characterization

This protocol outlines a general procedure for assessing the potency and efficacy of a GABA-A PAM using an automated patch-clamp system.

1. Cell Preparation:

  • Culture a cell line stably expressing the desired human GABA-A receptor subunit combination (e.g., HEK293 cells with α1β2γ2).
  • Harvest cells when they reach 70-90% confluency using a gentle, non-enzymatic cell dissociation solution.
  • Resuspend the cells in the appropriate external recording solution at the desired density for the automated patch-clamp system.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
  • Internal Solution (in mM): 130 KCl, 10 NaCl, 1 MgCl2, 1 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with KOH.
  • GABA Stock Solution: Prepare a high-concentration stock of GABA in the external solution.
  • PAM Stock Solution: Prepare a high-concentration stock of the PAM in DMSO. Serially dilute in the external solution to the final desired concentrations, ensuring the final DMSO concentration is consistent and non-inhibitory (typically ≤ 0.1%).

3. Electrophysiological Recording:

  • Initiate the automated patch-clamp protocol according to the manufacturer's instructions to obtain whole-cell recordings.
  • Establish a stable baseline current in the external solution.
  • Apply a pre-determined concentration of GABA (e.g., EC10) to elicit a control current.
  • Co-apply the same concentration of GABA with increasing concentrations of the PAM.
  • Include a positive control (e.g., diazepam) to validate the assay.
  • Ensure adequate washout with the external solution between applications.

4. Data Analysis:

  • Measure the peak current amplitude for each application.
  • Normalize the current potentiation by the PAM to the control GABA current.
  • Plot the normalized response against the PAM concentration and fit the data to a concentration-response curve to determine the EC50 and maximum efficacy.

Protocol 2: Fluorescence-Based Membrane Potential Assay for High-Throughput Screening

This protocol provides a general workflow for a fluorescence-based assay to screen for GABA-A PAMs.

1. Cell Preparation:

  • Plate cells expressing the target GABA-A receptor subtype in a 96- or 384-well plate.
  • Allow cells to adhere and grow to an appropriate confluency.

2. Dye Loading:

  • Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.
  • Remove the culture medium from the wells and add the dye solution.
  • Incubate the plate at the recommended temperature and time to allow for dye loading.

3. Compound Addition and Signal Detection:

  • Prepare a plate with your test compounds (PAMs) at the desired screening concentrations.
  • Use a fluorescence plate reader to measure the baseline fluorescence.
  • Add the test compounds to the cell plate, followed shortly by the addition of GABA at a sub-maximal concentration (e.g., EC20).
  • Immediately begin recording the fluorescence signal over time.

4. Data Analysis:

  • Calculate the change in fluorescence in response to GABA and the test compound.
  • Normalize the data to controls (e.g., vehicle control and a known PAM).
  • Identify "hits" as compounds that produce a signal above a pre-defined threshold.

Disclaimer: These protocols are intended as general guidelines. Specific parameters may need to be optimized for your particular cell line, equipment, and reagents.

References

Best practices for minimizing variability in Alogabat behavioral studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in behavioral studies involving Alogabat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational small molecule that acts as a selective positive allosteric modulator (PAM) of the GABA-A α5 receptor.[1][2] Unlike non-selective modulators such as diazepam, this compound selectively binds to the α5 subunit of the GABA-A receptor, which is highly concentrated in brain regions like the hippocampus.[1][2] This selectivity allows it to enhance GABAergic signaling, which may be impaired in certain neurodevelopmental disorders, without the common sedative and motoric side effects associated with less selective GABA-A receptor modulators.[1]

Q2: What is the relationship between this compound's receptor occupancy and its observed behavioral effects?

There is a direct dose-dependent relationship between this compound administration, its concentration in the brain, the resulting GABA-A α5 receptor occupancy (RO), and the observed behavioral outcomes. Preclinical studies in mouse models of neurodevelopmental disorders have shown that beneficial effects, such as the normalization of repetitive self-grooming behavior, are observed at a receptor occupancy greater than 50%. Notably, cognitive, sedative, or motoric side effects are typically not seen at RO levels up to 75%, but impairment can occur at higher occupancies, likely due to effects on other receptor subtypes.

Q3: What are the most common sources of variability in rodent behavioral studies?

Variability is a significant challenge in behavioral research and can arise from numerous factors. Consistency across all aspects of the study is critical for mitigation. Key sources include:

  • Environmental Factors: Fluctuations in lighting, unexpected noises, and strong scents (e.g., perfumes, cleaning agents) can significantly impact mouse behavior.

  • Experimenter-Induced Factors: Differences in handling techniques, the time of day testing is performed, and even the sex of the experimenter can introduce variability.

  • Husbandry and Housing Conditions: Cage density, social hierarchy, and recent cage changes can affect behavioral performance. Single housing should be avoided whenever possible.

  • Animal-Specific Factors: The animal's circadian rhythm, stress levels, and health status are intrinsic sources of variability. Testing should occur at the same time each day to control for circadian effects.

Q4: What is a recommended vehicle and administration route for this compound in mice?

Based on preclinical pharmacology studies, a common formulation for this compound is a suspension in 2% hydroxypropyl cellulose in water or 0.3% Tween 80 in saline. The typical administration route for behavioral studies in mice has been intraperitoneal (i.p.) injection. The administration volume for mice is generally 10 mL/kg.

Q5: How should I determine the optimal pre-treatment time for this compound before starting a behavioral assay?

The optimal pre-treatment time is based on the pharmacokinetic profile of the drug, specifically the time to reach maximum plasma concentration (Tmax). For this compound, a pre-treatment time of 30 minutes in mice and 60 minutes in rats has been established to coincide with Tmax, ensuring that the behavioral assay is conducted when the drug has its maximal effect.

Troubleshooting Guide

Issue 1: I am observing high variability in my baseline behavioral data, even before this compound administration.

  • Potential Cause: Inconsistent environmental conditions or animal handling. Behavioral outcomes are highly sensitive to external stimuli and stress.

  • Recommended Solution:

    • Standardize the Environment: Ensure the testing room has consistent lighting, temperature, and minimal background noise. Avoid conducting experiments on days when cage changes occur.

    • Consistent Handling: All animal handling should be performed by the same, well-trained technician to minimize stress and variability. If multiple technicians are necessary, ensure their handling techniques are harmonized.

    • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment begins. Also, habituate them to the handling procedure and the testing apparatus itself to reduce novelty-induced anxiety.

    • Randomization: Properly randomize animals into treatment groups to ensure that any inherent differences are evenly distributed.

Issue 2: The behavioral effects of this compound are inconsistent or absent, despite following a published protocol.

  • Potential Cause 1: Incorrect drug preparation or administration.

  • Recommended Solution: Verify the formulation protocol, ensuring this compound is properly suspended. For i.p. injections, ensure the technique is correct to avoid accidental injection into the gut or other organs. For oral gavage, use the correct needle size and technique to prevent injury and ensure the full dose is delivered to the esophagus.

  • Potential Cause 2: The dose is not achieving the required receptor occupancy for the desired effect.

  • Recommended Solution: Efficacy in mouse models is typically seen at >50% GABA-A α5 receptor occupancy. Review the dose-response data and consider conducting a dose-ranging study to establish the optimal dose for your specific animal model and behavioral endpoint. Ensure the pre-treatment time aligns with the drug's Tmax.

  • Potential Cause 3: Insufficient statistical power.

  • Recommended Solution: Behavioral studies often have greater variability, requiring larger sample sizes. A small effect size may require 100 or more samples per group to detect a significant difference. Conduct a power analysis before starting the study to determine the appropriate number of animals per group.

Issue 3: I am observing sedative effects or motor impairment, which are confounding my behavioral results.

  • Potential Cause: The administered dose of this compound is too high, leading to off-target effects or saturation of the α5 receptors.

  • Recommended Solution: While this compound is selective, very high doses can lead to side effects. Cognitive impairment has been noted at receptor occupancies above 75-88%. Reduce the dose to a level that maintains efficacy (>50% RO) while avoiding these confounding effects (<75% RO). Refer to established dose-response curves to select an appropriate dose.

Quantitative Data Summary

Table 1: this compound Dose, Receptor Occupancy (RO), and Behavioral Outcomes in Mice

Dose (mg/kg, i.p.) Estimated GABA-A α5 RO Behavioral Effect (Self-Grooming in Cntnap2-/- Mice) Cognitive/Motor Impairment Reference
30 43% No significant effect None reported
60 46% Partial normalization None reported
100 71% Significant normalization None reported at this RO

| >100 | >75% | N/A | Potential for impairment | |

Experimental Protocols

Protocol: Self-Grooming Behavioral Assay in Mice

This protocol is adapted from studies evaluating the effect of this compound on repetitive behaviors in mouse models of ASD.

  • Animal Preparation:

    • Use adult male BTBR or Cntnap2-/- mice, which exhibit high levels of spontaneous repetitive self-grooming.

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow animals to acclimate to the facility for at least one week before testing.

  • This compound Administration:

    • Prepare this compound in a vehicle of 0.3% Tween 80 in saline.

    • Administer the selected dose (e.g., 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection. The administration volume should be 10 mL/kg.

    • Return the mouse to its home cage for the 30-minute pre-treatment period.

  • Behavioral Testing:

    • After the 30-minute pre-treatment, place each mouse individually into a clean, standard mouse cage (e.g., 21.5 × 15.5 × 13.0 cm) with 40 lux lighting.

    • Allow a 5-minute habituation period in the new cage.

    • Following habituation, manually record the cumulative time (in seconds) the mouse spends grooming over a 10-minute observation period. Grooming includes head washing, body licking, and paw/leg licking.

    • The observer must be blinded to the treatment groups to prevent bias.

  • Data Analysis:

    • Compare the total grooming time between the vehicle-treated group and the this compound-treated groups.

    • Use an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests) to determine significance.

    • Simultaneously, a video tracking system (e.g., EthoVision) can be used to measure total distance traveled to confirm that any reduction in grooming is not due to general motor suppression.

Visualizations

Alogabat_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_R GABA-A Receptor (α5 Subunit) Ion_Channel Cl- Channel GABA_A_R->Ion_Channel controls Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Ion_Channel->Hyperpolarization Leads to GABA GABA GABA->GABA_A_R Binds This compound This compound (PAM) This compound->GABA_A_R Binds (Allosteric site) Cl_ion->Ion_Channel Influx

Caption: Simplified signaling pathway of this compound as a GABAA-α5 PAM.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation & Husbandry Power_Analysis Power Analysis & Group Allocation Animal_Acclimation->Power_Analysis Drug_Prep This compound Formulation Power_Analysis->Drug_Prep Dosing Blinded Dosing (Vehicle/Alogabat) Drug_Prep->Dosing Habituation Habituation to Room & Apparatus Habituation->Dosing Pre_Treatment Pre-Treatment Period (e.g., 30 min) Dosing->Pre_Treatment Behavioral_Assay Behavioral Assay (Blinded Observation) Pre_Treatment->Behavioral_Assay Data_Collection Data Collection & Quantification Behavioral_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation & Conclusion Stats->Interpretation

Caption: Standard experimental workflow for an this compound behavioral study.

Variability_Mitigation Sources Sources of Variability Environmental (Noise, Light) Procedural (Handling) Biological (Circadian) Husbandry (Housing) Mitigation Mitigation Strategies Standardization Habituation Randomization & Blinding Power Analysis Sources:f1->Mitigation:f1 Control Sources:f2->Mitigation:f1 Control Sources:f2->Mitigation:f2 Reduce Stress Sources:f3->Mitigation:f1 Control (Time of Day) Sources:f4->Mitigation:f1 Control Result Reduced Variability & Improved Reproducibility Mitigation->Result Leads to

References

How to control for sedative effects when testing high doses of Alogabat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Alogabat technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the potential sedative effects of this compound, particularly at high doses. This compound is a potent and selective GABAA-α5 positive allosteric modulator (PAM) under investigation for neurodevelopmental disorders.[1][2] While designed for its selectivity to minimize sedation, high doses may lead to off-target effects or receptor saturation, resulting in sedative or cognitive-impairing effects.[3][4][5] This guide offers troubleshooting advice, experimental protocols, and data interpretation strategies to help isolate and understand this compound's primary mechanism of action.

Frequently Asked Questions (FAQs)

Q1: My animals are showing signs of lethargy and reduced movement at high doses of this compound. How can I confirm this is sedation and not a desired therapeutic effect?

A1: It is crucial to quantitatively distinguish sedation from the intended therapeutic outcome. We recommend a battery of behavioral tests. Start with an Open Field Test to specifically measure locomotor activity. A significant decrease in total distance traveled, velocity, and rearing frequency is a strong indicator of sedation. Concurrently, run a primary efficacy assay relevant to your disease model. If you observe reduced locomotor activity alongside the desired therapeutic effect, further dose-response studies and control experiments are necessary.

Q2: How can I design an experiment to separate the sedative effects from the cognitive-enhancing or therapeutic effects of this compound?

A2: A robust experimental design is key. We recommend a multi-group study that includes:

  • A vehicle control group.

  • Multiple this compound dose groups (low, medium, high).

  • A positive control for sedation (e.g., diazepam, a non-selective GABAA modulator).

  • A positive control for the therapeutic endpoint.

By comparing the dose at which sedative effects appear (e.g., motor impairment on the Rotarod test) with the dose that produces the desired therapeutic effect, you can establish a therapeutic window. If these dose ranges overlap, it indicates a narrow therapeutic index for that specific endpoint.

Q3: What are the most appropriate behavioral assays to specifically quantify sedation and motor coordination?

A3: For direct assessment of sedation and motor impairment, the following assays are industry-standard:

  • Rotarod Test: This is the gold standard for assessing drug-induced motor incoordination. A dose-dependent decrease in the latency to fall from the rotating rod indicates motor impairment.

  • Open Field Test: Primarily measures general locomotor activity and exploratory behavior. Key parameters indicative of sedation include reduced total distance traveled, slower movement speed, and decreased rearing counts.

  • Grip Strength Test: Measures the maximal muscle strength of an animal, which can be compromised by sedative compounds.

Q4: My cognitive assay results are confounded by sedation at high doses. How can I mitigate this?

A4: This is a common challenge. If an animal is sedated, its performance in tasks requiring active participation (e.g., mazes) will be poor, which can be misinterpreted as cognitive impairment.

  • Strategy 1: Pre-screen for Sedation. Before conducting the cognitive task, run a quick locomotor or rotarod test on the same day. Exclude animals that show significant motor impairment or use their motor activity as a covariate in your statistical analysis.

  • Strategy 2: Use Less Motor-Dependent Cognitive Tests. Consider tasks like the Passive Avoidance Test , which relies on the animal inhibiting movement (remaining in a lit compartment to avoid a shock). This can sometimes dissociate memory from motor activity, although severe sedation can still be a confounding factor.

  • Strategy 3: Adjust Dosing Regimen. Allow more time between this compound administration and testing to see if peak sedative effects dissipate while therapeutic effects remain.

Q5: Are there any translational biomarkers that can help monitor this compound's sedative effects?

A5: Yes, preclinical studies have utilized electroencephalography (EEG). Changes in EEG power bands (e.g., theta and beta) can demonstrate functional circuit modulation by this compound. Correlating specific EEG signatures with sedative behaviors in animals can provide a translational biomarker to monitor for similar effects in clinical studies.

Experimental Protocols

Rotarod Test for Motor Coordination

Objective: To assess the effect of high-dose this compound on motor coordination and balance in rodents.

Methodology:

  • Apparatus: An automated rotarod device with a grooved rod (e.g., 3 cm diameter for mice) that can accelerate at a constant rate.

  • Acclimation: Handle the animals for several days before the test. On the day of the experiment, allow animals to acclimate to the testing room for at least 30-60 minutes.

  • Training (Optional but Recommended): Some protocols include a pre-training session where animals are placed on the rod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes to habituate them to the apparatus.

  • Procedure:

    • Administer this compound or vehicle control at the desired time point before the test.

    • Place the mouse on the rotarod, facing away from the direction of rotation.

    • Start the trial, with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

    • Record the latency (in seconds) for the animal to fall off the rod. If the animal clings to the rod and completes a full passive rotation, this is also counted as a fall.

    • Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Analyze the average latency to fall across trials. A statistically significant decrease in latency in the this compound group compared to the vehicle group indicates motor impairment.

Open Field Test for Locomotor Activity

Objective: To measure general locomotor activity and exploratory behavior to assess for sedative or hyperactive effects of this compound.

Methodology:

  • Apparatus: A square arena (e.g., 50x50 cm for mice) with high walls, equipped with an overhead video camera and tracking software. The arena is often divided into a "center" zone and a "peripheral" zone by the software.

  • Acclimation: Allow animals to habituate to the testing room for at least 30-60 minutes before the test. Ensure the testing room has consistent, low lighting.

  • Procedure:

    • Administer this compound or vehicle control at the desired time point.

    • Gently place the animal in the center of the open field arena.

    • Record activity for a predefined period, typically 5-20 minutes.

    • Clean the arena thoroughly with 70% ethanol or another suitable cleaning agent between animals to eliminate olfactory cues.

  • Data Analysis: The tracking software will provide several parameters. Key indicators for sedation are:

    • Total Distance Traveled: A primary measure of overall activity.

    • Average Velocity: The speed of movement.

    • Time Spent Immobile: Duration of inactivity.

    • Rearing Frequency: Number of times the animal stands on its hind legs.

Data Presentation

Below are examples of how to structure data from the described experiments to assess sedative effects.

Table 1: Effect of High-Dose this compound on Motor Coordination (Rotarod Test)

Treatment GroupDose (mg/kg)NAverage Latency to Fall (seconds) ± SEM
Vehicle010255.4 ± 15.2
This compound1010248.1 ± 18.9
This compound3010180.5 ± 22.5
This compound1001095.2 ± 15.7
Diazepam51075.6 ± 12.1
p < 0.05, *p < 0.01 compared to Vehicle

Table 2: Effect of High-Dose this compound on Locomotor Activity (Open Field Test - 10 min)

Treatment GroupDose (mg/kg)NTotal Distance Traveled (m) ± SEMTime in Center (s) ± SEMRearing Frequency ± SEM
Vehicle01035.6 ± 3.145.3 ± 5.428.7 ± 3.3
This compound101033.9 ± 2.850.1 ± 6.126.5 ± 2.9
This compound301022.1 ± 2.530.7 ± 4.815.4 ± 2.1
This compound1001010.5 ± 1.9 18.2 ± 3.5*5.1 ± 1.5
*p < 0.05, *p < 0.01 compared to Vehicle

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

GABAA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_v GABA GAD->GABA_v Synthesizes Vesicle Synaptic Vesicle GABA_v->Vesicle Packaged into GABA_syn GABA Vesicle->GABA_syn Release GABAAR GABAA Receptor (α5 subunit) IonChannel Cl- Channel GABAAR->IonChannel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) IonChannel->Hyperpolarization Cl- Influx Causes Sedation Sedation / Motor Impairment (High Dose / Off-Target) Hyperpolarization->Sedation Leads to at high concentrations GABA_syn->GABAAR Binds This compound This compound This compound->GABAAR Positive Allosteric Modulation (PAM) Sedation_Workflow cluster_assays Behavioral Assessment start High Dose this compound Experiment Planned dose_response Conduct Dose-Response Study (e.g., 10, 30, 100 mg/kg) start->dose_response locomotor Open Field Test (Measure Locomotion) dose_response->locomotor motor Rotarod Test (Measure Coordination) dose_response->motor efficacy Primary Efficacy Assay (e.g., Social Interaction) dose_response->efficacy analysis Analyze Data: Compare dose-effect curves locomotor->analysis motor->analysis efficacy->analysis decision Are sedative and efficacy dose ranges overlapping? analysis->decision conclusion_good Therapeutic Window Identified: Proceed with non-sedating dose range decision->conclusion_good No conclusion_bad Confounding Effects Present: Implement Control Strategies (e.g., Covariate Analysis) decision->conclusion_bad Yes

References

Refining Alogabat delivery methods for consistent in vivo results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alogabat, a selective GABAA-α5 positive allosteric modulator (PAM). This resource is designed to assist researchers, scientists, and drug development professionals in refining this compound delivery methods and troubleshooting for consistent in vivo results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational small molecule that acts as a potent and selective positive allosteric modulator of the GABAA-α5 receptor.[1][2][3] It enhances GABAergic signaling by binding to the α5 subunit of GABAA receptors.[1] This receptor subtype is highly concentrated in the hippocampus and olfactory bulb, regions of the brain associated with cognitive processes.[1] this compound's selectivity for the α5 subunit is a key feature, distinguishing it from non-selective modulators that can cause sedative and motoric side effects.

Q2: What is the intended therapeutic application of this compound?

This compound is being developed for the treatment of neurodevelopmental disorders (NDDs) such as Autism Spectrum Disorder (ASD) and Angelman Syndrome (AS), particularly in cases with impaired GABAA signaling. Alterations in the GABAergic system are believed to contribute to the pathophysiology of these disorders.

Q3: What administration routes have been used for this compound in preclinical in vivo studies?

In published preclinical studies involving rodent models, this compound has been administered via intraperitoneal (i.p.) injection. It is being developed for oral administration in clinical trials.

Q4: What are the observed effects of this compound in animal models?

This compound has demonstrated beneficial effects in mouse models of NDDs without inducing cognitive, sedative, or motoric side effects at therapeutic doses. Specifically, at greater than 50% GABAA-α5 receptor occupancy, it has been shown to normalize repetitive behaviors, such as elevated self-grooming, in Cntnap2-/- and BTBR mice and has exhibited antiepileptic activity in rats.

Troubleshooting Guides

Issue: High variability in behavioral or physiological readouts between subjects.

Potential Cause Troubleshooting Steps
Inconsistent Drug Formulation - Ensure this compound is fully dissolved in the vehicle. Sonication or gentle heating (if compound is stable) may be necessary. - Prepare fresh formulations for each experiment to avoid degradation. - Verify the final concentration of the formulation.
Inaccurate Dosing - Calibrate all pipettes and syringes regularly. - Adjust the injection volume based on the most recent body weight of each animal. - Use a consistent injection speed and needle gauge.
Stress-Induced Variability - Acclimate animals to the experimental room and handling procedures for a sufficient period before the study begins. - Minimize noise and other environmental stressors in the animal facility. - Handle animals gently and consistently across all groups.
Pharmacokinetic Variability - Consider the timing of administration relative to the light/dark cycle and feeding schedule, as these can influence drug metabolism. - For initial studies, it may be beneficial to perform a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and optimal time point for behavioral testing.

Issue: Lack of expected therapeutic effect at a previously reported dose.

Potential Cause Troubleshooting Steps
Incorrect Receptor Occupancy - The dose may not be sufficient to achieve the required >50% GABAA-α5 receptor occupancy for efficacy. - Consider performing a dose-response study to determine the optimal dose for your specific animal model and endpoint. - Receptor occupancy can be confirmed using techniques like autoradiography with a selective GABAA-α5 tracer.
Sub-optimal Timing of Assessment - The behavioral or physiological assessment may be conducted at a time point that does not align with the peak pharmacological effect of this compound. - Refer to pharmacokinetic data if available, or conduct a time-course experiment to identify the optimal window for assessment.
Animal Model Suitability - this compound is proposed as a precision medicine for NDDs with deficient GABAA pathway signaling. The chosen animal model may not have the specific GABAergic deficits that this compound targets. - Confirm the underlying pathology of your animal model and its relevance to GABAA-α5 receptor dysfunction.

Data from Preclinical Studies

This compound Receptor Occupancy and Behavioral Effects

Animal ModelAdministration RouteDose (mg/kg)GABAA-α5 Receptor OccupancyBehavioral Outcome
Wistar Ratsi.p.3 - 3054% - 84%Dose-dependent changes in neural activity patterns (phMRI)
Wistar Ratsi.p.up to 100up to 100%Concentration-dependent blockade of [3H]RO0154513 radioligand binding
Cntnap2-/- Micei.p.3043%Normalization of elevated self-grooming behavior
Cntnap2-/- Micei.p.6046%Normalization of elevated self-grooming behavior
Cntnap2-/- Micei.p.10071%Normalization of elevated self-grooming behavior

Data synthesized from multiple sources.

Experimental Protocols

Protocol: In Vivo Receptor Occupancy (RO) Study

This protocol provides a general framework for assessing the in vivo receptor occupancy of this compound at the GABAA-α5 receptor in rodents, based on methodologies described in preclinical studies.

  • Animal Preparation:

    • Acclimate male Wistar rats or Cntnap2-/- mice to the housing facility for at least one week prior to the experiment.

    • Maintain animals on a 12-hour light/dark cycle with ad libitum access to food and water.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 3, 10, 30, 100 mg/kg).

    • Include a vehicle control group.

  • Radiotracer Administration:

    • At a specified time point post-Alogabat administration (e.g., 30 minutes), administer a selective GABAA-α5 radiotracer (e.g., [3H]RO0154513 or [3H]L-655,708) intravenously.

  • Tissue Collection and Preparation:

    • At a designated time after radiotracer injection (e.g., 60 minutes), euthanize the animals via an approved method.

    • Perfuse transcardially with cold saline.

    • Rapidly dissect the brain and freeze it in isopentane cooled with dry ice.

    • Store brains at -80°C until sectioning.

    • Section the brains coronally (e.g., 20 µm) using a cryostat and mount the sections on microscope slides.

  • Autoradiography:

    • Dry the slides and expose them to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.

    • After an appropriate exposure period, scan the imaging plates or develop the film.

  • Data Analysis:

    • Quantify the radioactivity in specific brain regions of interest (e.g., hippocampus) using densitometry software.

    • Calculate the percent receptor occupancy by comparing the specific binding in this compound-treated animals to that in vehicle-treated animals.

Visualizations

Alogabat_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_A_Receptor GABAA Receptor (α5 subunit) GABA_vesicle->GABA_A_Receptor GABA Release Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: this compound enhances GABAergic neurotransmission.

Alogabat_In_Vivo_Workflow start Start: Animal Acclimation formulation This compound Formulation start->formulation dosing Dosing (i.p.) formulation->dosing assessment Behavioral/Physiological Assessment dosing->assessment data_collection Data Collection assessment->data_collection analysis Data Analysis data_collection->analysis end End: Results analysis->end

Caption: General workflow for an in vivo this compound study.

References

Overcoming experimental hurdles in long-term Alogabat treatment studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental hurdles encountered during long-term Alogabat treatment studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental small molecule being investigated for the treatment of neurodevelopmental disorders, particularly Angelman Syndrome (AS) with a deletion genotype.[1][2] It acts as a positive allosteric modulator (PAM) of the GABAA-α5 receptor.[1][3][4] This means it enhances the function of these receptors, which are important for brain function and are less active in individuals with Angelman Syndrome due to a deficiency in GABA expression.

Q2: What are the key preclinical findings for this compound?

Preclinical studies in rodent models have shown that this compound is a potent and selective GABAA-α5 PAM. It has demonstrated beneficial effects in mouse models relevant to neurodevelopmental disorders by normalizing repetitive behaviors and exhibiting anti-seizure activity. These effects were observed at doses that did not cause significant cognitive, sedative, or motor side effects.

Q3: What is the design of the current clinical trials for this compound?

This compound is currently in a Phase IIa, multicenter, open-label, 12-week study in children and adolescents (ages 5-17) with Angelman Syndrome with the deletion genotype. The primary goals are to investigate its pharmacokinetics (how the body processes the drug), safety, and to provide proof of mechanism.

Troubleshooting Guides for Long-Term Studies

In Vitro Studies
Problem Potential Cause Troubleshooting Steps
Variability in electrophysiological recordings Inconsistent cell health or receptor expression.- Ensure consistent cell culture conditions (passage number, density).- Regularly test for mycoplasma contamination.- Verify GABAA-α5 receptor expression levels using qPCR or Western blot.
Difficulty achieving desired this compound concentration Poor solubility or adherence to plasticware.- Prepare fresh stock solutions for each experiment.- Use low-adhesion plasticware.- Confirm final concentration in media using an appropriate analytical method (e.g., HPLC).
Unexpected changes in cell viability with long-term exposure Cellular stress or off-target effects at high concentrations.- Perform a dose-response curve to determine the optimal non-toxic concentration for long-term studies.- Monitor cell viability regularly using assays like MTT or LDH.
In Vivo Studies (Rodent Models)
Problem Potential Cause Troubleshooting Steps
Inconsistent drug intake with voluntary oral administration Palatability issues, neophobia, or social housing stress.- Acclimatize animals to the vehicle (e.g., sweetened jelly or peanut butter) before introducing this compound.- House animals individually during feeding to ensure accurate dosing.- If using a liquid formulation, ensure it is palatable; condensed milk can be a preferred vehicle for rats.
Development of tolerance or altered behavioral response over time Receptor downregulation or compensatory changes in other neurotransmitter systems.- Include periodic washout periods in the study design to assess for lasting effects and potential tolerance.- Analyze brain tissue at different time points to measure GABAA-α5 receptor expression and binding.- Consider that long-term modulation of GABAergic systems can lead to homeostatic changes in excitatory systems.
Unexpected side effects (e.g., sedation, motor impairment) at higher doses Off-target effects or saturation of GABAA-α5 receptors.- Conduct dose-escalation studies to establish the maximum tolerated dose for long-term administration.- Preclinical data suggests that cognitive impairment can occur at higher doses due to activity at other receptor subtypes.- Monitor animals closely for any adverse effects and adjust dosing accordingly.
Variability in pharmacokinetic profiles Differences in metabolism, absorption, or excretion.- Ensure consistent timing of drug administration and sample collection.- Monitor animal health, as illness can affect drug metabolism.- Consider using telemetry for continuous monitoring of physiological parameters that might influence pharmacokinetics.

Quantitative Data from Preclinical Studies

Table 1: In Vitro Activity of this compound

ParameterSpeciesValue
GABAA-α5β3γ2 EC50 (potentiation of GABA response) Rat167% enhancement
GABAA-α5β3γ2 EC50 (potentiation of GABA response) Human72% enhancement
Source: Data synthesized from preclinical pharmacology studies.

Table 2: In Vivo Receptor Occupancy in Rats

ParameterValue
Plasma EC50 for half-maximal GABAA-α5 receptor occupancy 669 ng/mL
Brain EC50 for half-maximal GABAA-α5 receptor occupancy 208 ng/g
Source: Data synthesized from preclinical pharmacology studies.

Experimental Protocols

Voluntary Oral Administration in Rodents

This protocol is adapted from established methods for voluntary oral drug administration to minimize stress associated with gavage.

  • Acclimation: For 3-5 days prior to the experiment, train the mice to consume a palatable vehicle (e.g., artificially sweetened jelly or peanut butter) from a small dish or spatula. This reduces neophobia (fear of new things).

  • Dose Preparation:

    • Calculate the required dose of this compound based on the animal's body weight.

    • Thoroughly mix the powdered this compound with the palatable vehicle. Ensure a homogenous mixture to achieve consistent dosing. For insoluble compounds, a suspension may be necessary.

  • Administration:

    • Individually house the animals during the administration period to prevent competition and ensure accurate dosing.

    • Present the this compound-containing vehicle to the animal.

    • Observe the animal to ensure the entire dose is consumed.

  • Monitoring: After administration, monitor the animal for any immediate adverse reactions. Return the animal to its home cage once the dose is consumed.

Receptor Occupancy Study using Autoradiography

This protocol provides a general workflow for determining the in vivo receptor occupancy of this compound.

  • Animal Dosing: Administer this compound or vehicle to rodents at various doses and time points prior to tissue collection.

  • Radioligand Administration: At the designated time point, administer a GABAA-α5 receptor-specific radioligand (e.g., [³H]RO0154513) intravenously.

  • Tissue Collection and Preparation:

    • After a set time for the radioligand to distribute, euthanize the animal and rapidly dissect the brain.

    • Freeze the brain and section it using a cryostat.

  • Autoradiography:

    • Expose the brain sections to a phosphor imaging plate or autoradiographic film.

    • Quantify the signal intensity in specific brain regions (e.g., hippocampus) using image analysis software.

  • Data Analysis: Calculate the percent receptor occupancy by comparing the specific binding of the radioligand in this compound-treated animals to that in vehicle-treated animals.

Visualizations

Alogabat_Mechanism_of_Action cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAA_R α5 β3 γ2 GABAA Receptor GABA->GABAA_R:f1 Binds Cl_channel Chloride (Cl⁻) Channel GABAA_R:f1->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl⁻ Influx This compound This compound This compound->GABAA_R:f0 Binds (Allosteric Site)

Caption: this compound's mechanism as a GABAA-α5 PAM.

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_treatment Long-Term Treatment cluster_analysis Analysis Acclimation Animal Acclimation & Vehicle Training Dose_Prep This compound Dose Preparation Acclimation->Dose_Prep Dosing Daily Voluntary Oral Administration Dose_Prep->Dosing Monitoring Behavioral & Physiological Monitoring Dosing->Monitoring PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Monitoring->PK_PD Histology Post-mortem Brain Tissue Analysis PK_PD->Histology

Caption: Workflow for long-term in vivo this compound studies.

Caption: Troubleshooting logic for inconsistent in vivo results.

References

Validation & Comparative

A Comparative Guide to Validating In Vivo Target Engagement of the GABAA α5 Receptor: Alogabat and Basmisanil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo target engagement of two modulators of the γ-aminobutyric acid type A (GABAA) α5 receptor: Alogabat, a positive allosteric modulator (PAM), and Basmisanil, a negative allosteric modulator (NAM). The aim is to equip researchers with the necessary information to evaluate and select appropriate methodologies for their own drug development programs targeting this receptor.

Quantitative Data Summary

The following table summarizes the key in vivo target engagement data for this compound and Basmisanil from preclinical and clinical studies.

ParameterThis compound (PAM)Basmisanil (NAM)
Mechanism of Action Positive Allosteric ModulatorNegative Allosteric Modulator
Target Engagement Methodology Receptor Occupancy (RO) with [3H]RO0154513 tracer (autoradiography), Pharmacological MRI (phMRI), Electroencephalography (EEG)[1][2][3][4][5]Receptor Occupancy (RO) with [3H]-Ro 15-4513 tracer (in vivo binding), Positron Emission Tomography (PET) with [11C]-Ro 15-4513 tracer
Therapeutic Receptor Occupancy Range (Preclinical) >50% for anti-seizure and normalization of repetitive behavior in mouse models30-65% for attenuation of diazepam-induced spatial learning impairment in rats and improved executive function in non-human primates
Maximum Tolerated Receptor Occupancy No cognitive impairment observed up to 75% RO in wildtype ratsWell-tolerated at maximum GABAA-α5 receptor occupancy in healthy human volunteers
Key In Vivo Findings Normalization of elevated self-grooming behavior and antiepileptic activity at >50% RO.Attenuation of diazepam-induced spatial learning impairment at 45-65% RO and improved executive function at 30-50% RO.

Signaling Pathway and Modulation

The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. The α5 subunit-containing GABAA receptors are primarily expressed in the hippocampus and are implicated in learning and memory.

This compound, as a PAM, binds to an allosteric site on the GABAA α5 receptor and enhances the effect of GABA, leading to a greater influx of chloride ions for a given concentration of GABA. This potentiates the inhibitory signal.

In contrast, Basmisanil, a NAM, binds to the benzodiazepine site on the GABAA α5 receptor and reduces the effect of GABA. This leads to a decreased influx of chloride ions, thereby reducing the inhibitory signal. This mechanism is being explored for its potential to enhance cognitive function in certain neurological disorders.

GABAA_Signaling cluster_membrane Neuronal Membrane GABA_A_Receptor GABAA α5 Receptor (Chloride Channel) Chloride_int GABA_A_Receptor->Chloride_int GABA GABA GABA->GABA_A_Receptor Binds This compound This compound (PAM) This compound->GABA_A_Receptor Enhances GABA effect Basmisanil Basmisanil (NAM) Basmisanil->GABA_A_Receptor Reduces GABA effect Chloride_ext Chloride_ext->GABA_A_Receptor Influx

GABAA α5 Receptor Modulation

Experimental Protocols

In Vivo Receptor Occupancy (RO) Studies

Objective: To determine the dose-dependent binding of a test compound to the GABAA α5 receptor in the brain of living organisms.

Methodology for this compound (Autoradiography-based):

  • Animal Model: Wistar rats or Cntnap2-/- mice are typically used.

  • Drug Administration: Animals are administered with varying doses of this compound or vehicle control via intraperitoneal (i.p.) injection.

  • Tracer Administration: A selective GABAA α5 receptor radioligand, such as [3H]RO0154513, is administered.

  • Tissue Collection and Preparation: At a designated time point after drug administration, animals are euthanized, and brains are rapidly removed and frozen. Brains are then sectioned using a cryostat.

  • Autoradiography: Brain sections are incubated with the radioligand. The binding of the radioligand is visualized and quantified using a phosphor imager.

  • Data Analysis: The specific binding of the radioligand in brain regions rich in GABAA α5 receptors (e.g., hippocampus) is measured. Receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated group compared to the vehicle-treated group.

Methodology for Basmisanil (PET-based):

  • Human Subjects or Animal Models: Studies have been conducted in both healthy human volunteers and rats.

  • Drug Administration: Subjects are administered a single oral dose of Basmisanil or placebo.

  • PET Imaging: At a specified time after drug administration, subjects undergo a PET scan following the injection of the GABAA α5 selective radiotracer [11C]-Ro 15-4513.

  • Image Acquisition and Analysis: Dynamic PET data are acquired over a period of time. The binding potential (BPND) of the radiotracer in various brain regions is calculated using kinetic modeling, often with the cerebellum as a reference region.

  • Receptor Occupancy Calculation: Receptor occupancy is determined by the percentage change in BPND after drug administration compared to baseline scans. The relationship between plasma concentration of the drug and receptor occupancy is then modeled to determine the EC50.

InVivo_RO_Workflow cluster_this compound This compound (Autoradiography) cluster_Basmisanil Basmisanil (PET) A_Admin 1. Drug/Vehicle Administration (i.p.) A_Tracer 2. Radiotracer Admin ([3H]RO0154513) A_Admin->A_Tracer A_Tissue 3. Brain Extraction & Sectioning A_Tracer->A_Tissue A_Autorad 4. Autoradiography A_Tissue->A_Autorad A_Analysis 5. Quantify Binding & Calculate RO A_Autorad->A_Analysis B_Admin 1. Drug/Placebo Administration (oral) B_Tracer 2. Radiotracer Admin ([11C]-Ro 15-4513) B_Admin->B_Tracer B_PET 3. PET Scan B_Tracer->B_PET B_Image 4. Image Analysis (Calculate BPND) B_PET->B_Image B_Analysis 5. Calculate RO B_Image->B_Analysis

In Vivo Receptor Occupancy Workflow

Pharmacological MRI (phMRI)

Objective: To non-invasively assess the functional consequences of GABAA α5 receptor modulation in the brain.

Methodology (as applied in this compound studies):

  • Animal Model: Typically rats are used.

  • Anesthesia: Animals are anesthetized to minimize motion artifacts.

  • Drug Administration: this compound is administered, often intravenously (i.v.), during the MRI scan.

  • MRI Acquisition: Changes in cerebral blood volume or flow are measured using techniques like cerebral blood volume-weighted (CBVw) fMRI.

  • Data Analysis: Time-course data from various brain regions are analyzed to identify significant changes in the phMRI signal following drug administration, providing a functional readout of target engagement.

Electroencephalography (EEG)

Objective: To measure changes in brain electrical activity resulting from GABAA α5 receptor modulation.

Methodology (as applied in this compound and Basmisanil studies):

  • Subjects: Can be conducted in both animal models and human subjects.

  • Electrode Placement: EEG electrodes are placed on the scalp (for humans) or implanted (for animals) to record brain electrical activity.

  • Drug Administration: The test compound is administered.

  • EEG Recording: Continuous EEG recordings are taken before and after drug administration.

  • Data Analysis: Changes in the power of different EEG frequency bands (e.g., theta, beta) are analyzed to identify a pharmacodynamic response to the drug. For instance, this compound has been shown to induce changes in theta- and beta-band power in rats.

Conclusion

Validating in vivo target engagement is a critical step in the development of drugs targeting the GABAA α5 receptor. Both this compound and Basmisanil have been extensively studied using a combination of receptor occupancy and functional neuroimaging techniques. Receptor occupancy studies with selective radiotracers provide direct evidence of target binding in the brain, while phMRI and EEG offer valuable insights into the functional consequences of this engagement. The choice of methodology will depend on the specific research question, the stage of drug development, and the available resources. The data presented in this guide demonstrate robust methodologies for confirming and quantifying the in vivo activity of both positive and negative allosteric modulators of the GABAA α5 receptor.

References

Comparing the efficacy of Alogabat to other GABAA α5 selective modulators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Alogabat and Other GABAA α5 Selective Modulators

For researchers and professionals in drug development, understanding the nuanced differences between selective GABAA α5 modulators is crucial for advancing therapies for neurological and psychiatric disorders. This guide provides a comparative overview of this compound, a novel GABAA α5 positive allosteric modulator (PAM), and other key selective modulators, with a focus on their preclinical efficacy.

Introduction to GABAA α5 Selective Modulators

The γ-aminobutyric acid type A (GABAA) receptor system is the primary mediator of inhibitory neurotransmission in the central nervous system. The α5 subunit-containing GABAA receptors are of particular interest due to their high expression in brain regions critical for cognitive processes, such as the hippocampus. Selective modulation of these receptors offers the potential for therapeutic intervention in conditions like neurodevelopmental disorders, anxiety, and cognitive impairments, potentially avoiding the sedative effects associated with non-selective GABAA modulators. This compound is a potent and selective GABAA α5 PAM currently under development for neurodevelopmental disorders such as Autism Spectrum Disorder and Angelman Syndrome.[1] This guide compares its preclinical profile with other notable GABAA α5 selective modulators.

Comparative Efficacy Data

The following table summarizes the binding affinity and preclinical efficacy of this compound and other selected GABAA α5 modulators. It is important to note that direct head-to-head comparative studies are limited, and the efficacy of these compounds has been evaluated in different primary disease models.

CompoundTypeBinding Affinity (Ki) for α5 (nM)Primary Preclinical Efficacy ModelsKey Findings
This compound PAM7.9 (rat), 8.7 (human)[2][3]Neurodevelopmental disorders (repetitive behavior, seizures)Normalizes repetitive self-grooming in BTBR and Cntnap2-/- mice; exhibits anti-seizure activity.[2]
L-838,417 Partial Agonist2.25[4]Anxiety, PainExhibits non-sedative anxiolytic and antinociceptive effects.
TPA023 Partial Agonist~0.41 (human)AnxietyProduces anxiolytic-like effects in rodent and primate models without sedation.
SH-053-2'F-R-CH3 PAMHigh selectivity for α5Anxiety, SedationRetains sedative and anxiolytic effects but does not cause ataxia at moderate doses.
Compound 6 PAM12Age-related cognitive declineImproves hippocampal-dependent memory in aged rats with cognitive impairment.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays used to evaluate the efficacy of GABAA α5 modulators.

Repetitive Behavior: Self-Grooming Test

This test is used to assess repetitive and compulsive-like behaviors in rodents, relevant to neurodevelopmental disorders.

  • Animal Preparation: Mice are individually housed for a period before testing to encourage natural grooming behavior.

  • Test Arena: The test is conducted in a clean, empty standard mouse cage to minimize distractions.

  • Habituation: Each mouse is placed in the testing arena for a 10-minute habituation period.

  • Observation: Following habituation, the mouse is observed for a 10-minute period, and the cumulative time spent grooming all parts of the body is recorded.

  • Data Analysis: The total time spent grooming is compared between treatment groups. A significant reduction in grooming time in a model with excessive grooming is indicative of therapeutic efficacy.

Anxiety-Like Behavior: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.

  • Procedure: The rodent is placed in the center of the maze and allowed to explore for a set period, typically 5 minutes.

  • Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.

  • Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as the natural tendency for rodents is to avoid open, exposed areas.

Spatial Learning and Memory: Morris Water Maze (MWM)

The MWM is a test of hippocampal-dependent spatial learning and memory.

  • Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface.

  • Training: The rodent is placed in the pool from various start locations and must use distal cues in the room to locate the hidden platform. This is repeated over several days.

  • Probe Trial: After training, the platform is removed, and the rodent is allowed to swim for a set time.

  • Data Analysis: The time spent in the target quadrant where the platform was previously located is measured. A preference for the target quadrant indicates good spatial memory.

Signaling Pathway and Experimental Workflow

GABAA Receptor Signaling Pathway

Positive allosteric modulators like this compound do not directly activate the GABAA receptor. Instead, they bind to an allosteric site on the receptor complex, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions when GABA binds to the receptor. This enhanced inhibitory signal is the basis of their therapeutic effect.

GABAA_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABAAR GABAA Receptor (α5) GABA->GABAAR Binds Chloride_channel Cl- Channel GABAAR->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_channel->Hyperpolarization Cl- Influx This compound This compound (PAM) This compound->GABAAR Binds to allosteric site

Caption: GABAA Receptor Signaling Pathway with PAM.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the preclinical efficacy of a novel GABAA α5 selective modulator.

Experimental_Workflow start Compound Synthesis & In Vitro Screening pk_pd Pharmacokinetics & Pharmacodynamics start->pk_pd behavioral_testing Behavioral Efficacy Models (e.g., Self-Grooming, EPM, MWM) pk_pd->behavioral_testing safety_toxicology Safety & Toxicology Studies pk_pd->safety_toxicology data_analysis Data Analysis & Interpretation behavioral_testing->data_analysis safety_toxicology->data_analysis conclusion Lead Candidate Selection data_analysis->conclusion

Caption: Preclinical Drug Development Workflow.

Conclusion

References

Alogabat versus diazepam: a comparative analysis of cognitive side effects

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cognitive side effects associated with alogabat, a novel GABAA-α5 selective positive allosteric modulator (PAM), and diazepam, a conventional non-selective benzodiazepine. The comparison is based on preclinical and clinical data, focusing on the mechanistic differences that underpin their distinct cognitive profiles.

Mechanism of Action: The Basis for Differential Cognitive Effects

Both this compound and diazepam exert their effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their binding profiles across different GABAA receptor subtypes are fundamentally different, which is key to understanding their cognitive side effects.

  • Diazepam: As a non-selective benzodiazepine, diazepam potentiates the effect of GABA at multiple GABAA receptor subtypes, including those containing α1, α2, α3, and α5 subunits.[1][2] The modulation of the α1-containing receptors is strongly associated with sedation and amnesia, while α5-containing receptors are linked to memory impairment.[1]

  • This compound: In contrast, this compound is a selective PAM that preferentially targets GABAA receptors containing the α5 subunit.[3][4] This subtype is highly expressed in the hippocampus, a brain region critical for learning and memory. The rationale behind developing α5-selective modulators is to harness therapeutic benefits while avoiding the sedative and cognitive-impairing effects mediated by other subunits like α1.

The diagram below illustrates the differential binding of these two compounds to the GABAA receptor complex.

GABAA_Mechanism Mechanism of Action at the GABAA Receptor cluster_receptor GABAA Receptor Complex cluster_ligands Modulators cluster_effects Associated Effects GABAA γ2 α1 β α5 β Sedation Sedation / Amnesia GABAA:alpha1->Sedation Mediates Memory Memory Impairment GABAA:alpha5->Memory Mediates Diazepam Diazepam (Non-selective PAM) Diazepam->GABAA:alpha1 Binds Diazepam->GABAA:alpha5 Binds This compound This compound (α5-selective PAM) This compound->GABAA:alpha5 Selectively Binds Anxiolysis Anxiolysis

Differential Binding at GABAA Receptor Subunits.

Comparative Data on Cognitive Side Effects

Direct head-to-head clinical trials assessing cognitive outcomes between this compound and diazepam are not yet published. However, a comparison can be drawn from available preclinical data for this compound and the extensive clinical literature on diazepam.

FeatureThis compoundDiazepam
Primary Mechanism Selective Positive Allosteric Modulator (PAM) of GABAA-α5 receptorsNon-selective Positive Allosteric Modulator (PAM) of GABAA receptors (α1, α2, α3, α5)
Study Type Preclinical (in vivo rodent models)Preclinical and extensive Clinical (human studies, meta-analyses)
Cognitive Outcome No cognitive impairment observed in rats at GABAA-α5 receptor occupancy up to 75%. Impairment occurred only at higher doses, likely due to off-target activity.Long-term use is associated with cognitive impairment across multiple domains.
Specific Domains Affected N/A at therapeutic doses in preclinical models.Visuospatial ability, processing speed, verbal learning, and sustained attention.
Sedative Effects Lacks sedative side effects at therapeutic doses in preclinical models.Sedation is a well-established side effect, mediated primarily by α1 subunits.

Experimental Protocols

The methodologies used to assess the cognitive effects of these compounds differ based on the study population (animal vs. human) but follow similar principles of baseline testing and post-administration evaluation.

This compound - Preclinical Protocol Example (Cognitive Performance in Rats)

  • Subjects: Wildtype adult rats.

  • Drug Administration: this compound administered orally at varying doses to achieve different levels of GABAA-α5 receptor occupancy.

  • Receptor Occupancy (RO) Measurement: In vivo RO is determined using a selective GABAA-α5 tracer and autoradiography to confirm target engagement in the brain.

  • Cognitive Task: A task sensitive to hippocampal function, such as the Morris Water Maze or an object recognition task, is employed. Animals are trained to a baseline performance level before drug administration.

  • Testing: Following drug administration, cognitive performance (e.g., latency to find a platform, time spent exploring a novel object) is measured and compared to vehicle-treated controls.

  • Outcome: The dose at which cognitive impairment occurs is correlated with the level of receptor occupancy to determine the therapeutic window. For this compound, impairment was seen only at high occupancy levels (>75%).

Diazepam - Clinical Protocol Example (Human Cognitive Assessment)

  • Study Design: A double-blind, placebo-controlled, randomized crossover study is a common design.

  • Subjects: Healthy adult volunteers or patient populations with anxiety disorders.

  • Drug Administration: A single oral dose of diazepam (e.g., 10 mg) or placebo is administered.

  • Cognitive Assessment Battery: A series of standardized neuropsychological tests are administered at baseline and at specific time points after drug administration (e.g., 1, 3, and 6 hours) to capture peak effects.

    • Processing Speed: Digit Symbol Substitution Test (DSST), Trail Making Test Part A.

    • Memory: Rey Auditory Verbal Learning Test (RAVLT) for verbal memory, Visual Reproduction tests for visual memory.

    • Attention/Executive Function: Stroop Test, Trail Making Test Part B.

    • Psychomotor Function: Simple Reaction Time tests.

  • Outcome: Performance on each test is scored and statistically compared between the diazepam and placebo conditions to quantify the degree of cognitive impairment.

The workflow for a typical clinical cognitive assessment is visualized below.

Experimental_Workflow Typical Clinical Workflow for Cognitive Assessment cluster_screening cluster_intervention cluster_assessment cluster_crossover A Subject Recruitment (e.g., Healthy Volunteers) B Informed Consent & Inclusion/Exclusion Criteria A->B C Baseline Cognitive Assessment (Pre-drug administration) B->C D Randomization (Double-blind) C->D E1 Administer Diazepam D->E1 E2 Administer Placebo D->E2 F Post-Dose Cognitive Testing (e.g., T+1h, T+3h, T+6h) E1->F E2->F G Data Analysis (Comparison to Baseline & Placebo) F->G H Washout Period G->H I Administer Alternate Treatment (e.g., Placebo group gets Diazepam) H->I I->F Repeat Assessment

Workflow for a Human Cognitive Effects Study.

Conclusion and Implications

The available evidence strongly suggests a superior cognitive safety profile for this compound compared to diazepam. This advantage is rooted in this compound's selectivity for the GABAA-α5 receptor subtype, which avoids the broad modulation of other subtypes (especially α1) responsible for the pronounced sedative and amnesic effects of non-selective benzodiazepines like diazepam.

Preclinical data indicate that this compound possesses a significant therapeutic window where it can engage its target without causing cognitive impairment. While diazepam remains an effective anxiolytic, its utility is often limited by cognitive side effects that can impact daily functioning. The development of subtype-selective modulators like this compound represents a promising strategy for creating novel therapeutics with improved tolerability, particularly for patient populations where preserving cognitive function is paramount. Further clinical studies are needed to confirm these preclinical advantages in human subjects.

References

Alogabat's Efficacy in Preclinical Models of Neurodevelopmental Disorders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Alogabat, a novel, selective positive allosteric modulator (PAM) of the GABAA-α5 receptor, has demonstrated promising preclinical efficacy in mitigating core behavioral phenotypes relevant to neurodevelopmental disorders (NDDs) such as Autism Spectrum Disorder (ASD). This guide provides a comparative analysis of this compound's effects with other therapeutic alternatives in established animal models of NDDs, supported by experimental data and detailed methodologies.

Executive Summary

Alterations in the GABAergic system are implicated in the pathophysiology of several NDDs. This compound aims to restore inhibitory tone by selectively enhancing the function of GABAA receptors containing the α5 subunit, which are highly expressed in brain regions crucial for cognition and social behavior. Preclinical studies show that this compound normalizes repetitive behaviors in the Cntnap2 knockout (Cntnap2-/-) and BTBR T+ Itpr3tf/J (BTBR) mouse models of ASD. This guide compares these findings with data from other investigational compounds, including the mGluR5 antagonist MPEP and the GABAB receptor agonist R-baclofen (Arbaclofen), to provide a comprehensive overview for researchers and drug development professionals.

Comparative Efficacy on Repetitive Behaviors

Repetitive and stereotyped behaviors are a core feature of ASD. The self-grooming test in mice is a widely used paradigm to assess this behavioral domain. The following tables summarize the quantitative effects of this compound and alternative compounds on self-grooming behavior in the Cntnap2-/- and BTBR mouse models.

Table 1: Effect of this compound on Repetitive Self-Grooming Behavior in Mouse Models of ASD

Animal ModelTreatmentDoseOutcomeReceptor Occupancy
Cntnap2-/-This compound>50% Receptor OccupancyNormalized elevated self-grooming behavior[1]>50%
BTBRThis compound>50% Receptor OccupancyNormalized elevated self-grooming behavior[1]>50%

Note: Specific quantitative data (e.g., mean grooming duration, p-values) for this compound were not available in the cited preclinical publication. The study reported a normalization of the behavior at a receptor occupancy of over 50%.

Table 2: Comparative Efficacy of Alternative Compounds on Repetitive Self-Grooming in the BTBR Mouse Model

CompoundMechanism of ActionDose (mg/kg, i.p.)% Reduction in Self-Grooming (vs. Vehicle)p-valueReference
MPEPmGluR5 Antagonist10~40%<0.05[2][3][4]
MPEPmGluR5 Antagonist30~50%<0.05
R-baclofenGABAB Receptor Agonist3Significant Reduction<0.05
RisperidoneAtypical Antipsychotic0.125~40%<0.05
RisperidoneAtypical Antipsychotic0.25~50%<0.05

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

GABAA_alpha5_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABAA_R GABAA-α5 Receptor GABA_release->GABAA_R GABA binds Chloride_channel Cl- Channel GABAA_R->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl- influx This compound This compound This compound->GABAA_R Positive Allosteric Modulation Experimental_Workflow cluster_animal_models Animal Models of ASD cluster_treatment Treatment Groups cluster_behavioral_testing Behavioral Assessment cluster_analysis Data Analysis Cntnap2 Cntnap2-/- Mice Alogabat_group This compound Cntnap2->Alogabat_group Vehicle_group Vehicle Control Cntnap2->Vehicle_group BTBR BTBR Mice BTBR->Alogabat_group Alternative_group Alternative Drug (e.g., MPEP, R-baclofen) BTBR->Alternative_group BTBR->Vehicle_group Self_grooming Self-Grooming Test Alogabat_group->Self_grooming Alternative_group->Self_grooming Vehicle_group->Self_grooming Quantification Quantification of Grooming Duration Self_grooming->Quantification Stats Statistical Comparison Quantification->Stats

References

Independent Replication of Alogabat Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published preclinical research findings on Alogabat, a selective GABAA-α5 receptor positive allosteric modulator (PAM), with the non-selective GABAA PAM alternative, diazepam. While direct independent replication of the foundational preclinical studies is not yet publicly available, this guide examines the translational validation of these findings through the ongoing Phase IIa clinical trials of this compound for Angelman Syndrome.

Preclinical Research Findings: this compound vs. Diazepam

This compound has been investigated as a potential therapeutic for neurodevelopmental disorders due to its selective action on the GABAA-α5 receptor subtype, which is highly expressed in brain regions associated with cognition.[1][2][3] Preclinical studies have demonstrated its potential to offer therapeutic benefits without the common side effects associated with non-selective GABAA PAMs like diazepam, such as sedation and cognitive impairment.[2][3]

Comparative Efficacy and Side Effect Profile

The primary preclinical research provides a direct comparison of this compound with diazepam, highlighting this compound's selective pharmacological profile.

ParameterThis compoundDiazepamKey Finding
Binding Affinity (Ki, nM) at GABAA Receptor Subtypes
α1β3γ2~292Non-selective~37-fold selectivity for α5 over α1.
α2β3γ2~205Non-selective~26-fold selectivity for α5 over α2.
α3β3γ2~142Non-selective~18-fold selectivity for α5 over α3.
α5β3γ27.9Non-selectiveHigh affinity for the target α5 subunit.
Functional Activity (EC50) Potent positive allosteric modulator at α5-containing receptors.Potent, non-selective positive allosteric modulator.This compound's functional activity is concentrated on the α5 subtype.
Cognitive Effects in Rodent Models No impairment at GABAA-α5 receptor occupancy up to 75%.Known to cause cognitive impairment.This compound shows a superior cognitive safety profile at therapeutic doses.
Sedative and Motoric Effects in Rodent Models No sedative or motoric side effects at doses showing beneficial effects.Induces sedation and motor impairment.This compound's selectivity avoids the sedative and motoric side effects of diazepam.
Efficacy in Neurodevelopmental Disorder Models (e.g., Cntnap2−/− and BTBR mice) Normalized elevated self-grooming behavior at >50% GABAA-α5 receptor occupancy.Not reported in comparative studies.This compound demonstrates efficacy in models relevant to autism-like repetitive behaviors.
Antiepileptic Activity in Rats Exhibited antiepileptic activity.A known anticonvulsant.Both show antiepileptic effects, but this compound's mechanism is more targeted.

Translational Validation: Phase IIa Clinical Trials for Angelman Syndrome

While direct independent replication of the preclinical studies in animal models has not been published, the progression of this compound to Phase IIa clinical trials serves as a critical next step in validating the preclinical findings in a human population. These trials are currently investigating the pharmacokinetics, safety, and proof of mechanism of this compound in children and adolescents with Angelman Syndrome, a neurodevelopmental disorder characterized by impaired GABAergic signaling.

The "Aldebaran" study (NCT05630066) is an open-label, multicenter trial designed to assess the safety and efficacy of this compound in this patient population. Key objectives of the clinical trial include evaluating changes in brain activity via electroencephalography (EEG), particularly in the beta band, which is being explored as a translational biomarker of this compound's effect.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary preclinical research on this compound.

Radioligand Binding Assays
  • Objective: To determine the binding affinity and selectivity of this compound for different GABAA receptor subtypes.

  • Method:

    • Cell membranes expressing recombinant human GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2) were used.

    • Membranes were incubated with a radioligand (e.g., [3H]Ro 15-4513 for the α5 subtype) and varying concentrations of this compound.

    • Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand (e.g., flumazenil).

    • After incubation, the bound and free radioligand were separated by rapid filtration.

    • The radioactivity of the filters was measured by liquid scintillation counting.

    • The inhibition constant (Ki) values were calculated from the IC50 values using the Cheng-Prusoff equation.

In Vitro Electrophysiology
  • Objective: To assess the functional activity of this compound as a positive allosteric modulator of GABAA receptors.

  • Method:

    • HEK293 cells or Xenopus oocytes were transfected with cDNAs encoding for the subunits of the desired GABAA receptor subtypes.

    • Whole-cell patch-clamp or two-electrode voltage-clamp recordings were performed.

    • GABA was applied at a concentration that elicits a submaximal current response (e.g., EC20).

    • This compound was co-applied with GABA at various concentrations.

    • The potentiation of the GABA-evoked current by this compound was measured to determine its efficacy and potency (EC50).

In Vivo Receptor Occupancy Studies
  • Objective: To confirm target engagement of this compound at the GABAA-α5 receptor in the living brain.

  • Method:

    • Rodents were administered with varying doses of this compound.

    • A selective GABAA-α5 receptor radiotracer (e.g., [3H]Ro0154513) was injected.

    • After a specific time, the animals were euthanized, and their brains were removed and sectioned.

    • The brain sections were exposed to a phosphor screen, and the radioactivity was quantified using autoradiography.

    • The receptor occupancy was calculated by comparing the specific binding of the radiotracer in the vehicle-treated versus this compound-treated animals.

Behavioral Assays in Rodent Models
  • Objective: To evaluate the effects of this compound on cognitive function, sedation, motor coordination, and disease-relevant behaviors.

  • Methods:

    • Cognitive Performance: Assessed using tasks like the Morris water maze or novel object recognition test.

    • Sedation: Measured by observing locomotor activity in an open field test.

    • Motor Coordination: Evaluated using the rotarod test, where the time an animal can stay on a rotating rod is measured.

    • Repetitive Behaviors: In mouse models of neurodevelopmental disorders (e.g., BTBR and Cntnap2−/− mice), self-grooming behavior was quantified as a measure of repetitive and compulsive-like actions.

Visualizations

Signaling Pathway of this compound at the GABAA-α5 Receptor

Alogabat_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAaR GABAa-α5 Receptor (Ion Channel) GABA->GABAaR Binds This compound This compound (PAM) Cl_ion Cl- GABAaR->Cl_ion Increased Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to This compound->GABAaR Binds to allosteric site

Caption: this compound acts as a positive allosteric modulator (PAM) on GABAA-α5 receptors.

Experimental Workflow for Preclinical Evaluation of this compound

Alogabat_Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Rodent Models) cluster_comparison Comparative Analysis binding_assay Binding Assays (Selectivity) electro_phys Electrophysiology (Functional Activity) binding_assay->electro_phys Confirms functional relevance receptor_occupancy Receptor Occupancy (Target Engagement) electro_phys->receptor_occupancy Guides in vivo dose selection behavioral_studies Behavioral Assays (Efficacy & Side Effects) receptor_occupancy->behavioral_studies Correlates target engagement with behavioral outcomes eeg_studies EEG Studies (Translational Biomarker) receptor_occupancy->eeg_studies Links target engagement to physiological readout diazepam_comparison Comparison with Diazepam (Non-selective PAM) behavioral_studies->diazepam_comparison Highlights selective profile

Caption: Workflow for the preclinical assessment of this compound's efficacy and safety.

References

Awaiting Key Data: A Forward-Looking Comparison of Alogabat Pharmacokinetics in Children and Adults

Author: BenchChem Technical Support Team. Date: November 2025

Alogabat, an investigational positive allosteric modulator of the GABAA-α5 receptor, is currently under clinical investigation for the treatment of neurodevelopmental disorders, including Angelman Syndrome. A critical aspect of its development is understanding its pharmacokinetic (PK) profile in different age groups. While direct comparative data on the pharmacokinetics of this compound in children versus adults is not yet publicly available, a pivotal clinical trial is underway to address this knowledge gap. This guide provides an overview of the current state of research, details of the key clinical study protocol, and available preclinical data.

Current Status of Comparative Pharmacokinetic Data

As of late 2025, a head-to-head comparison of this compound's pharmacokinetic profile in pediatric and adult populations has not been published. The primary source for this future data is the ongoing Phase IIa clinical trial NCT05630066.[1][2][3][4][5] The results of this study will be instrumental in determining appropriate dosing regimens for children and adolescents.

Preclinical Pharmacokinetic and Pharmacodynamic Profile

Preclinical studies in rodent models have provided initial insights into the pharmacokinetic and pharmacodynamic properties of this compound. These studies are essential for establishing the drug's mechanism of action and guiding the design of clinical trials.

ParameterAnimal ModelObservationCitation
Time to Maximal Plasma Concentration Mice30 minutes post-administration
Rats60 minutes post-administration
Mechanism of Action In vitro and in vivo (rodent)Potent and selective positive allosteric modulator of GABAA-α5 receptors.
Target Engagement RodentDose-dependent receptor occupancy demonstrated in the hippocampus.
Pharmacodynamic Effects RodentShowed anti-seizure activity and beneficial effects in mouse models of neurodevelopmental disorders at doses that did not cause cognitive or motor side effects.

Experimental Protocols

The primary protocol for generating comparative pharmacokinetic data is the Phase IIa, multicenter, open-label, 12-week study identified as NCT05630066.

Study Title: A Study to Investigate the Pharmacokinetics and Safety and to Provide Proof of Mechanism of this compound in Children and Adolescents Aged 5-17 Years With Angelman Syndrome (AS) With Deletion Genotype.

Study Design: This is a two-part study.

  • Part 1: Focuses on dose confirmation and pharmacokinetics. The primary outcome is the age-group-based ratio of plasma PK parameters (specifically the area under the concentration-time curve, AUC) in pediatric participants with Angelman Syndrome compared to data from adult healthy volunteers and participants with Autism Spectrum Disorder.

  • Part 2: Explores different dose levels based on the data from Part 1 and will further assess safety and changes in brain activity via electroencephalography (EEG).

Population: Up to 56 participants with a clinical diagnosis of Angelman Syndrome and a genetic subtype of deletion on chromosome 15q11q13, aged 5 to 17 years.

Intervention:

  • Participants receive this compound as an oral tablet once daily for 12 weeks.

  • The study is open-label, meaning both researchers and participants know the treatment being administered.

  • Doses are adjusted based on age.

Pharmacokinetic Sampling: Blood samples are collected to measure the concentration of this compound in the plasma over time. This data will be used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (total drug exposure).

Visualizations

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of the GABAA-α5 receptor. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to the GABAA receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound enhances the effect of GABA at the α5 subunit-containing GABAA receptors, thereby increasing the inhibitory signal.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_effect Cellular Effect GABA_vesicle GABA GABA_mol GABA GABA_vesicle->GABA_mol Release GABA_A_Receptor α β γ α5 β Cl_influx Increased Cl- Influx GABA_A_Receptor->Cl_influx Opens Channel This compound This compound This compound->GABA_A_Receptor:f3 Binds (Allosteric site) This compound->Cl_influx Enhances GABA_mol->GABA_A_Receptor:f1 Binds Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Mechanism of this compound as a GABAA-α5 positive allosteric modulator.

Experimental Workflow for Pediatric Pharmacokinetic Study

The following diagram illustrates the workflow of the NCT05630066 clinical trial, designed to gather pharmacokinetic data on this compound in a pediatric population.

PK_Study_Workflow Screening Screening Period (42 to 15 days prior) Enrollment Enrollment (N≤56, Ages 5-17) Screening->Enrollment Part1 Part 1: Dose Confirmation & PK Enrollment->Part1 Treatment_P1 Daily Oral this compound (Age-Adjusted Dose) Part1->Treatment_P1 PK_Sampling Pharmacokinetic Blood Sampling Treatment_P1->PK_Sampling FollowUp Follow-up Visits (2 and 6 weeks post-treatment) Data_Analysis_P1 Analyze PK, Safety, EEG Data PK_Sampling->Data_Analysis_P1 Part2 Part 2: Dose Exploration Data_Analysis_P1->Part2 Inform Dose Selection Treatment_P2 Daily Oral this compound (2 Dose Levels) Part2->Treatment_P2 Treatment_P2->FollowUp Final_Analysis Final Data Analysis (Comparison to Adult Data) FollowUp->Final_Analysis

Caption: Workflow of the Phase IIa clinical trial for this compound in children.

References

In vitro validation of Alogabat's selectivity for the α5 subunit over other GABAA subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alogabat's in vitro performance, highlighting its selectivity for the α5 subunit of the γ-aminobutyric acid type A (GABAA) receptor over other GABAA subtypes. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and signaling pathways.

Quantitative Comparison of Binding Affinity

This compound demonstrates a high binding affinity for GABAA receptors containing the α5 subunit, with significant selectivity over subtypes containing α1, α2, and α3 subunits. This selectivity is crucial for developing targeted therapeutics with potentially fewer side effects than non-selective GABAA receptor modulators.[1][2][3] The binding affinities of this compound for various rat and human recombinant GABAA receptor subtypes are summarized below.

Receptor SubtypeSpeciesBinding Affinity (Ki, nM)Selectivity Ratio (Ki αx / Ki α5)
GABAA α5β3γ2 Rat7.9 -
GABAA α1β3γ2Rat292~37-fold
GABAA α2β3γ2Rat205~26-fold
GABAA α3β3γ2Rat142~18-fold
GABAA α5β3γ2 HumanSimilar pharmacological profile to rat-

Data sourced from radioligand binding studies.[1]

Experimental Protocols

The in vitro selectivity of this compound has been validated through rigorous experimental protocols, primarily radioligand binding assays and electrophysiological studies.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound to a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes from cells expressing specific recombinant rat or human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are prepared.

  • Competition Binding: These membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [3H]flumazenil or [3H]Ro15-4513) and varying concentrations of the test compound (this compound).[1]

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Studies

These functional assays measure the modulatory effect of a compound on GABA-induced chloride currents in cells expressing specific GABAA receptor subtypes.

Objective: To characterize the functional activity and selectivity of this compound at different GABAA receptor subtypes.

Methodology:

  • Cell Expression System: Human embryonic kidney (HEK293) cells or Xenopus oocytes are engineered to express specific combinations of rat or human GABAA receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

  • Patch-Clamp or Two-Electrode Voltage Clamp: Whole-cell patch-clamp recordings (for HEK293 cells) or two-electrode voltage clamp recordings (for Xenopus oocytes) are performed to measure the ion currents flowing through the GABAA receptors.

  • GABA Application: A baseline current is established by applying a low concentration of GABA (the natural agonist) to the cells.

  • Compound Application: this compound is then co-applied with GABA, and the change in the GABA-induced current is measured. An enhancement of the current indicates positive allosteric modulation.

  • Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (maximum potentiation) of this compound at each receptor subtype. Studies have shown that this compound enhances GABA-evoked responses of rat and human α5-containing receptors.

Visualizing the Science

The following diagrams illustrate the experimental workflow for assessing selectivity and the underlying signaling pathway.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Electrophysiology Assay b_start Prepare Membranes with Recombinant GABAA Subtypes (α1, α2, α3, α5) b_incubate Incubate with [3H]Ligand and varying [this compound] b_start->b_incubate b_filter Separate Bound and Free Ligand b_incubate->b_filter b_quantify Quantify Radioactivity b_filter->b_quantify b_analyze Calculate IC50 and Ki (Binding Affinity) b_quantify->b_analyze conclusion Determine α5 Selectivity Profile f_start Express GABAA Subtypes in Cells (e.g., HEK293) f_record Patch-Clamp Recording f_start->f_record f_gaba Apply GABA (Baseline Current) f_record->f_gaba f_this compound Co-apply this compound with GABA f_gaba->f_this compound f_analyze Analyze Current Potentiation (EC50, Efficacy) f_this compound->f_analyze

Caption: Experimental workflow for determining this compound's GABAA receptor subtype selectivity.

gabaa_signaling cluster_receptor GABAA Receptor (Pentameric Ion Channel) a5 α5 cl_ion Cl- a5->cl_ion Channel Opening b3_1 β3 g2 γ2 a5_2 α5 b3_2 β3 gaba GABA gaba->a5 Binds to α/β interface This compound This compound (α5-selective PAM) This compound->a5 Binds to α5 benzodiazepine site hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_ion->hyperpolarization Influx

References

A Head-to-Head Comparison: Alogabat vs. Non-Selective GABA-A Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of GABAergic modulation is evolving, with a growing emphasis on subtype-selective compounds that promise targeted therapeutic effects with fewer off-target side effects. This guide provides a detailed, data-driven comparison of Alogabat, a novel α5 subunit-selective GABAA receptor positive allosteric modulator (PAM), with traditional non-selective GABAA modulators like diazepam and zolpidem.

Executive Summary

This compound demonstrates a distinct pharmacological profile characterized by its high selectivity for the α5 subunit-containing GABAA receptors.[1][2] Preclinical evidence suggests that this selectivity translates into a favorable therapeutic window, with potential efficacy in neurodevelopmental disorders and epilepsy without the pronounced sedative, cognitive, and motor-impairing effects associated with non-selective modulators.[2][3][4] This guide delves into the comparative binding affinities, functional potencies, and experimental methodologies that underpin these distinctions.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and representative non-selective GABAA modulators across various GABAA receptor subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Non-Selective Modulators at Human GABAA Receptor Subtypes

Compoundα1β3γ2α2β3γ2α3β3γ2α5β3γ2Reference
This compound 2922051427.9
Diazepam ~10-100~10-100~10-100~10-100
Zolpidem 20 400400>5000

Note: Data for Diazepam is presented as a range due to its broad, non-selective affinity. Ki values can vary between studies based on experimental conditions.

Table 2: Comparative Functional Potency (EC50, nM) for Potentiation of GABA-Evoked Currents

Compoundα1βxγ2α2βxγ2α3βxγ2α5βxγ2Reference
This compound >10,000>10,000>10,000~260
Diazepam PotentiatesPotentiatesPotentiatesPotentiates
Zolpidem High PotencyLower PotencyLower PotencyNo significant potentiation

Signaling Pathways and Mechanism of Action

GABAA_Modulation cluster_nonselective Non-Selective GABAA Modulators (e.g., Diazepam) cluster_selective This compound (α5-Selective Modulator) cluster_downstream Downstream Cellular Effects Diazepam Diazepam GABAA_a1 α1βxγ2 (Sedation, Amnesia) Diazepam->GABAA_a1 Binds GABAA_a2 α2βxγ2 (Anxiolysis, Myorelaxation) Diazepam->GABAA_a2 Binds GABAA_a3 α3βxγ2 (Myorelaxation) Diazepam->GABAA_a3 Binds GABAA_a5_ns α5βxγ2 (Cognition, Memory) Diazepam->GABAA_a5_ns Binds Cl_influx Increased Cl- Influx GABAA_a1->Cl_influx Side_Effects Side Effects (Sedation, etc.) GABAA_a1->Side_Effects Primary contributor GABAA_a2->Cl_influx GABAA_a2->Side_Effects GABAA_a3->Cl_influx GABAA_a3->Side_Effects GABAA_a5_ns->Cl_influx This compound This compound GABAA_a5_s α5βxγ2 (Cognition, Memory) This compound->GABAA_a5_s Selectively Binds GABAA_a5_s->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effects Therapeutic Effects Reduced_Excitability->Therapeutic_Effects

Non-selective GABAA modulators like diazepam bind to multiple GABAA receptor subtypes (α1, α2, α3, and α5), leading to a broad spectrum of effects including anxiolysis, sedation, and muscle relaxation. In contrast, this compound's selective binding to the α5 subtype is hypothesized to modulate cognitive and memory processes with a reduced liability for sedation and other side effects mediated by α1, α2, and α3 subunits.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summarized protocols for key assays used in the characterization of this compound and non-selective GABAA modulators.

GABAA Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for specific GABAA receptor subtypes.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain or HEK293 cells expressing specific GABAA receptor subtypes) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).

    • Perform differential centrifugation to isolate the membrane fraction.

    • Wash the membrane pellet multiple times with a suitable buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.

    • Resuspend the final pellet in the binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, combine the prepared membranes, a radioligand that binds to the benzodiazepine site (e.g., [3H]flumazenil), and varying concentrations of the test compound (e.g., this compound or diazepam).

    • To determine non-specific binding, a high concentration of an unlabeled competitor (e.g., clonazepam) is used.

    • Incubate the mixture to allow for binding equilibrium.

  • Termination and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Homogenization Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Washing Washing Centrifugation->Washing Quantification Quantification Washing->Quantification Incubation Incubate Membranes, Radioligand & Test Compound Quantification->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting Calculate IC50 & Ki Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis Calculate IC50 & Ki

Electrophysiology Assay (Two-Electrode Voltage Clamp)

This protocol is used to measure the functional potentiation of GABA-evoked currents by a test compound in Xenopus oocytes or mammalian cells expressing specific GABAA receptor subtypes.

  • Cell Preparation and Receptor Expression:

    • Culture and maintain a suitable cell line (e.g., HEK293 cells).

    • Transfect the cells with plasmids encoding the desired GABAA receptor subunits (e.g., α5, β3, γ2 for this compound's target).

    • Allow for protein expression for 24-48 hours.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier in the whole-cell configuration to clamp the membrane potential of a single cell.

    • Perfuse the cell with an external solution containing a low concentration of GABA (typically the EC5-EC20) to elicit a baseline current.

    • Apply the test compound at various concentrations in the presence of GABA.

  • Data Acquisition and Analysis:

    • Record the changes in the whole-cell current in response to the test compound.

    • Measure the peak amplitude of the potentiated current.

    • Plot the percentage of potentiation against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal potentiation).

Electrophysiology_Workflow Cell_Culture Cell_Culture Transfection Transfection Cell_Culture->Transfection Whole-cell patch clamp Recording_Setup Recording_Setup Transfection->Recording_Setup Whole-cell patch clamp Baseline_Current Baseline_Current Recording_Setup->Baseline_Current Apply low GABA Compound_Application Compound_Application Baseline_Current->Compound_Application Co-apply test compound Measure_Potentiation Measure_Potentiation Compound_Application->Measure_Potentiation Dose_Response_Analysis Dose_Response_Analysis Measure_Potentiation->Dose_Response_Analysis Calculate EC50

Conclusion

The preclinical data strongly suggest that this compound's selectivity for the GABAA α5 receptor subtype offers a significant advantage over non-selective modulators. By avoiding significant activity at α1, α2, and α3 subunits, this compound has the potential to provide therapeutic benefits for certain neurological disorders with a reduced burden of side effects such as sedation, cognitive impairment, and motor disturbances. The experimental protocols detailed herein provide a framework for the continued investigation and comparison of novel subtype-selective GABAA modulators, paving the way for more targeted and effective therapies. Further clinical investigation is ongoing to validate these preclinical findings in human populations.

References

Validating EEG Beta Band Power as a Pharmacodynamic Marker for Alogabat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of electroencephalogram (EEG) beta band power as a pharmacodynamic (PD) marker for Alogabat, a novel GABAA-α5 positive allosteric modulator (PAM). By objectively comparing its performance with alternative markers and compounds, and presenting supporting experimental data, this document serves as a valuable resource for researchers in neuroscience and drug development.

Introduction to this compound and GABAergic Modulation

This compound is an investigational small molecule that acts as a selective positive allosteric modulator of the GABAA α5 receptor.[1] The GABAergic system, with GABA as the principal inhibitory neurotransmitter in the central nervous system, is crucial for maintaining the balance between excitatory and inhibitory signals.[1] Disruptions in this system are implicated in various neurological and psychiatric disorders.[1] this compound's selective targeting of the α5 subunit, which is highly concentrated in brain regions like the hippocampus, offers a promising therapeutic avenue with potentially fewer side effects than non-selective GABAA PAMs like diazepam.[1][2]

EEG Beta Band Power as a Pharmacodynamic Marker

EEG is a non-invasive technique that measures electrical activity in the brain. Specific frequency bands within the EEG signal are associated with different brain states and functions. An increase in beta band (13-30 Hz) power has been consistently observed following the administration of GABAergic modulators, making it a valuable translational biomarker for assessing drug-target engagement and pharmacodynamic effects.

Studies have demonstrated that this compound administration in rats leads to a dose-dependent increase in EEG beta band power. This effect is qualitatively similar to that of non-selective GABAA PAMs like diazepam, although the magnitude of the increase is likely tempered by this compound's α5-selectivity. This suggests that EEG beta band power can serve as a reliable indicator of this compound's engagement with its target receptor and its subsequent modulation of neural circuitry.

Comparative Analysis of this compound and Alternatives

The following tables summarize quantitative data comparing this compound with other GABAA receptor modulators.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundReceptor Subtype SelectivityBinding Affinity (Ki)Functional Potentiation
This compound GABAA-α58.7 nM (HEK293 cells)167% enhancement of GABA-evoked responses at rat α5-containing receptors
Diazepam Non-selective (α1, α2, α3, α5)Varies by subtypePotentiates GABA-evoked currents across multiple subtypes
Zolpidem α1-selectiveHigh affinity for α1Potentiates GABA-evoked currents primarily at α1-containing receptors
L-838,417 α2, α3, α5-selective PAMSub-nanomolar affinityEfficacious PAM at α2, α3, and α5 subtypes

Table 2: In Vivo Pharmacodynamic Effects on EEG Beta Band Power

CompoundAnimal ModelDoseChange in EEG Beta Band Power
This compound Rat10 mg/kg i.v.21% ± 11% increase relative to baseline
Diazepam Rat2 mg/kgSignificant increase
AZD7325 (α2/3 selective) RatNot specifiedDose-dependent increase in β/γ-band power
Midazolam Healthy Human Adults5 mg oralIncrease in beta power

Experimental Protocols

In Vitro Functional Electrophysiology (Patch-Clamp)

Objective: To assess the functional potentiation of GABAA receptors by this compound.

Methodology:

  • HEK293 cells are transiently transfected with cDNA encoding the desired human or rat GABAA receptor subunits (e.g., α5β3γ2).

  • Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

  • Cells are voltage-clamped at a holding potential of -60 mV.

  • A low concentration of GABA (EC10-EC20) is applied to elicit a baseline current response.

  • This compound is co-applied with GABA at varying concentrations to determine its potentiating effect on the GABA-evoked current.

  • Data are analyzed to calculate the percentage enhancement of the GABA response by this compound.

In Vivo Electroencephalography (EEG) Recording in Rodents

Objective: To measure the effect of this compound on EEG beta band power.

Methodology:

  • Male Wistar rats are surgically implanted with EEG electrodes over the cortex and a reference electrode over the cerebellum.

  • Following a recovery period of at least one week, animals are habituated to the recording chamber.

  • Baseline EEG is recorded for a defined period (e.g., 60 minutes) prior to drug administration.

  • This compound (e.g., 10 mg/kg) or vehicle is administered intravenously.

  • EEG is continuously recorded for a subsequent period (e.g., 60-120 minutes).

  • The recorded EEG data is subjected to Fourier transform to calculate the power spectral density across different frequency bands.

  • The average power in the beta band (e.g., 20-30 Hz) during the post-dosing period is compared to the pre-dosing baseline to determine the percentage change.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and processes involved in the validation of EEG beta band power as a pharmacodynamic marker for this compound.

GABAA_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABAA Receptor (α5β3γ2) Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx GABA->GABAA_R Binds This compound This compound This compound->GABAA_R Binds (Allosteric Site) Synaptic_Cleft Synaptic Cleft

Caption: this compound's mechanism of action at the GABAA receptor.

EEG_Experimental_Workflow start Start implant Surgical Implantation of EEG Electrodes start->implant recover Recovery Period (≥ 1 week) implant->recover habituate Habituation to Recording Chamber recover->habituate baseline Baseline EEG Recording (60 min) habituate->baseline administer Administer this compound or Vehicle (i.v.) baseline->administer post_eeg Post-Dose EEG Recording (60-120 min) administer->post_eeg analyze Spectral Analysis (Fourier Transform) post_eeg->analyze compare Compare Pre- and Post-Dose Beta Band Power analyze->compare end End compare->end

Caption: Workflow for in vivo EEG pharmacodynamic studies.

Logical_Relationship This compound This compound Administration Target_Engagement GABAA-α5 Receptor Positive Allosteric Modulation This compound->Target_Engagement Leads to Neuronal_Activity Increased Inhibitory Neurotransmission Target_Engagement->Neuronal_Activity Results in EEG_Change Increased EEG Beta Band Power Neuronal_Activity->EEG_Change Causes PD_Marker Validated Pharmacodynamic Marker EEG_Change->PD_Marker Serves as a

Caption: Rationale for using beta power as a PD marker for this compound.

Conclusion

The available preclinical data strongly support the use of EEG beta band power as a robust and translatable pharmacodynamic marker for this compound. The dose-dependent increase in beta power following this compound administration provides a quantitative measure of target engagement and functional modulation of the GABAergic system. This biomarker is not only valuable for preclinical characterization but also holds significant promise for clinical development, offering a non-invasive method to assess the physiological effects of this compound in human subjects. Further investigation in clinical trials will be crucial to fully validate its utility in guiding dose selection and evaluating treatment response.

References

A Comparative Analysis of Alogabat and Novel Therapeutic Strategies for Angelman Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angelman Syndrome (AS) is a severe neurodevelopmental disorder characterized by significant intellectual and developmental disabilities, sleep disturbances, seizures, and motor dysfunction. The underlying cause is the loss of function of the maternally inherited UBE3A gene. While there is currently no cure, the landscape of therapeutic development is rapidly evolving. This guide provides a comparative overview of Alogabat, a novel small molecule in clinical development, and other emerging treatments, with a focus on their mechanisms of action, available experimental data, and clinical trial progress.

Therapeutic Approaches in Angelman Syndrome

Current investigational therapies for Angelman Syndrome can be broadly categorized into two main strategies:

  • UBE3A-Targeted Strategies: These approaches aim to restore the function of the UBE3A protein, which is deficient in individuals with AS. This can be achieved by either introducing a functional copy of the UBE3A gene or by activating the paternally inherited, but normally silent, copy of the gene.

  • Non-UBE3A-Targeted (Symptomatic) Strategies: These therapies do not directly target the UBE3A gene but instead aim to modulate downstream signaling pathways affected by the loss of UBE3A function to alleviate the symptoms of the disorder. This compound falls into this category.

This compound: A Novel GABAergic Modulator

This compound (RG-7816) is an investigational small molecule being developed by Roche that acts as a positive allosteric modulator of the α5 subunit-containing GABAA receptor.[1][2][3] This therapeutic approach is based on the understanding that GABAergic signaling is impaired in Angelman Syndrome, particularly in individuals with a deletion of the 15q11-13 chromosomal region, which often includes genes for GABAA receptor subunits.[3][4] By enhancing the function of the remaining GABAA receptors, this compound aims to improve neuronal communication and mitigate some of the neurological symptoms of AS.

Clinical Development of this compound

This compound is currently being evaluated in a Phase 2a clinical trial known as the Aldebaran study (NCT05630066).

  • Study Design: This is a 12-week, open-label, multicenter study in children and adolescents (ages 5-17) with a confirmed diagnosis of Angelman Syndrome due to a deletion genotype.

  • Primary Objectives: The primary goals are to assess the pharmacokinetics (how the drug is processed by the body) and safety of this compound in this patient population.

  • Exploratory Endpoints: The study is also investigating changes in brain activity using electroencephalography (EEG) as a potential biomarker of treatment effect.

As of the latest updates, quantitative efficacy and detailed safety data from the Aldebaran study are not yet publicly available.

UBE3A-Targeted Therapeutic Strategies

A significant portion of the research and development efforts for Angelman Syndrome is focused on directly addressing the root cause of the disorder – the deficiency of the UBE3A protein.

Antisense Oligonucleotides (ASOs) to Reactivate Paternal UBE3A

In a healthy individual, the paternal copy of the UBE3A gene is silenced in neurons by a long non-coding RNA called the UBE3A antisense transcript (UBE3A-ATS). Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific RNA molecules and modulate their function. In the context of Angelman Syndrome, ASOs are being developed to target and degrade the UBE3A-ATS, thereby "unsilencing" the paternal UBE3A allele and allowing for the production of functional UBE3A protein.

Two leading ASO candidates in clinical development are ION582 and GTX-102.

  • ION582 (Ionis Pharmaceuticals): The HALOS study, a Phase 1/2 open-label trial of ION582, has shown promising results in individuals with Angelman Syndrome. The therapy is now progressing to a Phase 3 pivotal trial called the REVEAL study.

  • GTX-102 (Ultragenyx Pharmaceutical): GTX-102 is also being evaluated in a Phase 1/2 clinical trial and is now enrolling for a Phase 3 study called the Aspire study.

Gene Therapy to Deliver a Functional UBE3A Gene

Gene therapy aims to introduce a healthy copy of the UBE3A gene into the neurons of individuals with Angelman Syndrome. This is typically achieved using a modified, non-disease-causing adeno-associated virus (AAV) as a vector to carry the genetic material.

  • AGIL-AS (PTC Therapeutics): Previously developed by Agilis Biotherapeutics, GT-AS is an AAV-based gene therapy designed to deliver a functional UBE3A gene. Preclinical studies in mouse models of Angelman Syndrome have demonstrated that this approach can restore UBE3A expression and improve cognitive deficits. Further development is ongoing.

Small Molecules to Reactivate Paternal UBE3A

Researchers are also exploring small molecules that can reactivate the silent paternal copy of the UBE3A gene.

  • Topoisomerase Inhibitors (e.g., Topotecan): Preclinical studies in mouse models have shown that topoisomerase inhibitors, a class of drugs used in cancer therapy, can unsilence the paternal Ube3a allele. The proposed mechanism involves the reduction of the Ube3a antisense transcript. However, concerns about the toxicity of these compounds have limited their clinical development for Angelman Syndrome.

  • (S)-PHA533533: More recently, a novel small molecule, (S)-PHA533533, has been identified that can also activate the paternal UBE3A gene and has shown better brain uptake in animal models compared to topotecan. This compound is in the early stages of preclinical development.

Other Investigational Approaches

  • Minocycline: This antibiotic was investigated for its potential neuroprotective effects in Angelman Syndrome. An initial open-label pilot study suggested some improvements in adaptive behaviors. However, a subsequent randomized, placebo-controlled clinical trial failed to demonstrate any significant clinical benefits compared to placebo.

Comparative Data Summary

The following tables summarize the available quantitative data for the leading investigational therapies for Angelman Syndrome. It is important to note that direct comparisons between these studies are challenging due to differences in study design, patient populations, and outcome measures.

Table 1: Efficacy Data for ION582 (HALOS Study - Multiple Ascending Dose Portion)

Outcome MeasurePatient PopulationResults
Symptoms of Angelman Syndrome–Clinician Global Impression-Change (SAS-CGI-C) Medium and high dose groups97% of participants showed improvement in overall AS symptoms.
Bayley Scales of Infant and Toddler Development, 4th Edition (Bayley-4) All participants67% showed gains in cognition, 67% in receptive communication, 69% in expressive communication, 46% in gross motor skills, and 72% in fine motor skills.
Observer-Reported Communication Ability (ORCA) All participants60% of treated patients had improvements in receptive and expressive communication.
Vineland Adaptive Behavior Scales, 3rd Edition (Vineland-3) All participantsImprovements in communication, daily living skills, and socialization were observed.

Table 2: Efficacy Data for GTX-102 (Phase 1/2 Study)

Outcome MeasurePatient PopulationResults
Bayley-4 Cognition Raw Score Dose-escalation and Expansion Cohorts (n=40) at Week 48Mean change from baseline of +10.9.
Bayley-4 Cognition Growth Scale Value (GSV) Score Dose-escalation and Expansion Cohorts (n=40) at Week 48Mean change from baseline of +6.7.
Multi-Domain Responder Index (MDRI) Expansion Cohorts A&B (n=28) at Week 48Total net response of +2.0, with approximately 80% of patients showing clinically meaningful net improvement in at least one domain.

Table 3: Safety and Tolerability

Investigational TherapyKey Safety Findings
This compound Data from the ongoing Phase 2a trial are not yet available.
ION582 Favorable safety and tolerability at all dose levels in the HALOS study.
GTX-102 Generally acceptable safety profile. Some patients experienced mild to moderate lower extremity weakness, which resolved.
Minocycline Considered safe and well-tolerated with no significant side effects attributed to the drug in a randomized controlled trial.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies for key experiments cited in this guide.

ION582 (HALOS Study) - Clinical Trial Protocol
  • Study Design: A Phase 1/2a, open-label, multiple ascending dose study.

  • Participants: Individuals with a confirmed diagnosis of Angelman Syndrome due to UBE3A deletion or mutation.

  • Intervention: Intrathecal bolus injections of ION582 at ascending dose levels.

  • Primary Outcome: Safety and tolerability of multiple doses of ION582.

  • Secondary and Exploratory Outcomes: Changes in clinical function assessed by various scales including the Bayley-4, SAS-CGI-C, Vineland-3, and ORCA.

GTX-102 (Phase 1/2 Study) - Clinical Trial Protocol
  • Study Design: An open-label, dose-escalating Phase 1/2 study.

  • Participants: Pediatric patients with a genetically confirmed diagnosis of Angelman Syndrome with a full maternal UBE3A gene deletion.

  • Intervention: Intrathecal injections of GTX-102. The protocol was amended to include lower starting doses and a specific administration technique to minimize local toxicity.

  • Primary Outcome: Safety and tolerability of multiple-ascending doses of GTX-102.

  • Secondary and Exploratory Outcomes: Changes in symptoms assessed using the Clinical Global Impression of Improvement Scale for Angelman Syndrome (CGI-I-AS) and other developmental scales.

AAV-UBE3A Gene Therapy - Preclinical Mouse Model Study
  • Animal Model: Mouse model of Angelman Syndrome with a deficiency in the Ube3a gene.

  • Intervention: Direct injection of an AAV vector carrying the human UBE3A gene into the central nervous system of the mice.

  • Outcome Measures:

    • UBE3A Expression: Measurement of Ube3a protein levels in the brain to confirm successful gene delivery and expression.

    • Cognitive Function: Assessment of learning and memory using behavioral tests such as associative learning tasks.

    • Neuronal Plasticity: Electrophysiological measurements to assess synaptic function in the hippocampus.

Visualizing Therapeutic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Angelman_Syndrome_Therapeutic_Approaches cluster_ube3a_targeted UBE3A-Targeted Strategies cluster_non_ube3a_targeted Non-UBE3A-Targeted Strategies cluster_outcome Therapeutic Outcome ASO Antisense Oligonucleotides (ION582, GTX-102) UBE3A_ATS UBE3A Antisense Transcript (UBE3A-ATS) ASO->UBE3A_ATS Inhibits GeneTherapy AAV Gene Therapy (AGIL-AS/GT-AS) UBE3A_Protein UBE3A Protein (Functional) GeneTherapy->UBE3A_Protein Provides functional UBE3A gene SmallMolecules Small Molecules (Topotecan, (S)-PHA533533) SmallMolecules->UBE3A_ATS Inhibits Paternal_UBE3A Paternal UBE3A Gene (Silent) UBE3A_ATS->Paternal_UBE3A Silences Paternal_UBE3A->UBE3A_Protein Expression (Unslienced) Clinical_Improvement Clinical Improvement in Angelman Syndrome Symptoms UBE3A_Protein->Clinical_Improvement This compound This compound GABA_A_Receptor GABAA α5 Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation Neuronal_Signaling Improved Neuronal Signaling GABA_A_Receptor->Neuronal_Signaling Enhances Neuronal_Signaling->Clinical_Improvement

Caption: Therapeutic strategies for Angelman Syndrome.

ASO_Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Confirmed AS Diagnosis) Baseline_Assessment Baseline Assessment (Bayley-4, Vineland-3, etc.) Patient_Recruitment->Baseline_Assessment Treatment_Phase Treatment Phase (Intrathecal ASO Administration - Dose Escalation) Baseline_Assessment->Treatment_Phase Safety_Monitoring Ongoing Safety Monitoring (Adverse Events) Treatment_Phase->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (Follow-up developmental scores) Treatment_Phase->Efficacy_Assessment Data_Analysis Data Analysis and Reporting Safety_Monitoring->Data_Analysis Efficacy_Assessment->Data_Analysis

Caption: ASO clinical trial workflow.

Conclusion

The therapeutic landscape for Angelman Syndrome is undergoing a significant transformation, with multiple promising strategies advancing through clinical development. This compound represents a novel symptomatic approach by targeting the GABAergic system, while ASO-based therapies and gene replacement strategies aim to address the underlying genetic cause of the disorder. The recent positive clinical trial data for ION582 and GTX-102 are particularly encouraging for the Angelman Syndrome community. As more data from ongoing and future clinical trials become available, a clearer picture of the relative efficacy and safety of these different therapeutic modalities will emerge, bringing hope for meaningful treatments for individuals with this complex neurodevelopmental disorder.

References

Safety Operating Guide

Proper Disposal and Handling of Alogabat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

As an investigational compound, specific disposal protocols for Alogabat are not extensively documented in public resources. However, based on its nature as a laboratory chemical, it must be managed as potentially hazardous waste. Researchers, scientists, and drug development professionals must adhere to established laboratory safety standards and local regulations. The following guide provides essential procedural information for the safe handling and disposal of this compound, grounded in general principles of hazardous chemical waste management.

Always consult the Safety Data Sheet (SDS) provided by the supplier and your institution's Environmental Health and Safety (EHS) office for specific guidance.

Immediate Safety and Handling Protocols

Proper handling is the first step in ensuring safety and minimizing waste-related risks. When working with this compound, adhere to the precautions outlined in its Safety Data Sheet.

Precaution CategoryRecommended Action
Personal Protective Equipment (PPE) Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Ventilation Use this compound only in areas with adequate exhaust ventilation, such as a certified chemical fume hood, to avoid inhalation of dust or aerosols.[1]
Avoiding Contact Prevent direct contact with skin, eyes, and clothing.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[1]
Storage Keep the this compound container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Step-by-Step this compound Disposal Procedures

Treat all this compound waste—including pure compound, solutions, contaminated labware, and spill cleanup materials—as hazardous chemical waste.[2]

Step 1: Identify and Segregate Waste Properly classify and separate this compound waste at the point of generation to ensure safe handling and disposal.

  • Solid Waste: Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, gloves, wipes).

  • Liquid Waste: Solutions containing this compound. Do not mix with other incompatible solvent wastes. Halogenated and non-halogenated solvent wastes should typically be kept separate.

  • Sharps Waste: Needles, syringes, or broken glass contaminated with this compound. Place these items in a designated, puncture-resistant sharps container.

  • Aqueous Solutions: Dilute aqueous solutions may have specific disposal guidelines. However, never dispose of this compound solutions down the sink unless explicitly permitted by your institution's EHS office.

Step 2: Use Appropriate Waste Containers Select containers that are compatible with the chemical waste and are in good condition.

  • Use sturdy, leak-proof containers with secure, tight-fitting screw caps.

  • Plastic containers are often preferred. For solvents, the original container or one of identical material is recommended.

  • Do not fill containers beyond 90% capacity (or to the shoulder) to prevent spills and allow for vapor expansion.

Step 3: Label Hazardous Waste Containers Correctly Proper labeling is a critical regulatory requirement. As soon as you begin collecting waste, affix a hazardous waste label.

  • The label must clearly state "Hazardous Waste."

  • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate concentrations.

  • Indicate the date when waste was first added to the container (the "accumulation start date").

  • Provide the name of the principal investigator and the laboratory location.

Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA) Store waste containers in a designated SAA within the laboratory.

  • The SAA must be at or near the point of generation.

  • Keep containers closed at all times, except when adding waste.

  • Use secondary containment (e.g., a tray or bin) for all liquid waste containers to contain potential leaks.

  • Segregate incompatible waste types (e.g., acids from bases, oxidizers from flammables) to prevent dangerous reactions.

Step 5: Arrange for Professional Disposal Hazardous waste must be disposed of through your institution's EHS department or a licensed waste disposal contractor.

  • Once a container is full or has been stored for the maximum allowable time (often 6-12 months), submit a waste pickup request to your EHS office.

  • Do not transport hazardous waste outside of your laboratory.

Step 6: Manage Empty Containers Containers that held this compound must be properly decontaminated before disposal.

  • For containers that held acutely toxic chemicals, they must be triple-rinsed with a suitable solvent.

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.

  • After rinsing, deface or remove all labels before disposing of the container in the regular trash or designated glass disposal.

Scientific Context: Mechanism and Analysis of this compound

Understanding the scientific background of this compound provides context for its handling as a biologically active compound.

Quantitative Data: In Vitro Pharmacology of this compound
ParameterValueReceptor SubtypeCell LineDescription
Binding Affinity (Ki) 8.7 nMhGABA-Aα5β3γ2HEK293Demonstrates high-potency binding to the target receptor subtype.
Functional Potency 97% efficiencyhGABA-Aα5β3γ2OocytesPotently enhances GABA-evoked currents at a concentration of 30xKi.

Data sourced from MedChemExpress.

This compound's Mechanism of Action

This compound is a positive allosteric modulator (PAM) that selectively targets the α5 subunit of the GABAA receptor. Its mechanism enhances the natural inhibitory function of the neurotransmitter GABA.

Alogabat_MoA cluster_neuron Postsynaptic Neuron GABA_R GABAA Receptor (α5 Subunit) Influx Increased Cl⁻ Influx GABA_R->Influx Enhances Channel Opening GABA GABA GABA->GABA_R Binds to orthosteric site This compound This compound (PAM) This compound->GABA_R Binds to allosteric site Cl_ion Cl⁻ Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Inhibition Neuronal Inhibition (Reduced Excitability) Hyperpolarization->Inhibition

Caption: this compound enhances GABA-mediated chloride influx at the GABAA receptor.

Experimental Protocols

The characterization of GABAA receptor modulators like this compound involves a multi-stage process. A key in vitro experiment is the radioligand binding assay.

Protocol: [³H]Flumazenil Competition-Binding Assay This assay determines the binding affinity of a test compound (like this compound) to the benzodiazepine site on GABAA receptors.

  • Preparation: Membranes from cells expressing specific recombinant GABAA receptor subtypes are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand ([³H]flumazenil) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Analysis: The data are used to generate a concentration-response curve, from which the inhibitory constant (Ki) of the test compound is calculated. This value indicates the compound's binding affinity.

General Experimental Workflow

The discovery and preclinical validation of a novel GABAA PAM follows a structured workflow, from initial screening to in vivo testing.

Alogabat_Workflow cluster_discovery Discovery & In Vitro cluster_preclinical Preclinical In Vivo in_silico In Silico Screening (Virtual Docking) binding_assay Binding Assays (e.g., [³H]Flumazenil) in_silico->binding_assay Identify Hits functional_assay Functional Assays (Electrophysiology) binding_assay->functional_assay Confirm Activity ro_study Receptor Occupancy (Autoradiography) functional_assay->ro_study Validate Target Engagement behavioral_study Behavioral Models (e.g., Self-Grooming) ro_study->behavioral_study Assess Efficacy safety_study Safety & Tolerability (e.g., Rotarod Test) behavioral_study->safety_study Evaluate Side Effects

References

Personal protective equipment for handling Alogabat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Alogabat (also known as RG-7816 and RO-7017773), a positive allosteric modulator of the GABAA α5 receptor currently under investigation for neurodevelopmental disorders.[1][2] Adherence to these procedures is vital for ensuring personnel safety and maintaining the integrity of research.

I. Compound Information and Hazard Assessment

This compound is a research chemical with the molecular formula C21H23N5O4 and a molecular weight of 409.44 g/mol .[3][4] While the Safety Data Sheet (SDS) from MedChemExpress states that this compound is not classified as a hazardous substance or mixture, it is imperative to handle it with care, employing standard laboratory safety protocols for chemical compounds.[3]

Key Quantitative Data:

PropertyValueReference
Molecular FormulaC21H23N5O4
Molecular Weight409.44 g/mol
CAS Number2230009-48-8
GHS ClassificationNot a hazardous substance or mixture

II. Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound to prevent skin and eye contact, and inhalation.

  • Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.

  • Hand Protection: Wear protective gloves. For handling potent pharmaceutical compounds, nitrile gloves are often recommended.

  • Body Protection: An impervious lab coat or gown should be worn to protect the skin.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powder form or when there is a risk of aerosol formation.

PPE Selection Workflow:

The following diagram outlines the decision-making process for selecting the appropriate PPE when handling chemical compounds like this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Procedure Assess Task Assess Task and Potential Exposure (e.g., weighing, dissolving, etc.) Review SDS Review Safety Data Sheet (SDS) Assess Task->Review SDS Identify Hazards Consult Guidelines Consult Internal and External Safety Guidelines (e.g., OSHA, NIOSH) Review SDS->Consult Guidelines Confirm Requirements Select Eye Protection Select Eye Protection (Goggles/Face Shield) Consult Guidelines->Select Eye Protection Select Gloves Select Hand Protection (e.g., Nitrile Gloves) Consult Guidelines->Select Gloves Select Body Protection Select Body Protection (Lab Coat/Gown) Consult Guidelines->Select Body Protection Select Respiratory Protection Select Respiratory Protection (Respirator) Consult Guidelines->Select Respiratory Protection Perform Task Perform Task with Selected PPE Select Eye Protection->Perform Task Select Gloves->Perform Task Select Body Protection->Perform Task Select Respiratory Protection->Perform Task

Caption: PPE selection workflow for handling chemical compounds.

III. Handling and Storage

  • Handling: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation of dust and aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

IV. Experimental Protocols

General Protocol for Hazard Assessment and PPE Selection:

While specific experimental data for PPE selection for this compound is not publicly available, the following is a standard protocol for assessing hazards and selecting appropriate PPE for handling a new chemical compound in a research setting.

  • Information Gathering:

    • Obtain the Safety Data Sheet (SDS) for the compound.

    • Review the physical and chemical properties, and toxicological data.

    • Consult resources from NIOSH and OSHA for guidelines on handling similar compounds.

  • Hazard Identification:

    • Identify the potential routes of exposure (inhalation, ingestion, skin/eye contact).

    • Assess the physical hazards (e.g., dustiness).

    • Evaluate the health hazards based on the available data.

  • Exposure Assessment:

    • Consider the tasks to be performed (e.g., weighing, preparing solutions, administering to animals).

    • Estimate the potential for exposure for each task.

  • PPE Selection and Validation:

    • Based on the assessment, select the appropriate level of PPE for each task.

    • For chemical protective clothing, refer to ASTM standards for evaluating chemical resistance.

    • Ensure all PPE meets relevant standards (e.g., NIOSH or ANSI).

    • Inspect PPE for any damage before use.

Donning and Doffing of PPE:

Proper donning and doffing procedures are critical to prevent contamination.

Donning_Doffing_Procedure cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE d1 Wash Hands Thoroughly d2 Put on Lab Coat or Gown d1->d2 d3 Put on Respirator or Face Mask d2->d3 d4 Put on Goggles or Face Shield d3->d4 d5 Put on Gloves (over the cuffs of the gown) d4->d5 f1 Remove Gloves f2 Remove Lab Coat or Gown (turn inside out) f1->f2 f3 Wash Hands f2->f3 f4 Remove Goggles or Face Shield (from the back) f3->f4 f5 Remove Respirator or Face Mask (from the back) f4->f5 f6 Wash Hands Thoroughly f5->f6

Caption: Step-by-step procedure for donning and doffing PPE.

V. First Aid Measures

In case of exposure, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

VI. Spills and Disposal

  • Spills: Ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

VII. Disclaimer

This information is intended for trained laboratory personnel and is not a substitute for a comprehensive risk assessment. Always consult your institution's safety guidelines and the most current Safety Data Sheet before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alogabat
Reactant of Route 2
Reactant of Route 2
Alogabat

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。